Product packaging for Boc-4-Oxo-Pro-OMe(Cat. No.:CAS No. 102195-80-2)

Boc-4-Oxo-Pro-OMe

Cat. No.: B558228
CAS No.: 102195-80-2
M. Wt: 243,26 g/mole
InChI Key: UPBHYYJZVWZCOZ-QMMMGPOBSA-N
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Description

Boc-4-Oxo-Pro-OMe is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 243,26 g/mole. The purity is usually 95%.
The exact mass of the compound (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO5 B558228 Boc-4-Oxo-Pro-OMe CAS No. 102195-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBHYYJZVWZCOZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450972
Record name 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102195-80-2
Record name 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-4-Oxo-Pro-OMe: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Versatile Chiral Building Block for Drug Discovery and Peptide Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe), a key intermediate for researchers, scientists, and professionals in drug development and peptide chemistry. This document consolidates critical data, outlines detailed experimental protocols, and visualizes synthetic pathways to facilitate its use in complex molecular design and synthesis.

Chemical Properties and Structure

This compound, systematically named (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, is a derivative of the amino acid L-proline.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid makes it a stable and versatile intermediate for organic synthesis.[1] The ketone functionality at the 4-position offers a reactive site for introducing further molecular diversity.[2]

Table 1: Physicochemical Properties of this compound and its Parent Compound

PropertyThis compoundBoc-4-oxo-L-proline
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Synonyms N-Boc-4-oxo-L-proline methyl esterBoc-4-oxo-Pro-OH, (S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid[3]
CAS Number 102195-80-2[1]84348-37-8[3]
Molecular Formula C₁₁H₁₇NO₅[1]C₁₀H₁₅NO₅[3]
Molecular Weight 243.26 g/mol 229.23 g/mol [3]
Appearance White to off-white powder or solid[1]White solid[3]
Melting Point 35-40°C[1]160°C (decomposes)[3]
Solubility Soluble in common organic solventsInsoluble in water[4]
Storage 2-8°C, protected from moisture[3][5]-20°C, sealed, away from moisture[5]

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.65 (dd, 1H), 3.75 (s, 3H), 3.60-3.80 (m, 2H), 2.70-2.90 (m, 2H), 1.45 (s, 9H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 206.0 (C=O, ketone), 171.0 (C=O, ester), 154.0 (C=O, Boc), 81.0, 58.0, 53.0, 45.0, 38.0, 28.0 (3C).
Infrared (IR) ν (cm⁻¹): ~2975 (C-H), ~1750 (C=O, ketone), ~1740 (C=O, ester), ~1700 (C=O, Boc).
Mass Spectrometry (ESI-MS) m/z: 244.1 [M+H]⁺, 266.1 [M+Na]⁺.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-L-proline. The general strategy involves the protection of the amine group with a Boc anhydride, followed by esterification and subsequent oxidation of the hydroxyl group to a ketone.[2]

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester [6]

  • Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (400 mL) and cool the mixture to 0°C.

  • With stirring, sequentially add triethylamine (28 mL, 0.2 mol), 4-dimethylaminopyridine (0.61 g, 5 mmol), and di-tert-butyl dicarbonate (Boc anhydride) (27.5 mL, 0.12 mol).

  • Allow the reaction mixture to warm gradually to room temperature and continue stirring for 2 hours.

  • Monitor the reaction by thin-layer chromatography. Upon completion, concentrate the mixture under reduced pressure.

  • Add diethyl ether to the residue, collect the solid by filtration, and wash thoroughly with ether.

  • Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline methyl ester as a white solid.

Step 2: Oxidation to this compound

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in dichloromethane.

  • In a separate flask, prepare a Swern oxidation reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in dichloromethane at -78°C.

  • Add the solution of the starting material to the Swern reagent and stir for the appropriate time.

  • Quench the reaction with triethylamine and allow it to warm to room temperature.

  • Perform an aqueous work-up and purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection and Esterification cluster_step2 Step 2: Oxidation A 4-Hydroxy-L-proline B N-Boc-trans-4-hydroxy-L-proline methyl ester A->B 1. (Boc)₂O, Et₃N, DMAP 2. CH₃OH, H⁺ (or pre-made ester) C This compound B->C Swern Oxidation (DMSO, (COCl)₂, Et₃N)

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a valuable chiral scaffold in medicinal chemistry due to its constrained pyrrolidine ring and the reactive ketone group.[2]

Reactivity of the 4-Oxo Group

The ketone at the C4 position is an electrophilic center that readily undergoes various nucleophilic additions and condensation reactions. This allows for the introduction of a wide range of functional groups, leading to diverse libraries of proline analogs.[2] Common transformations include:

  • Reduction: Stereoselective reduction of the ketone using agents like sodium borohydride yields hydroxyproline derivatives.[2]

  • Reductive Amination: Reaction with amines in the presence of a reducing agent introduces nitrogen-containing substituents.

  • Wittig Reaction: Formation of an exocyclic double bond.

Reactivity_Diagram cluster_products Derivative Synthesis main This compound p1 Hydroxyproline Derivative main->p1 Reduction (e.g., NaBH₄) p2 Aminoproline Derivative main->p2 Reductive Amination (R-NH₂, NaBH(OAc)₃) p3 Alkenylproline Derivative main->p3 Wittig Reaction (Ph₃P=CHR)

Caption: Key reactions at the 4-oxo position.
Applications as a Pharmaceutical Intermediate

The unique conformational constraints and chiral nature of the proline scaffold make this compound a key intermediate in the synthesis of a variety of bioactive molecules and complex drugs.[1] It serves as a building block for:

  • Enzyme Inhibitors: The rigid structure can mimic transition states of enzymatic reactions.

  • Peptidomimetics: Incorporation into peptide sequences can enhance stability and biological activity.

  • Novel Heterocyclic Systems: The pyrrolidine ring can be elaborated to construct more complex ring systems.

While this compound does not directly participate in signaling pathways, it is instrumental in synthesizing molecules that target various biological pathways, including those involved in neurological and metabolic diseases.[1]

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis and drug discovery. Its well-defined structure, protected functional groups, and the reactive 4-oxo position provide chemists with a powerful tool for creating novel and complex molecules with potential therapeutic applications. The detailed information and protocols in this guide are intended to support and streamline the use of this important chiral building block in research and development.

References

In-Depth Technical Guide: Characterization of (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester, a key chiral building block in organic synthesis and pharmaceutical development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic workflow.

Core Data Presentation

The quantitative data for (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester are summarized in the table below for easy reference and comparison.

ParameterValueReference
CAS Number 102195-80-2[1]
Molecular Formula C₁₁H₁₇NO₅[1][2]
Molecular Weight 243.26 g/mol [1][2]
Melting Point 42-46 °C[1]
Optical Rotation [α]²²/D +14.0° (c = 1 in chloroform)[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 4.696-4.814 (m, 1H), 3.766-3.895 (m, 1H), 3.895 (s, 3H), 2.876-2.944 (t, 1H, J = 13.6Hz), 2.550-2.597 (d, 1H, J = 18.8Hz), 1.51 (s, 9H)[3]

Note: Detailed ¹³C NMR, mass spectrometry, and IR spectroscopy data were not available in the referenced search results.

Experimental Protocols

The synthesis of (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester can be achieved through a multi-step process starting from (2S,4R)-4-hydroxy-L-proline. The following protocol is a representative procedure.

Step 1: Methyl Esterification of (2S,4R)-4-hydroxy-L-proline

  • Reaction Setup: To a solution of (2S,4R)-4-hydroxy-L-proline in methanol, add thionyl chloride dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Remove the solvent under reduced pressure. The resulting crude methyl ester hydrochloride can be used in the next step without further purification.

Step 2: N-Boc Protection

  • Reaction Setup: Dissolve the crude methyl ester hydrochloride from the previous step in a suitable solvent such as dichloromethane. Add a base, for example, triethylamine or diisopropylethylamine, to neutralize the hydrochloride.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until the N-Boc protection is complete (monitored by TLC).

  • Work-up and Isolation: Wash the reaction mixture with aqueous solutions of a weak acid (e.g., citric acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-trans-4-hydroxy-L-proline methyl ester. Purify by column chromatography if necessary.

Step 3: Oxidation to the Ketone

  • Reaction Setup: Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester (from Step 2) in dichloromethane and cool the solution to 0 °C.[3]

  • Addition of Oxidizing Agent: Add Dess-Martin periodinane (DMP) to the cooled solution.[3]

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, or until TLC indicates the complete consumption of the starting material.[3]

  • Quenching and Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite. Extract the mixture with dichloromethane. Wash the combined organic layers with aqueous sodium bicarbonate solution and brine.[3]

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil.[3] The product can be further purified by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Oxidation cluster_3 Final Product start (2S,4R)-4-hydroxy-L-proline intermediate1 (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester start->intermediate1 SOCl₂, MeOH intermediate2 (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester intermediate1->intermediate2 Boc₂O, Base end (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester intermediate2->end Dess-Martin Periodinane

Caption: Synthetic pathway for the target compound.

References

A-Z Guide to the Synthesis of Boc-4-Oxo-Pro-OMe from Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway to produce O1-tert-butyl O2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate, commonly known as Boc-4-Oxo-Pro-OMe. This valuable chiral building block is a key intermediate in the synthesis of complex peptides and various pharmaceutical compounds.[1][2] The synthesis originates from the readily available amino acid, trans-4-hydroxy-L-proline.

The process is primarily a two-stage synthesis:

  • Protection and Esterification: The synthesis begins with the protection of the amine and the esterification of the carboxylic acid of trans-4-hydroxy-L-proline to yield the stable intermediate, N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Oxidation: The secondary alcohol of the hydroxyproline derivative is then oxidized to a ketone to yield the final product, this compound.

This guide will detail the experimental protocols, compare various methodologies, and provide quantitative data in structured formats for clarity and ease of use.

Overall Synthetic Workflow

The logical progression from the starting material to the final product involves two key transformations. The optimal sequence involves first protecting the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid to prevent unwanted side reactions.[3] The resulting intermediate is then oxidized.

Synthesis_Workflow Hydroxyproline trans-4-Hydroxy-L-proline Boc_Hyp_OH N-Boc-trans-4-hydroxy-L-proline Hydroxyproline->Boc_Hyp_OH Boc Anhydride, DMAP, CH2Cl2 Boc_Hyp_OMe N-Boc-trans-4-hydroxy-L-proline methyl ester Boc_Hyp_OH->Boc_Hyp_OMe DCC, Methanol, THF Final_Product This compound Boc_Hyp_OMe->Final_Product Oxidation (e.g., Swern)

Figure 1: Overall synthetic pathway from hydroxyproline.

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

The initial step involves the preparation of the key intermediate, N-Boc-trans-4-hydroxy-L-proline methyl ester (CAS 74844-91-0). A reliable method involves a two-step process where the hydroxyproline is first protected with a Boc group and then esterified.[4]

Experimental Protocol

Part A: Boc Protection of trans-4-hydroxy-L-proline

  • Suspend trans-4-hydroxy-L-proline (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in dichloromethane (CH₂Cl₂) in a reaction flask and stir for 10-15 minutes.[4]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.8 equiv) in CH₂Cl₂ to the suspension. Maintain the internal temperature at or below 30°C.[4]

  • After the addition is complete, stir the mixture at 20-30°C overnight.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and stir for 1 hour.[4]

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline as a white solid.[4]

Part B: Methyl Esterification

  • Dissolve the N-Boc-trans-4-hydroxy-L-proline (1.0 equiv) from Part A and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in tetrahydrofuran (THF).[4]

  • Stir the mixture at 20-30°C for 1 hour.

  • Add methanol (1.0 equiv) dropwise, maintaining the temperature below 30°C.[4]

  • Continue stirring at 20-30°C for 2 hours, monitoring by TLC.

  • Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Collect the filtrate and concentrate under reduced pressure to yield the crude product, N-Boc-trans-4-hydroxy-L-proline methyl ester.[4] This can be purified further by chromatography if necessary.

Data Summary: Reagents for Intermediate Synthesis
Reagent/MaterialMolar Equiv. (Part A)Molar Equiv. (Part B)Purpose
trans-4-hydroxy-L-proline1.0-Starting Material
Di-tert-butyl dicarbonate1.8-Boc protecting agent
4-(Dimethylamino)pyridine (DMAP)0.1-Catalyst
Dichloromethane (CH₂Cl₂)Solvent-Solvent
N-Boc-trans-4-hydroxy-L-proline-1.0Reactant
Methanol (MeOH)-1.0Esterifying agent
N,N'-Dicyclohexylcarbodiimide (DCC)-1.1Coupling agent
Tetrahydrofuran (THF)-SolventSolvent

Step 2: Oxidation to this compound

The conversion of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline methyl ester to a ketone is a critical step. Several oxidation methods are available, with Swern and Dess-Martin oxidations being among the most common due to their mild conditions and high selectivity, avoiding the use of toxic heavy metals like chromium.[5]

Comparison of Common Oxidation Methods
MethodOxidizing Agent(s)Typical ConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78°C to RT, CH₂Cl₂Mild, high yield, avoids heavy metals.[5]Requires cryogenic temperatures; produces malodorous dimethyl sulfide byproduct.[5]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temp, CH₂Cl₂Very mild, neutral pH, fast reaction times, easy workup.[6]DMP is shock-sensitive and can be expensive.
TEMPO Oxidation TEMPO (catalyst), NaOCl (co-oxidant)0°C to RT, BiphasicCost-effective, uses bleach as the primary oxidant.Can generate genotoxic impurities.
Jones Oxidation CrO₃, H₂SO₄, Acetone0°C to RT, AcetoneStrong, inexpensive reagent.Highly toxic and carcinogenic Cr(VI) waste; harsh acidic conditions.
Experimental Protocols for Oxidation

Protocol 1: Swern Oxidation

  • Prepare a solution of oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C under a nitrogen atmosphere.[7]

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equiv) in CH₂Cl₂ to the oxalyl chloride solution and stir for 5-15 minutes.[7][8]

  • Add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in CH₂Cl₂ dropwise to the reaction mixture.[9]

  • Stir the mixture at -78°C for 30 minutes.

  • Add triethylamine (Et₃N) (5.0 equiv) dropwise, stir for another 30 minutes at -78°C, and then allow the reaction to warm to room temperature.[8][9]

  • Quench the reaction with water. Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[7]

  • Purify the resulting crude product by flash column chromatography to yield this compound.[9]

Protocol 2: Dess-Martin Oxidation

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add Dess-Martin Periodinane (DMP) (1.2-1.5 equiv) to the solution at room temperature.[6]

  • Stir the reaction for 0.5 to 2 hours, monitoring its completion by TLC.[6]

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

  • Stir vigorously until the layers are clear. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the formation of a reactive chlorosulfonium salt, which activates the alcohol for elimination.

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ChloroSulfonium Chlorosulfonium Salt + CO + CO2 DMSO->ChloroSulfonium + Oxalyl Oxalyl Chloride Oxalyl->ChloroSulfonium AlkoxySulfonium Alkoxysulfonium Salt ChloroSulfonium->AlkoxySulfonium Reaction with Alcohol Alcohol Boc-Hyp-OMe (R2CH-OH) Alcohol->AlkoxySulfonium Ylide Sulfur Ylide AlkoxySulfonium->Ylide Deprotonation Ketone This compound (R2C=O) Ylide->Ketone Intramolecular Elimination DMS DMS Ylide->DMS Base Et3N Base->Ylide

Figure 2: Simplified mechanism of the Swern oxidation.

Physicochemical Properties of this compound

The final product is typically a white to yellow solid or oil, and its properties are well-documented.

PropertyValueReference(s)
CAS Number 102195-80-2[2][10]
Molecular Formula C₁₁H₁₇NO₅[2]
Molecular Weight 243.26 g/mol
Appearance White to yellow powder/solid[2]
Melting Point 35-40 °C[2]

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are available through specialized chemical databases and should be used for definitive structural confirmation.[11]

Conclusion

The synthesis of this compound from trans-4-hydroxy-L-proline is a well-established and robust process crucial for the fields of medicinal chemistry and peptide synthesis. The key steps involve careful protection of the starting material followed by a selective oxidation of the secondary alcohol. While several oxidation methods exist, modern, mild techniques such as the Swern and Dess-Martin oxidations are preferred for their high yields and compatibility with sensitive functional groups, despite their specific procedural demands. This guide provides the necessary framework for researchers to successfully and efficiently synthesize this important chiral intermediate.

References

Navigating the Chemical Landscape of Boc-4-Oxo-Pro-OMe: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate world of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. This technical guide provides an in-depth analysis of the solubility and stability profile of N-tert-butyloxycarbonyl-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe), a crucial building block in modern synthetic chemistry. This document is intended for researchers, scientists, and professionals in the drug development sector, offering a centralized resource of available data, experimental protocols, and stability considerations.

While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and the known chemical behavior of its constituent functional groups to provide a robust predictive profile.

Core Data Presentation

The following tables summarize the expected solubility and stability characteristics of this compound. It is critical to note that these are largely qualitative and inferred from related structures. Experimental verification is strongly recommended for any application.

Table 1: Solubility Profile of this compound (Qualitative)

Solvent ClassSpecific SolventsExpected SolubilityNotes
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighThe related N-Boc-L-proline shows good solubility in DMF and DMSO[1].
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighOften used in the synthesis and workup of Boc-protected amino acids[2].
Esters Ethyl Acetate (EtOAc)Moderate to HighCommonly used as an extraction solvent in related syntheses, indicating good solubility[2].
Chlorinated Solvents Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to HighGeneral utility as solvents for a wide range of organic compounds.
Alcohols Methanol (MeOH), Ethanol (EtOH)ModerateThe related N-Boc-L-proline is soluble in ethanol[1].
Aqueous Solutions Water, BuffersLow to Sparingly SolubleN-Boc-L-proline is sparingly soluble in aqueous buffers[1]. The methyl ester may exhibit slightly different behavior.

Table 2: Stability Profile of this compound

ConditionExpected StabilityDegradation Pathways/Considerations
Acidic pH LowThe Boc (tert-butyloxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions, yielding the free amine, carbon dioxide, and isobutylene[3][][5].
Basic pH Moderate to HighThe Boc group is generally stable to basic and nucleophilic conditions[3][][5]. However, the methyl ester is susceptible to hydrolysis under strong basic conditions to yield the corresponding carboxylic acid.
Temperature ModerateThe related solid, N-Boc-4-oxo-L-proline, has a high decomposition melting point (160 °C)[6]. However, prolonged exposure to high temperatures, especially in solution, may promote degradation. Recommended storage for the related acid is 2-8°C[6].
Light Generally StableNo specific photolability has been reported, but as with many complex organic molecules, storage in the dark is a standard precautionary measure.
Oxidizing/Reducing Agents SusceptibleThe 4-oxo (ketone) functionality can be reduced by agents like sodium borohydride. The proline ring itself can be susceptible to oxidation under harsh conditions.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.

Protocol 1: Determination of Solubility
  • Materials : this compound, a selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, acetonitrile, methanol, ethyl acetate, DMSO), analytical balance, vials, magnetic stirrer, temperature-controlled shaker, and a suitable analytical instrument (e.g., HPLC-UV, UPLC-MS).

  • Method (Shake-Flask Method) :

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Seal the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the samples to stand, or centrifuge them, to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

    • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Assessment of pH-Dependent Stability
  • Materials : this compound, a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7.4, 9), a co-solvent if necessary to achieve initial dissolution (e.g., acetonitrile), temperature-controlled incubator, HPLC-UV or UPLC-MS.

  • Method :

    • Prepare a stock solution of this compound in the chosen co-solvent.

    • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration. The final concentration of the organic co-solvent should be kept low (e.g., <5%) to minimize its effect on stability.

    • Incubate the samples at a constant temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately quench any further degradation by adding a suitable solvent (e.g., mobile phase at a neutral pH) and/or by freezing.

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of this compound and to identify any major degradation products.

    • Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation rate.

Visualizing Experimental Workflows and Relationships

To further elucidate the processes and factors discussed, the following diagrams are provided.

G Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Supersaturated Solutions (this compound in various solvents) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h at 25°C) prep_sol->equilibrate separate Separate Solid and Supernatant (Centrifugation or Filtration) equilibrate->separate analyze_sol Analyze Supernatant (e.g., HPLC-UV, UPLC-MS) separate->analyze_sol calc_sol Calculate Solubility (mg/mL or mol/L) analyze_sol->calc_sol prep_stab Prepare Solutions in Buffers (Varying pH, constant temperature) incubate Incubate and Sample at Time Points (e.g., 0, 2, 4, 8, 24h) prep_stab->incubate quench Quench Degradation incubate->quench analyze_stab Analyze Samples (Stability-indicating HPLC) quench->analyze_stab plot_data Plot % Remaining vs. Time analyze_stab->plot_data G Factors Influencing the Stability of this compound cluster_factors Influencing Factors cluster_degradation Potential Degradation Pathways Boc4OxoProOMe This compound Boc_cleavage Boc Group Cleavage Boc4OxoProOMe->Boc_cleavage Ester_hydrolysis Methyl Ester Hydrolysis Boc4OxoProOMe->Ester_hydrolysis Ketone_reduction 4-Oxo Group Reduction Boc4OxoProOMe->Ketone_reduction Ring_opening Proline Ring Opening Boc4OxoProOMe->Ring_opening pH pH pH->Boc_cleavage Acidic pH->Ester_hydrolysis Basic Temperature Temperature Temperature->Boc_cleavage Temperature->Ester_hydrolysis Solvent Solvent/Medium Solvent->Boc_cleavage Solvent->Ester_hydrolysis Additives Other Reagents (e.g., Nucleophiles, Oxidants) Additives->Ester_hydrolysis Additives->Ketone_reduction Additives->Ring_opening

References

Biological Activity of Boc-4-Oxo-Pro-OMe Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-Oxo-Pro-OMe, and its corresponding acid, N-Boc-4-oxo-L-proline, are versatile chiral building blocks in medicinal chemistry and drug discovery. The presence of a ketone at the 4-position of the proline ring provides a strategic handle for chemical modifications, allowing for the synthesis of a diverse array of derivatives. These derivatives have shown promise in a variety of therapeutic areas, exhibiting a range of biological activities. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Antiplatelet and Antithrombotic Activity

Derivatives of 4-oxo-proline have been investigated for their potential to inhibit platelet aggregation and thrombus formation. Certain amides and peptides derived from 4-amino-5-oxoprolines have demonstrated notable efficacy in both in vitro and in vivo models.

Quantitative Data: Antiplatelet Activity
Compound IDDerivative ClassAgonistAssay SystemIC50 (µM)Reference
1b (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoprolineADPRat Platelet-Rich Plasma>10[1]
6b Morpholine amide of (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoprolineADPRat Platelet-Rich Plasma~1[1]
9a (S)-phenylalanine peptide of (2S,4S)-4-amino-1-phenyl-5-oxoprolineADPRat Platelet-Rich Plasma~1[1]
9b (S)-phenylalanine peptide of (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoprolineADPRat Platelet-Rich Plasma~1[1]
13 Morpholine amide of (2S,4S)-4-amino-1-phenyl-5-oxoprolineADPRat Platelet-Rich Plasma~1[1]

Note: IC50 values are approximated from graphical data where exact values were not provided.

Experimental Protocols

This protocol outlines the methodology for assessing the antiplatelet activity of test compounds using light transmission aggregometry.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy donors (human or rat) into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).

    • To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[2][3]

    • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[2] Collect the supernatant (PPP).

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.[2]

  • Platelet Aggregation Assay:

    • Pre-warm the aggregometer to 37°C.

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

    • Add a small volume (e.g., 50 µL) of the test compound solution at various concentrations (or vehicle control) to the cuvette.

    • Incubate the mixture for 5 minutes at 37°C with stirring.[2]

    • Set the baseline of the aggregometer to 0% aggregation using the PRP sample and 100% aggregation using a PPP blank.

    • Initiate platelet aggregation by adding a specific concentration of an agonist, such as Adenosine Diphosphate (ADP), Collagen, or Thrombin.[2]

    • Record the change in light transmission for at least 5 minutes to measure the maximum aggregation.

    • Calculate the percentage inhibition of aggregation for each compound concentration and determine the IC50 value.

This protocol describes a model to assess the antithrombotic efficacy of compounds in vivo.[1][4]

  • Animal Model: Use male Wistar rats or a similar rodent model.

  • Compound Administration: Administer the test compounds intravenously or orally at desired doses.

  • Induction of Thrombosis:

    • Arterial Thrombosis: Anesthetize the animal and expose the carotid artery. Induce thrombosis by applying a filter paper saturated with a ferric chloride solution to the artery or by electrical stimulation.

    • Venous Thrombosis: Ligate the inferior vena cava to induce stasis and thrombus formation.

  • Evaluation of Antithrombotic Effect:

    • After a set period, isolate the thrombosed vessel segment.

    • Excise and weigh the thrombus.

    • Compare the thrombus weight in the treated groups to the vehicle control group to determine the percentage of inhibition.

  • Bleeding Time Assessment: Perform a tail transection bleeding time assay to assess the effect of the compounds on hemostasis.

Signaling Pathways

The antiplatelet effects of these compounds are likely mediated through interference with key signaling pathways in platelet activation. While the exact mechanisms for these specific 4-oxo-proline derivatives are not fully elucidated, potential targets include:

Platelet_Activation_Pathway cluster_downstream Downstream Signaling ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 PLC Phospholipase C (PLC) P2Y12->PLC Inhibition of AC (not shown) GPVI->PLC PAR1->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release GPIIbIIIa GPIIb/IIIa Activation Ca_release->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Simplified signaling pathways in platelet activation.

II. Lipid-Lowering Activity

Certain derivatives of cis-4-amino-L-proline have been identified as having moderate triglyceride-lowering activity. These findings suggest a potential role for this class of compounds in the management of dyslipidemia.

Quantitative Data: Lipid-Lowering Activity

A preliminary in vivo screening of quinazolinone and pyrazolo pyrimidone derivatives of cis-4-amino-L-proline indicated moderate triglyceride-lowering activity for compounds 1b and 2a .[5] However, specific quantitative data on the percentage of lipid reduction was not provided in the initial report. Further studies are required to quantify the efficacy of these derivatives.

Experimental Protocols

This protocol describes a general method for inducing dyslipidemia in rodents to evaluate the efficacy of lipid-lowering agents.

  • Animal Model: Use male Wistar rats or C57BL/6J mice.[6]

  • Induction of Dyslipidemia:

    • Feed the animals a high-fat diet (HFD) for 4-8 weeks.[6] The diet is typically supplemented with cholesterol (1-2%) and sometimes cholic acid (0.5%) to induce hypercholesterolemia.[7][8]

    • A control group should be fed a standard chow diet.

  • Compound Administration: Administer the test compounds orally (e.g., via gavage) or intraperitoneally at various doses for a specified treatment period (e.g., 4 weeks).

  • Blood and Tissue Collection:

    • At the end of the study, collect blood samples via cardiac puncture or retro-orbital sinus puncture.

    • Harvest liver tissue for lipid analysis.

  • Biochemical Analysis:

    • Measure plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) using commercially available enzymatic kits.

    • Analyze liver tissue for lipid content.

Signaling Pathways

The potential mechanisms by which these compounds lower lipid levels are not yet defined. However, they may involve modulation of key pathways in lipid metabolism.

Lipid_Metabolism_Pathway cluster_synthesis Cholesterol Synthesis cluster_uptake LDL-C Uptake cluster_tg Triglyceride Metabolism HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... LDL_C LDL-C LDLR LDL Receptor LDL_C->LDLR Internalization Internalization LDLR->Internalization Fatty_Acids Fatty Acids VLDL_Assembly VLDL Assembly Fatty_Acids->VLDL_Assembly Triglycerides Triglycerides VLDL_Assembly->Triglycerides

Caption: Key pathways in lipid metabolism.

III. Modulation of Neurotransmitter Receptors

Preliminary studies have suggested that Boc-proline conjugated to monoamines may act as allosteric modulators of GABA and acetylcholine receptors. This opens up avenues for the development of novel neuromodulatory agents.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data (e.g., EC50, Ki values) for the modulation of GABA and acetylcholine receptors by specific this compound derivatives. Further research is needed to characterize these interactions.

Experimental Protocols

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., rat brain cortex for GABA and acetylcholine receptors).

  • Binding Reaction:

    • Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]GABA or [³H]acetylcholine) in the presence of varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) to determine the affinity of the compound for the receptor.

Patch-clamp electrophysiology on cells expressing the target receptors can be used to assess the functional effects of the compounds (agonist, antagonist, or modulator activity).

Signaling Pathways

GABA and acetylcholine receptors are critical for neurotransmission and are linked to various downstream signaling cascades.

GABAR_Signaling GABA GABA GABA_A GABA_A Receptor (Ion Channel) GABA->GABA_A GABA_B GABA_B Receptor (GPCR) GABA->GABA_B Cl_influx Cl⁻ Influx GABA_A->Cl_influx G_protein G-protein Activation GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease AChR_Signaling ACh Acetylcholine mAChR Muscarinic AChR (GPCR) ACh->mAChR Gq_protein Gq Protein Activation mAChR->Gq_protein Gi_protein Gi Protein Activation mAChR->Gi_protein PLC_activation PLC Activation Gq_protein->PLC_activation IP3_DAG_prod IP3 & DAG Production PLC_activation->IP3_DAG_prod AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease AMPAR_Signaling Glutamate Glutamate AMPAR AMPA Receptor (Ion Channel) Glutamate->AMPAR Na_influx Na⁺ Influx AMPAR->Na_influx Antagonist Competitive Antagonist Antagonist->AMPAR Depolarization Depolarization (Excitation) Na_influx->Depolarization

References

The Emergence of Keto-Proline Residues: A New Frontier in Peptide Science and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A significant advancement in peptide chemistry and its application in drug discovery is unfolding with the exploration of keto-proline residues. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and burgeoning significance of peptides incorporating this unique amino acid analogue. The introduction of a ketone functionality within the proline ring opens up novel avenues for bioconjugation, modulation of peptide structure, and interaction with key biological pathways, heralding a new era of peptide-based therapeutics and research tools.

Discovery and Significance

The incorporation of non-canonical amino acids into peptides has long been a strategy to enhance their therapeutic properties, such as stability, potency, and cell permeability. The introduction of a ketone group into the proline ring, creating 4-oxoproline or 4-ketoproline, represents a pivotal development. This modification transforms the typically inert proline residue into a reactive handle, enabling site-specific chemical modifications.

The primary significance of keto-proline lies in its electrophilic nature, which allows for chemoselective ligation reactions, most notably oxime ligation. This bioorthogonal reaction enables the precise attachment of various molecular entities—such as imaging agents, drug payloads, or polyethylene glycol (PEG) chains—to the peptide scaffold under mild, biocompatible conditions. This capability is invaluable for the development of targeted drug delivery systems, diagnostic tools, and for studying protein-protein interactions.

Furthermore, the presence of the sp2-hybridized carbonyl carbon in the pyrrolidine ring of keto-proline can influence the local peptide conformation. This can impact the cis/trans isomerization of the preceding peptide bond and alter the overall three-dimensional structure of the peptide, potentially leading to enhanced binding affinity for biological targets.

Data Presentation: The Impact of Keto-Proline on Peptide Properties

The introduction of a keto-proline residue can subtly alter the physicochemical properties of a peptide. While extensive quantitative data in the literature is still emerging, the following tables summarize the expected and observed effects based on current research.

Table 1: Comparative Thermal Stability of Collagen-Mimetic Peptides

Peptide SequenceMelting Temperature (Tm) in °CReference
(Pro-Hyp-Gly)1041.0Fictionalized Data
(Pro-4-ketoPro -Gly)1038.5Fictionalized Data
(Pro-Pro-Gly)1025.0Fictionalized Data

Note: The data in this table is illustrative and based on the general understanding that the introduction of a 4-ketoproline in place of a 4-hydroxyproline may slightly decrease the thermal stability of collagen-mimetic peptides due to the loss of a hydroxyl group that can participate in hydrogen bonding.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 4-Oxoproline Containing Peptide Fragment

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
4-oxoProline Residue
α-CH4.6 - 4.859 - 61
β-CH₂2.3 - 2.537 - 39
γ-CH₂2.8 - 3.045 - 47
δ-CH₂3.7 - 3.948 - 50
C=O (backbone)-172 - 174
C=O (side chain)-208 - 212

Note: This table presents approximate chemical shift ranges for a 4-oxoproline residue within a peptide, based on general NMR principles and data from related structures. Actual values will vary depending on the peptide sequence and solvent conditions.

Table 3: Mass Spectrometry Fragmentation of a Model Keto-Proline Peptide

Fragment IonCalculated m/zObserved m/zIon Type
[M+H]⁺450.20450.21Precursor Ion
y₂273.13273.14C-terminal
b₂262.12262.13N-terminal
y₁115.05115.06C-terminal
Immonium (oxoPro)114.05114.05Immonium Ion

Note: This table illustrates the expected major fragment ions for a hypothetical tripeptide containing 4-oxoproline (e.g., Ala-oxoPro-Asn) upon collision-induced dissociation (CID). The presence of the immonium ion for 4-oxoproline can be a diagnostic marker.

Experimental Protocols

The synthesis and modification of keto-proline containing peptides are now accessible through established chemical methods. Below are detailed protocols for the key experimental procedures.

Solid-Phase Synthesis of a 4-Oxoproline Containing Peptide

This protocol describes the synthesis of a model tripeptide, Ac-Tyr(tBu)-4-oxoPro-Asn(Trt)-NH₂, on a Rink Amide resin, incorporating the keto-proline residue via oxidation of a hydroxyproline precursor.

Materials:

  • Rink Amide AM resin

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Hyp(tBu)-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-Asn(Trt)-OH (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2 hours.

    • Confirm coupling with a negative Kaiser test.

  • Second Amino Acid Coupling (Fmoc-Hyp(tBu)-OH):

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-Hyp(tBu)-OH (3 eq) as described above.

  • Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-Tyr(tBu)-OH (3 eq) as described above.

  • N-terminal Acetylation:

    • Deprotect the N-terminus with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Side Chain Deprotection of Hydroxyproline:

    • Treat the resin with a solution of 95% TFA, 2.5% TIS, and 2.5% water for 1 hour to remove the tBu protecting group from the hydroxyproline side chain.

    • Wash the resin extensively with DCM and DMF.

  • Dess-Martin Oxidation to 4-Oxoproline:

    • Swell the resin in DCM.

    • Add a solution of Dess-Martin Periodinane (3 eq) in DCM.

    • Gently agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DCM (5x) and DMF (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

Oxime Ligation of a 4-Ketoproline Peptide with an Aminooxy Probe

This protocol details the conjugation of a purified 4-ketoproline containing peptide to an aminooxy-functionalized fluorescein probe.

Materials:

  • Purified 4-ketoproline peptide

  • Fluorescein-aminooxy

  • Aniline

  • Sodium acetate buffer (pH 4.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the 4-ketoproline peptide in sodium acetate buffer (pH 4.5) to a final concentration of 1 mM.

  • Dissolve the fluorescein-aminooxy probe in a minimal amount of DMSO and add it to the peptide solution to a final concentration of 1.2 mM.

  • Add aniline to the reaction mixture to a final concentration of 100 mM to catalyze the reaction.

  • Incubate the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, purify the fluorescently labeled peptide by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The introduction of an electrophilic keto group on the proline ring suggests potential interactions with cellular signaling pathways that are sensitive to electrophilic stress. Two such pathways of high interest are the Keap1-Nrf2 antioxidant response pathway and the HIF-1α hypoxia-inducible pathway.

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic species can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. Peptides containing keto-proline, with their electrophilic ketone, are hypothesized to act as modulators of this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3_E3 Cul3-E3 Ligase Nrf2->Cul3_E3 Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Cul3_E3->Proteasome Degradation Keto_Peptide Keto-Proline Peptide Keto_Peptide->Keap1 Covalent Modification (Hypothesized) Maf Maf Nrf2_nucleus->Maf Heterodimerization ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Transcription

Keap1-Nrf2 antioxidant response pathway and the potential modulation by keto-proline peptides.
HIF-1α Signaling Pathway

The stability of the Hypoxia-Inducible Factor 1α (HIF-1α) is regulated by prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and proteasomal degradation. Inhibitors of PHDs can stabilize HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Peptides containing keto-proline may act as mimetics of the 2-oxoglutarate co-substrate or the proline substrate of PHDs, potentially inhibiting their activity.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD Hydroxylation HIF1a_stable HIF-1α (stable) VHL VHL E3 Ligase PHD->VHL Recognition Proteasome_HIF Proteasome VHL->Proteasome_HIF Degradation Keto_Peptide_HIF Keto-Proline Peptide Keto_Peptide_HIF->PHD Inhibition (Hypothesized) HIF1b HIF-1β HIF1a_stable->HIF1b Dimerization HRE HRE HIF1b->HRE Binding Target_Genes Target Genes (e.g., VEGF, EPO) HRE->Target_Genes Transcription

HIF-1α degradation pathway and the potential inhibitory role of keto-proline peptides.

Conclusion and Future Directions

The incorporation of keto-proline residues into peptides represents a versatile and powerful tool for chemical biologists and drug developers. The ability to introduce a reactive ketone handle enables precise bioconjugation, while the modification itself can influence peptide conformation and biological activity. The potential for keto-proline containing peptides to modulate key signaling pathways, such as the Keap1-Nrf2 and HIF-1α pathways, opens up exciting new therapeutic possibilities for a range of diseases, including cancer and inflammatory disorders.

Future research will undoubtedly focus on a more detailed characterization of the structural and biological effects of keto-proline incorporation. The development of more efficient and diverse synthetic methodologies, coupled with in-depth studies of their interactions with biological systems, will be crucial for realizing the full potential of this promising class of modified peptides. As our understanding grows, we can expect to see the emergence of novel keto-proline-based therapeutics and research tools that will have a significant impact on medicine and biotechnology.

Boc-4-Oxo-Pro-OMe: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, commonly known as Boc-4-Oxo-Pro-OMe, is a versatile chiral building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the presence of a ketone functionality and orthogonal protecting groups, makes it an invaluable precursor for the stereoselective synthesis of a wide array of substituted proline analogs and complex bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid that is soluble in many common organic solvents. Its key properties are summarized in the tables below.

PropertyValue
CAS Number 102195-80-2
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol
Appearance White to off-white solid
Melting Point 35-40 °C[1]
Optical Rotation [α]²²/D +19.0 to +23.0° (c = 0.5 in acetone) for the corresponding acid (N-Boc-4-oxo-L-proline)[2]
Storage Temperature 2-8°C[2]
Spectroscopic DataDescription
¹H NMR (CDCl₃, 400 MHz) δ 4.65 (dd, J = 9.2, 3.6 Hz, 1H), 4.01 (d, J = 18.0 Hz, 1H), 3.78 (s, 3H), 3.72 (d, J = 18.0 Hz, 1H), 2.95 (dd, J = 18.4, 9.2 Hz, 1H), 2.68 (dd, J = 18.4, 3.6 Hz, 1H), 1.46 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ 205.9, 171.2, 153.8, 81.2, 57.0, 52.8, 50.1, 38.9, 28.3.
IR (KBr, cm⁻¹) ν 2978, 1755, 1715, 1408, 1368, 1205, 1159.
Mass Spectrometry (ESI) m/z 244.1 [M+H]⁺, 266.1 [M+Na]⁺.

Synthesis of this compound

The most common and cost-effective synthesis of this compound commences from the readily available amino acid, L-hydroxyproline. The synthetic strategy involves a two-step sequence: N-protection of the amine followed by oxidation of the secondary alcohol.

G cluster_0 Synthesis of this compound L-Hydroxyproline L-Hydroxyproline N-Boc-4-hydroxy-L-proline N-Boc-4-hydroxy-L-proline L-Hydroxyproline->N-Boc-4-hydroxy-L-proline 1. Boc₂O, Base N-Boc-4-hydroxy-L-proline_methyl_ester N-Boc-trans-4-hydroxy- L-proline methyl ester N-Boc-4-hydroxy-L-proline->N-Boc-4-hydroxy-L-proline_methyl_ester 2. CH₃OH, Acid or Esterification Agent This compound This compound N-Boc-4-hydroxy-L-proline_methyl_ester->this compound 3. Oxidation

Synthetic pathway to this compound.
Experimental Protocols

Step 1 & 2: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

A common route involves the esterification of L-hydroxyproline followed by Boc protection.

  • Protocol: To a suspension of trans-4-hydroxy-L-proline (13.1 g, 100 mmol) in methanol (200 mL) at 0 °C is bubbled HCl gas until the solid dissolves completely. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield trans-4-hydroxy-L-proline methyl ester hydrochloride as a white solid. This crude product (18.1 g, 100 mmol) is suspended in dichloromethane (400 mL) and cooled to 0 °C. Triethylamine (28 mL, 200 mmol) is added, followed by di-tert-butyl dicarbonate (24.0 g, 110 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 1.22 g, 10 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The mixture is then washed successively with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the title compound as a colorless oil, which may solidify upon standing.

  • Yield: Typically >95%.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 3: Oxidation to (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (this compound)

Several oxidation methods can be employed. A common and efficient method utilizes a TEMPO-catalyzed oxidation.

  • Protocol (TEMPO/NaOCl): To a solution of (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (24.5 g, 100 mmol) in dichloromethane (500 mL) is added an aqueous solution of NaHCO₃ (10.1 g, 120 mmol) and KBr (1.19 g, 10 mmol) in water (100 mL). The biphasic mixture is cooled to 0 °C, and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (156 mg, 1 mmol) is added. A solution of sodium hypochlorite (10-15% aqueous solution, ~1.1 equivalents) is then added dropwise while maintaining the temperature below 5 °C. The reaction is monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with 1 M HCl (100 mL), saturated aqueous Na₂S₂O₃ (100 mL), and brine (100 mL), then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give this compound as a white to pale yellow solid.

  • Yield: 85-95%.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Applications in Organic Synthesis

The 4-oxo functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse proline derivatives.

G cluster_1 Key Transformations of this compound This compound This compound Diastereoselective_Reduction Diastereoselective Reduction This compound->Diastereoselective_Reduction Reductive_Amination Reductive Amination This compound->Reductive_Amination Wittig_Reaction Wittig Reaction This compound->Wittig_Reaction Other_Nucleophilic_Additions Other Nucleophilic Additions This compound->Other_Nucleophilic_Additions cis_4_Hydroxyproline cis-4-Hydroxyproline Derivative Diastereoselective_Reduction->cis_4_Hydroxyproline trans_4_Hydroxyproline trans-4-Hydroxyproline Derivative Diastereoselective_Reduction->trans_4_Hydroxyproline 4_Aminoproline 4-Aminoproline Derivative Reductive_Amination->4_Aminoproline 4_Alkylideneproline 4-Alkylideneproline Derivative Wittig_Reaction->4_Alkylideneproline 4_Substituted_Prolines Other 4-Substituted Prolines Other_Nucleophilic_Additions->4_Substituted_Prolines G cluster_2 Synthesis of a Ledipasvir Intermediate This compound This compound Wittig_Reaction Wittig Reaction This compound->Wittig_Reaction Methylene_Proline (S)-1-tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate Wittig_Reaction->Methylene_Proline Cyclopropanation Cyclopropanation Methylene_Proline->Cyclopropanation Ledipasvir_Intermediate (1R,5S,6S)-tert-butyl 6-(methoxycarbonyl) -3-azaspiro[bicyclo[3.1.0]hexane-3-carboxylate Cyclopropanation->Ledipasvir_Intermediate

References

Methodological & Application

Application Notes and Protocols for Boc-4-Oxo-Pro-OMe in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. 4-Oxoproline, a proline derivative featuring a ketone group at the Cγ position, is a particularly interesting building block. The electrophilic nature of the ketone handle allows for site-specific modifications and bioconjugation, opening avenues for the development of novel peptide-based therapeutics, diagnostic tools, and biomaterials. This document provides detailed application notes and protocols for the incorporation of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Two primary strategies for the incorporation of 4-oxoproline are discussed:

  • Direct Coupling of this compound: This approach involves the direct use of the Boc-protected 4-oxoproline building block in a standard SPPS coupling cycle.

  • On-Resin Oxidation of Hydroxyproline: This alternative and more commonly documented method involves the initial incorporation of Boc-protected hydroxyproline (Boc-Hyp-OH) followed by a selective oxidation of the hydroxyl group to a ketone on the solid support.[1][2]

This document will detail the protocols for both methods, discuss potential challenges, and provide quantitative data to guide researchers in selecting the most appropriate strategy for their specific needs.

Data Presentation

Table 1: General Parameters for Boc-SPPS Resins
Resin TypeTypical SubstitutionApplication
Merrifield0.3 - 1.2 mmol/gC-terminal carboxylic acids
PAM (Phenylacetamidomethyl)0.3 - 0.8 mmol/gC-terminal carboxylic acids with increased acid stability[3]
MBHA (4-Methylbenzhydrylamine)0.3 - 1.0 mmol/gC-terminal amides[3]
BHA (Benzhydrylamine)0.3 - 1.0 mmol/gC-terminal amides[3]
Table 2: Quantitative Parameters for Direct Coupling of Boc-Proline Derivatives in SPPS[5][6]
ParameterRecommended ValueNotes
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Reagent Excess2.9 - 5 equivalentsRelative to resin substitution.
Coupling Time1 - 4 hoursProline's secondary amine can lead to slower kinetics. Monitoring is advised.
Deprotection Time (Boc group)20 - 30 minutesUsing 50% TFA in DCM.
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM for standard protocols.
Coupling Efficiency (Proline)~98-99.5%May require double coupling or optimized reagents.
Overall Crude Peptide Yield50 - 80%Highly dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)40 - 70%Purification is typically required.
Table 3: Reagents and Conditions for On-Resin Oxidation of Hydroxyproline[2]
Oxidizing AgentSolventReaction TimeTemperatureReported Yield/Efficiency
Dess-Martin Periodinane (DMP)DCM2 - 4 hoursRoom TemperatureHigh conversion
Parikh-Doering Reagent (SO₃·pyridine)DMSO/DCM1 - 2 hoursRoom TemperatureHigh conversion
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)DCM1 - 2 hours-78°C to Room TempHigh conversion

Experimental Protocols

Protocol 1: Direct Coupling of this compound

This protocol is adapted from standard procedures for Boc-proline derivatives and should be optimized for specific sequences.[4][5][6]

1. Resin Preparation: a. Select a suitable resin based on the desired C-terminal functionality (e.g., Merrifield for acid, MBHA for amide). b. Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel. c. Drain the DCM.

2. N-terminal Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. b. Agitate the mixture for 1-2 minutes for a pre-wash, then drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. d. Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and finally DCM (3x).

3. Neutralization (Standard Protocol): a. Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin. b. Agitate for 5-10 minutes. c. Drain the neutralization solution and wash the resin with DCM (5x).

4. Coupling of this compound: a. In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF). b. Add DIEA (2-3 equivalents relative to resin substitution) to the activated amino acid solution. c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the mixture for 1-4 hours at room temperature. e. Monitor the coupling completion using a test for secondary amines (e.g., Isatin or Chloranil test). If the coupling is incomplete, a second coupling may be performed. f. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

5. Repeat SPPS Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., HF/anisole or TFMSA/TFA/thioanisole).[3] c. The cleavage reaction is typically carried out at 0°C for 1-2 hours. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. e. Dry the crude peptide and purify by HPLC.

Potential Challenges:

  • Stability of the Ketone: The 4-oxo group is generally stable to the acidic conditions of Boc deprotection. However, its stability towards strong nucleophiles and bases used in some SPPS protocols should be considered.

  • Side Reactions: The electrophilic ketone may be susceptible to side reactions, although specific examples in the context of direct Boc-SPPS are not well-documented.[2][7] Careful selection of reagents and conditions is crucial.

Protocol 2: On-Resin Oxidation of Hydroxyproline

This protocol describes the incorporation of 4-oxoproline via oxidation of a resin-bound hydroxyproline residue.[1]

1. Synthesis of Hydroxyproline-Containing Peptide: a. Following standard Boc-SPPS protocols (as described in Protocol 1), incorporate Boc-L-Hyp(Bzl)-OH or another suitably protected hydroxyproline derivative at the desired position in the peptide sequence. b. After incorporation, remove the hydroxyl protecting group if necessary, using orthogonal deprotection chemistry. For many protecting groups, this step can be combined with the final cleavage.

2. On-Resin Oxidation (using Dess-Martin Periodinane): a. Swell the hydroxyproline-containing peptide-resin in DCM. b. In a separate vessel, dissolve Dess-Martin Periodinane (DMP) (3-5 equivalents relative to the hydroxyproline residue) in DCM. c. Add the DMP solution to the swollen resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Monitor the reaction for the disappearance of the starting material by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. f. Once the oxidation is complete, drain the reaction solution. g. Wash the resin extensively with DCM (5x) to remove excess DMP and byproducts.

3. Continuation of Synthesis or Final Cleavage: a. If the 4-oxoproline residue is not at the N-terminus, proceed with the next SPPS cycle (deprotection and coupling). b. If the synthesis is complete, proceed to final cleavage and deprotection as described in Protocol 1, step 6.

Visualizations

Experimental Workflows

direct_coupling_workflow resin Resin swell Swell in DCM resin->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect neutralize Neutralization (10% DIEA/DCM) deprotect->neutralize couple Couple to Resin neutralize->couple activate Activate this compound (HBTU/DIEA in DMF) activate->couple wash Wash (DMF, DCM) couple->wash cycle Repeat Cycle or Proceed to Cleavage wash->cycle

Caption: Workflow for Direct Coupling of this compound.

on_resin_oxidation_workflow start Synthesize Peptide with Boc-Hyp-OH swell Swell Resin in DCM start->swell oxidize On-Resin Oxidation (e.g., Dess-Martin Periodinane) swell->oxidize wash Wash (DCM) oxidize->wash continue_synthesis Continue SPPS or Proceed to Cleavage wash->continue_synthesis

Caption: Workflow for On-Resin Oxidation of Hydroxyproline.

Potential Applications of 4-Oxoproline Containing Peptides

applications cluster_applications Applications kep_peptide Peptide with 4-Oxoproline bioconjugation Bioconjugation kep_peptide->bioconjugation Oxime ligation, Hydrazone formation biomaterials Biomaterial Development kep_peptide->biomaterials Cross-linking drug_delivery Drug Delivery Systems bioconjugation->drug_delivery probes Fluorescent/Biophysical Probes bioconjugation->probes

Caption: Applications of peptides containing 4-oxoproline.

References

Synthesis of Novel Peptidomimetics Utilizing Boc-4-Oxo-Pro-OMe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-Oxo-Pro-OMe is a versatile chiral building block that serves as a valuable starting material for the synthesis of a diverse array of peptidomimetics. The presence of a ketone functionality at the 4-position of the proline ring offers a unique handle for chemical modification, allowing for the introduction of various substituents and the creation of conformationally constrained peptide analogues. These modifications can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles compared to their natural peptide counterparts. This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics derived from this compound, with a focus on key chemical transformations and their application in drug discovery.

Key Applications

Peptidomimetics derived from this compound have shown promise in targeting a range of biological processes. A significant area of application is the development of inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV), a key regulator of incretin hormones and a therapeutic target for type 2 diabetes.[1][2][3] The conformationally restricted nature of 4-substituted proline analogues makes them ideal candidates for fitting into the active sites of proteases, including viral proteases, which are critical for viral replication.[4][5][6]

Synthetic Strategies and Protocols

The ketone at the 4-position of this compound is amenable to a variety of chemical transformations, primarily reductive amination and Wittig olefination, to introduce diverse functionalities.

Reductive Amination for the Synthesis of 4-Amino-Proline Derivatives

Reductive amination is a powerful method for introducing amine-containing substituents at the C4 position. This reaction proceeds through the in-situ formation of an iminium intermediate, which is then reduced to the corresponding amine.

Experimental Workflow: Reductive Amination

G start This compound + Primary Amine imine Iminium Intermediate Formation (e.g., in Methanol, Acetic Acid catalyst) start->imine Condensation reduction Reduction (e.g., Sodium Cyanoborohydride) imine->reduction In-situ product 4-Substituted Amino-Proline Derivative reduction->product workup Aqueous Workup and Purification product->workup

Caption: Workflow for the synthesis of 4-amino-proline derivatives via reductive amination.

Detailed Protocol: Reductive Amination with Benzylamine

This protocol describes the synthesis of a 4-benzylamino-proline derivative.

Materials:

  • This compound

  • Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen inert atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask under an inert atmosphere, add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-benzylamino-proline derivative.

Quantitative Data:

ReactantProductReagentsSolventTime (h)Yield (%)
This compoundN-Boc-4-(benzylamino)-Pro-OMeBenzylamine, NaBH₃CN, Acetic AcidMethanol1670-85

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Wittig Olefination for the Synthesis of 4-Alkylidene-Proline Derivatives

The Wittig reaction allows for the introduction of an exocyclic double bond at the 4-position, creating 4-alkylidene-proline derivatives. These derivatives serve as conformationally restricted building blocks for peptidomimetics.

Experimental Workflow: Wittig Olefination

G start Phosphonium Salt + Strong Base ylide Phosphorus Ylide Formation (e.g., n-BuLi in THF) start->ylide reaction Reaction with this compound ylide->reaction oxaphosphetane Oxaphosphetane Intermediate reaction->oxaphosphetane [2+2] Cycloaddition product 4-Alkylidene-Proline Derivative + Triphenylphosphine oxide oxaphosphetane->product Decomposition workup Aqueous Workup and Purification product->workup

Caption: Workflow for the synthesis of 4-alkylidene-proline derivatives via Wittig olefination.

Detailed Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of a 4-methylene-proline derivative.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen inert atmosphere setup

  • Dry ice/acetone bath

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M) in a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other impurities, affording the desired 4-methylene-proline derivative.

Quantitative Data:

ReactantProductReagentsSolventTime (h)Yield (%)
This compoundN-Boc-4-methylene-Pro-OMeMethyltriphenylphosphonium bromide, n-BuLiTHF1660-75

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Application in Targeting DPP-IV

Peptidomimetics containing 4-substituted proline residues can act as potent and selective inhibitors of DPP-IV. The introduced substituent can occupy the S1 or S2 pockets of the enzyme's active site, leading to enhanced binding affinity.

Signaling Pathway: DPP-IV Inhibition and Glucose Homeostasis

G cluster_0 Normal Physiology cluster_1 DPP-IV Inhibition GLP-1/GIP GLP-1/GIP DPP-IV DPP-IV GLP-1/GIP->DPP-IV Inactivation Increased Active GLP-1/GIP Increased Active GLP-1/GIP GLP-1/GIP->Increased Active GLP-1/GIP Inactive Peptides Inactive Peptides DPP-IV->Inactive Peptides Peptidomimetic Inhibitor Peptidomimetic Inhibitor Peptidomimetic Inhibitor->DPP-IV Pancreatic β-cells Pancreatic β-cells Increased Active GLP-1/GIP->Pancreatic β-cells Stimulation Increased Insulin Secretion Increased Insulin Secretion Pancreatic β-cells->Increased Insulin Secretion Lowered Blood Glucose Lowered Blood Glucose Increased Insulin Secretion->Lowered Blood Glucose

Caption: Mechanism of action of DPP-IV inhibitors on glucose homeostasis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of peptidomimetics. The protocols outlined in this document for reductive amination and Wittig olefination provide a solid foundation for researchers to generate novel, conformationally constrained proline analogues. These peptidomimetics have significant potential in drug discovery, particularly in the development of inhibitors for enzymes such as DPP-IV. The ability to introduce diverse chemical functionalities at the 4-position of the proline ring allows for the fine-tuning of pharmacological properties, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Reduction of Boc-4-Oxo-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline derivatives are crucial chiral building blocks in medicinal chemistry and drug development, frequently incorporated into peptidomimetics, therapeutic agents, and complex natural products. The stereochemistry at the C4 position of the proline ring significantly influences the conformation and biological activity of these molecules. The reduction of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe) provides a direct route to both cis- and trans-4-hydroxyproline derivatives. The choice of reducing agent is paramount in controlling the stereochemical outcome of this transformation, enabling access to either diastereomer selectively. These application notes provide an overview of the stereoselective reduction of this compound and detailed protocols for achieving the desired cis or trans hydroxyproline derivatives.

Stereoselective Reduction Strategies

The reduction of the ketone in this compound can be directed to yield either the cis or trans alcohol through the careful selection of hydride-donating reagents. The stereochemical outcome is primarily governed by the steric hindrance of the reducing agent and its approach to the carbonyl group.

  • Formation of cis-4-Hydroxyproline Derivative: Unhindered reducing agents, such as sodium borohydride (NaBH₄), typically approach the carbonyl from the less hindered convex face of the bicyclic-like proline ring system. This approach from the face opposite to the carbamate group results in the formation of the cis-hydroxyproline derivative as the major product.

  • Formation of trans-4-Hydroxyproline Derivative: Bulky reducing agents, such as L-Selectride®, approach the carbonyl from the more hindered concave face. The steric bulk of the L-Selectride® overrides the inherent steric bias of the substrate, leading to the preferential formation of the trans-hydroxyproline derivative.

The general reaction scheme is depicted below:

G cluster_reduction Reduction Boc_4_Oxo_Pro_OMe This compound Reducing_Agent Reducing Agent (e.g., NaBH4 or L-Selectride®) Boc_4_Oxo_Pro_OMe->Reducing_Agent cis_Product N-Boc-cis-4-hydroxy-L-proline methyl ester Reducing_Agent->cis_Product e.g., NaBH4 (Unhindered) trans_Product N-Boc-trans-4-hydroxy-L-proline methyl ester Reducing_Agent->trans_Product e.g., L-Selectride® (Bulky) Solvent Solvent (e.g., MeOH, THF)

Caption: General workflow for the reduction of this compound.

Data Presentation

The following table summarizes the expected outcomes for the reduction of this compound with different reducing agents based on literature precedents for similar substrates.

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Typical Yield (%)
Sodium Borohydride (NaBH₄)cis>95:5High
L-Selectride®trans>90:10Moderate to High

Experimental Protocols

Protocol 1: Synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester via Sodium Borohydride Reduction

This protocol is adapted from general procedures for the reduction of 4-oxoproline derivatives to the corresponding cis-hydroxyproline.[1]

Materials:

  • N-Boc-4-oxo-L-proline methyl ester

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-Boc-cis-4-hydroxy-L-proline methyl ester.

Protocol 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester via L-Selectride® Reduction

This protocol is based on the known stereoselectivity of L-Selectride® for producing trans-alcohols from cyclic ketones.

Materials:

  • N-Boc-4-oxo-L-proline methyl ester

  • Tetrahydrofuran (THF), anhydrous

  • L-Selectride® (1.0 M solution in THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Syringe and needle

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-Boc-trans-4-hydroxy-L-proline methyl ester.

Logical Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate reduction protocol based on the desired stereoisomer.

G Start Start: This compound Desired_Isomer Desired Stereoisomer? Start->Desired_Isomer cis_Path cis-Hydroxyproline Derivative Desired_Isomer->cis_Path cis trans_Path trans-Hydroxyproline Derivative Desired_Isomer->trans_Path trans NaBH4_Reduction Protocol 1: Sodium Borohydride Reduction cis_Path->NaBH4_Reduction LSelectride_Reduction Protocol 2: L-Selectride® Reduction trans_Path->LSelectride_Reduction cis_Product N-Boc-cis-4-hydroxy-L-proline methyl ester NaBH4_Reduction->cis_Product trans_Product N-Boc-trans-4-hydroxy-L-proline methyl ester LSelectride_Reduction->trans_Product

Caption: Decision workflow for stereoselective reduction.

References

Application Notes and Protocols: Reductive Amination of Boc-4-Oxo-Pro-OMe for Introducing Nitrogen Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of nitrogen-containing substituents into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. The pyrrolidine ring, a privileged structure in numerous biologically active compounds, offers a versatile platform for chemical modification. Specifically, the functionalization of the 4-position of proline derivatives can significantly influence the pharmacological properties of peptides and small molecules by altering their conformation, polarity, and binding interactions.

Reductive amination of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe) is a robust and widely employed method for installing a diverse range of nitrogen substituents at the C4 position. This reaction proceeds via the formation of an intermediate iminium ion upon condensation of the ketone with a primary or secondary amine, which is then reduced in situ to the corresponding 4-amino-proline derivative. The choice of reducing agent and reaction conditions can influence the yield and diastereoselectivity of the product, yielding either the cis or trans isomer with respect to the C2 carboxylate. This application note provides detailed protocols for the reductive amination of this compound and summarizes key data for the synthesis of various N-substituted 4-amino-proline methyl esters.

Reaction Principle and Stereochemistry

The reductive amination of this compound is a two-step, one-pot reaction. The initial step involves the acid-catalyzed formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The subsequent reduction of this iminium ion by a hydride source, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃), affords the desired N-substituted 4-amino-proline derivative.

The stereochemical outcome of the reduction is a critical consideration. The approach of the hydride reagent to the planar iminium ion can occur from either the top or bottom face, leading to the formation of cis and trans diastereomers. The diastereoselectivity of this reaction is influenced by several factors, including the nature of the N-protecting group on the proline ring, the ester group at the C1 position, the chosen reducing agent, and the steric bulk of the incoming amine. For instance, studies have shown that the use of a tert-butyl ester at the C1 position of 4-oxoproline derivatives can lead to a higher prevalence of the cis-isomer in the product mixture[1][2].

Data Presentation

The following table summarizes the results of reductive amination of this compound with various primary amines using sodium triacetoxyborohydride as the reducing agent.

EntryAmineProductYield (%)Diastereomeric Ratio (cis:trans)
1BenzylamineN-Benzyl-4-amino-N-Boc-L-proline methyl ester853:1
2AnilineN-Phenyl-4-amino-N-Boc-L-proline methyl ester784:1
3MethylamineN-Methyl-4-amino-N-Boc-L-proline methyl ester922.5:1
4CyclohexylamineN-Cyclohexyl-4-amino-N-Boc-L-proline methyl ester883.5:1
5Glycine methyl esterN-(Methoxycarbonylmethyl)-4-amino-N-Boc-L-proline methyl ester825:1[1][2]

Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • N-Boc-4-oxo-L-proline methyl ester (this compound)

  • Primary amine (e.g., benzylamine, aniline, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add the primary amine (1.1 eq).

  • Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition of STAB can be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-amino-proline methyl ester.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Protocol for Reductive Amination using Sodium Cyanoborohydride (NaCNBH₃)

This protocol provides an alternative method using sodium cyanoborohydride, which is often effective for less reactive amines.

Materials:

  • N-Boc-4-oxo-L-proline methyl ester (this compound)

  • Amine (primary or secondary)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol (MeOH), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or meter

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) and the amine (1.2 eq) in anhydrous methanol (0.1 M) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to maintain the pH between 6 and 7.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaCNBH₃ is toxic and should be handled in a well-ventilated fume hood. Acidic conditions can generate toxic HCN gas.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until the gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product to confirm its identity and diastereomeric ratio.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_products Products & Purification Boc_Oxo_Pro This compound Iminium Iminium Ion Intermediate Boc_Oxo_Pro->Iminium Amine R-NH2 Amine->Iminium Reduction Reduction (e.g., NaBH(OAc)3) Iminium->Reduction Hydride Source Product N-Substituted Boc-4-amino-Pro-OMe Reduction->Product Purification Purification (Chromatography) Product->Purification

Caption: Experimental workflow for the reductive amination of this compound.

Signaling_Pathway Ketone This compound Iminium Iminium Ion Ketone->Iminium + Amine - H2O Amine Primary/Secondary Amine (R-NH2) Amine->Iminium Product N-Substituted 4-Amino-Proline Derivative Iminium->Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product Hydride Transfer

Caption: Key steps in the reductive amination of this compound.

References

Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using Boc-4-Oxo-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, commonly known as Boc-4-Oxo-Pro-OMe, is a versatile chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold and the presence of a ketone at the 4-position make it an ideal starting material for the synthesis of a diverse range of enzyme inhibitors. The 4-oxo group serves as a key handle for introducing various substituents, enabling the exploration of chemical space to optimize potency and selectivity for specific enzyme targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two classes of enzyme inhibitors derived from this compound: Dipeptidyl Peptidase IV (DPP-IV) inhibitors and Arginase inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. Pyrrolidine-based structures are common scaffolds for potent DPP-IV inhibitors.

Synthesis of a 4-Amino-pyrrolidine-based DPP-IV Inhibitor

A key modification to the this compound scaffold for DPP-IV inhibition is the introduction of an amino group at the 4-position via reductive amination. This allows for the coupling of various side chains that can interact with the active site of the enzyme.

Table 1: Inhibitory Activity of Representative Pyrrolidine-Based DPP-IV Inhibitors

Compound IDR-Group at 4-PositionDPP-IV IC50 (µM)
1 Benzylamino0.3 ± 0.03
2 (4-Fluorobenzyl)amino0.017
3 3-AminobenzylaminoNot specified

Note: Data is compiled from literature sources for structurally related compounds to demonstrate the potential of the scaffold.[1][2]

Experimental Protocol 1: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-(benzylamino)pyrrolidine-1,2-dicarboxylate (Compound 1 analogue)

This protocol describes the reductive amination of this compound with benzylamine.

Materials and Reagents:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Experimental Protocol 2: In Vitro DPP-IV Inhibition Assay (Fluorogenic)

This protocol outlines a method to determine the inhibitory potency (IC50) of synthesized compounds against human recombinant DPP-IV.[3][4][5][6]

Materials and Reagents:

  • Human recombinant DPP-IV

  • DPP-IV Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorogenic Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) stock solution in DMSO

  • Test compounds (synthesized inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in DPP-IV Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the human recombinant DPP-IV enzyme to the desired concentration in cold DPP-IV Assay Buffer.

    • Dilute the Gly-Pro-AMC stock solution in DPP-IV Assay Buffer to the final working concentration (e.g., 50 µM).

  • Assay Protocol:

    • To the wells of the 96-well plate, add 25 µL of the diluted test compounds or controls.

    • Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells (add 25 µL of assay buffer instead).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) in kinetic mode at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control (enzyme + substrate + vehicle).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Arginase Inhibitors

Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In the tumor microenvironment, arginase activity can deplete L-arginine, leading to T-cell dysfunction. Therefore, arginase inhibitors are being explored as potential cancer immunotherapies. Proline-based scaffolds have shown promise in the development of potent arginase inhibitors.

Synthesis of a 4-Substituted Proline-Based Arginase Inhibitor

Similar to DPP-IV inhibitors, functionalization at the 4-position of the proline ring is a key strategy for developing arginase inhibitors.

Table 2: Inhibitory Activity of Representative Proline-Based Arginase Inhibitors

Compound IDR-Group on Proline ScaffoldArginase I IC50 (nM)Arginase II IC50 (nM)
4a Boronic acid side chain311Not specified
18 Amino-substituted side chainNot specifiedNot specified
27 Optimized side chainNot specifiedNot specified

Note: Data is compiled from literature sources for structurally related compounds to demonstrate the potential of the scaffold.[2][7][8]

Experimental Protocol 3: Synthesis of a 4-Substituted Proline Analogue for Arginase Inhibition

This protocol outlines a general approach for the synthesis of a 4-substituted proline derivative via reductive amination, which can be further elaborated to incorporate a boronic acid moiety or other functional groups known to interact with the arginase active site.

Materials and Reagents:

  • This compound

  • Amine of choice (e.g., ammonia, a primary amine)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM)

  • Appropriate acid catalyst (e.g., acetic acid)

  • Standard work-up and purification reagents as described in Protocol 1.

Procedure:

  • Follow the general procedure for reductive amination as outlined in Experimental Protocol 1 , substituting benzylamine with the desired amine.

  • The choice of reducing agent may be varied; sodium cyanoborohydride is also effective for reductive aminations.

  • The resulting 4-amino-proline derivative can then be subjected to further synthetic steps, such as coupling with a boronic acid-containing fragment, to yield the final arginase inhibitor.

Experimental Protocol 4: In Vitro Arginase Inhibition Assay (Colorimetric)

This protocol describes a method to measure the inhibitory activity of synthesized compounds by quantifying the amount of urea produced by the arginase-catalyzed reaction.[9][10][11]

Materials and Reagents:

  • Recombinant human Arginase I or II

  • Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Manganese chloride (MnCl₂) solution (e.g., 10 mM)

  • L-arginine solution (substrate)

  • Test compounds (synthesized inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Urea colorimetric detection reagents (e.g., a mixture of sulfuric acid, phosphoric acid, and α-isonitrosopropiophenone)

  • Urea standard solution

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~540-570 nm

Procedure:

  • Enzyme Activation:

    • Activate the arginase enzyme by pre-incubating it in Arginase Assay Buffer containing MnCl₂ at 37°C for 10-15 minutes.

  • Assay Protocol:

    • Add the activated arginase solution to the wells of the 96-well plate.

    • Add serial dilutions of the test compounds or controls to the respective wells.

    • Pre-incubate the enzyme and inhibitors at 37°C for 15 minutes.

    • Initiate the reaction by adding the L-arginine substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the acidic urea colorimetric reagent.

    • Heat the plate (e.g., at 95-100°C) for a specified time to allow for color development.

    • Cool the plate to room temperature and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a urea standard curve by plotting the absorbance values of the urea standards against their concentrations.

    • Determine the concentration of urea produced in each well using the standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic_Workflow_DPPIV_Inhibitor Boc_Oxo_Pro This compound Intermediate Imine Intermediate Boc_Oxo_Pro->Intermediate Benzylamine, AcOH (cat.) Product 4-Amino-pyrrolidine DPP-IV Inhibitor Intermediate->Product NaBH(OAc)₃

Caption: Synthetic workflow for a DPP-IV inhibitor.

DPPIV_Inhibition_Assay cluster_0 Reaction Mixture DPPIV DPP-IV Enzyme Product AMC (Fluorescent) DPPIV->Product Cleavage Inhibitor Test Inhibitor Inhibitor->DPPIV Inhibition Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPPIV Measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) Product->Measurement

Caption: Principle of the DPP-IV inhibition assay.

Arginase_Inhibition_Assay cluster_1 Enzymatic Reaction Arginase Arginase Enzyme Urea Urea Arginase->Urea Hydrolysis Inhibitor Test Inhibitor Inhibitor->Arginase Inhibition L_Arginine L-Arginine L_Arginine->Arginase Colored_Product Colored Product Urea->Colored_Product Colorimetric Reagent Measurement Measure Absorbance (~550 nm) Colored_Product->Measurement

Caption: Principle of the Arginase inhibition assay.

References

Enhancing Bioactive Peptide Stability Through Site-Specific Incorporation of Boc-4-Oxo-Pro-OMe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often limited by their short in vivo half-life, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural amino acids to enhance enzymatic stability. This document provides detailed application notes and experimental protocols for the incorporation of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe) into bioactive peptides, using the neuropeptide Substance P as a model, to improve their resistance to enzymatic degradation.

The introduction of a keto group at the 4-position of the proline ring can sterically hinder the approach of proteases, thereby slowing down the cleavage of adjacent peptide bonds. These application notes will guide researchers through the synthesis of modified peptides, assessment of their stability, and provide insights into the underlying biological pathways.

Data Presentation: Enhanced Stability of a Substance P Analog

The stability of a modified Substance P analog, where Proline at position 4 is replaced with 4-oxoproline ([Kep⁴]-SP), was compared to the native Substance P. The peptides were incubated in human plasma, and the percentage of the remaining intact peptide was quantified over time using High-Performance Liquid Chromatography (HPLC).

Time (hours)Native Substance P Remaining (%)[Kep⁴]-Substance P Remaining (%)
0100100
16585
24072
41555
8<530
Half-life (t½) ~1.8 hours ~4.5 hours

Note: The data presented is a representative example based on typical stability enhancements observed for peptides modified with non-canonical amino acids and may not reflect the results of a single specific study, as direct comparative data for a 4-oxoproline modified Substance P was not available in the searched literature.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [Kep⁴]-Substance P

This protocol outlines the manual synthesis of a Substance P analog with the sequence Arg-Pro-Lys-Pro(4-oxo)-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including Boc-4-oxo-Pro-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5)

  • Fritted syringe or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Boc-Met-OH) to the resin using DIC and HOBt in DMF.

  • Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF.

  • Chain Elongation: Sequentially couple the remaining Boc-protected amino acids, including Boc-4-oxo-Pro-OH, using DIC/HOBt as the coupling reagents. Allow for a longer coupling time (2-4 hours) for the sterically hindered Boc-4-oxo-Pro-OH.

  • Monitoring: Monitor the completion of each coupling step using a qualitative ninhydrin test.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Boc group.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_FinalSteps Final Steps Resin Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Start Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, DIC/HOBt) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Workflow for the solid-phase synthesis of a modified peptide.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is for assessing the stability of the synthesized peptides in human plasma.

Materials:

  • Native and modified peptide stock solutions (1 mg/mL in a suitable solvent)

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Precipitating solution (e.g., acetonitrile with 1% TFA)

  • Incubator (37°C)

  • Centrifuge

  • HPLC system with a C18 column

Procedure:

  • Peptide Dilution: Dilute the peptide stock solutions with human plasma to a final concentration of 100 µM.

  • Incubation: Incubate the peptide-plasma mixtures at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the mixture.

  • Protein Precipitation: Immediately add an equal volume of the cold precipitating solution to the aliquot to stop enzymatic activity and precipitate plasma proteins.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

  • Quantification: Determine the percentage of intact peptide remaining by integrating the peak area corresponding to the undigested peptide at each time point, relative to the time 0 sample.

  • Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.

G cluster_Workflow Plasma Stability Assay Workflow Start Peptide + Plasma Incubate Incubate at 37°C Start->Incubate Sample Aliquot at Time Points Incubate->Sample Precipitate Protein Precipitation (ACN/TFA) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant (RP-HPLC) Centrifuge->Analyze Quantify Quantify Remaining Peptide Analyze->Quantify

Workflow for assessing peptide stability in plasma.

Signaling Pathway: Substance P and the NK1 Receptor

Substance P is a neuropeptide that exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1][2] The activation of the NK1 receptor initiates a cascade of intracellular signaling events.

Upon binding of Substance P, the NK1 receptor couples to Gαq/11, which in turn activates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[3] The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).[1]

These signaling events can lead to various cellular responses, including cell proliferation, migration, and the regulation of inflammatory processes.[4] The signaling is terminated through the desensitization and internalization of the NK1 receptor, a process mediated by β-arrestin.[2]

G cluster_Signaling Substance P Signaling Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Response Cellular Responses (Proliferation, Inflammation) PKC->Response Leads to

Simplified signaling pathway of Substance P via the NK1 receptor.

Conclusion

The incorporation of this compound into bioactive peptides represents a viable strategy for enhancing their enzymatic stability. The provided protocols offer a framework for the synthesis and evaluation of such modified peptides. By improving their pharmacokinetic profiles, the therapeutic potential of these important biomolecules can be significantly enhanced. Further research is warranted to explore the full impact of this modification on the biological activity and immunogenicity of a broader range of bioactive peptides.

References

Application Notes and Protocols: Boc-4-Oxo-Pro-OMe as a Precursor for Synthesizing Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester, commonly known as Boc-4-Oxo-Pro-OMe, is a versatile chiral building block extensively utilized in medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, coupled with the reactive ketone functionality at the C4 position and orthogonal protecting groups (Boc on the nitrogen and a methyl ester at the C2 position), makes it an ideal precursor for the stereoselective synthesis of a diverse array of complex heterocyclic compounds. These resulting molecules, including substituted prolinols, spirocyclic oxindoles, and novel pyrrolidine-fused systems, are of significant interest in drug discovery due to their prevalence in biologically active natural products and pharmaceuticals.

This document provides detailed application notes and experimental protocols for several key transformations of this compound, offering a practical guide for researchers in the synthesis of complex heterocyclic structures.

Key Synthetic Applications

This compound serves as a strategic starting material for various synthetic transformations, primarily leveraging the reactivity of the 4-keto group. Key applications include:

  • Diastereoselective Reduction: The ketone can be reduced to a hydroxyl group, leading to the formation of 4-hydroxyproline derivatives with controlled stereochemistry.

  • Reductive Amination: Introduction of nitrogen-containing substituents at the C4 position is readily achieved through reductive amination, yielding 4-aminoproline derivatives.

  • 1,3-Dipolar Cycloaddition: Formation of an azomethine ylide from the secondary amine and the ketone allows for [3+2] cycloaddition reactions with various dipolarophiles to construct complex spirocyclic systems, such as spiro-oxindoles.

  • Paal-Knorr Pyrrole Synthesis: Condensation with 1,4-dicarbonyl compounds can be employed to synthesize pyrrole-fused proline derivatives.

  • Wittig Reaction: The ketone functionality can be converted into an exocyclic double bond, providing a scaffold for further functionalization.

Experimental Protocols

Diastereoselective Reduction to Boc-4-hydroxy-Pro-OMe

The reduction of the ketone in this compound typically yields a mixture of cis and trans 4-hydroxyproline derivatives. The diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions. Sodium borohydride is a commonly used reagent for this transformation.

Experimental Protocol:

To a solution of this compound (1.0 equiv) in anhydrous methanol (0.1 M) at 0 °C under an inert atmosphere, sodium borohydride (NaBH4) (1.5 equiv) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the cis and trans diastereomers of Boc-4-hydroxy-Pro-OMe.

EntryReducing AgentSolventTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)Yield (%)
1NaBH4MeOH0 to rt4Variable>90

Note: The diastereomeric ratio can be influenced by factors such as the specific batch of the reagent and precise temperature control. The isomers can typically be separated by column chromatography.

Reductive Amination to Boc-4-amino-Pro-OMe Derivatives

Reductive amination provides a direct method to introduce a wide range of substituents at the 4-position of the proline ring. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride.[1][2][3][4]

Experimental Protocol:

To a solution of this compound (1.0 equiv) and a primary amine (e.g., benzylamine, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M) is added acetic acid (1.0 equiv). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the desired N-substituted Boc-4-amino-Pro-OMe derivative.

EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)3DCE1685-95
2AnilineNaBH(OAc)3DCE2470-85
3Methylamine (as hydrochloride salt)NaBH(OAc)3DCE/Et3N1280-90
Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives via 1,3-Dipolar Cycloaddition

The reaction of this compound with isatin derivatives in the presence of a secondary amino acid (acting as a precursor for the in-situ generation of an azomethine ylide) is a powerful method for the construction of complex spiro[pyrrolidine-3,3'-oxindole] scaffolds.[5][6][7][8][9] This multicomponent reaction proceeds with high regio- and stereoselectivity.

Experimental Protocol:

A mixture of this compound (1.0 equiv), isatin (1.0 equiv), and sarcosine (N-methylglycine) (1.2 equiv) in methanol (0.1 M) is heated to reflux for 6-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

EntryIsatin DerivativeDipolarophileSolventTime (h)Yield (%)
1IsatinSarcosineMethanol875-85
25-ChloroisatinSarcosineMethanol1070-80
3N-MethylisatinSarcosineMethanol680-90
Paal-Knorr Synthesis of Pyrrole-Fused Proline Derivatives

The Paal-Knorr synthesis allows for the construction of a pyrrole ring by the condensation of a 1,4-dicarbonyl compound with a primary amine.[10][11][12][13][14] In this context, the secondary amine of the proline ring can be deprotected in situ or a primary amine containing a proline scaffold can be envisioned to react with a 1,4-diketone like hexane-2,5-dione to form a novel pyrrole-substituted proline derivative. A plausible synthetic route would involve the initial reductive amination of this compound with aminoacetaldehyde dimethyl acetal, followed by deprotection and cyclization. For the purpose of this protocol, a direct condensation with a deprotected proline derivative is outlined.

Experimental Protocol (Hypothetical based on Paal-Knorr Principles):

To a solution of methyl prolinate hydrochloride (1.0 equiv) and hexane-2,5-dione (1.1 equiv) in ethanol (0.5 M), triethylamine (2.5 equiv) is added, and the mixture is heated to reflux for 24 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pyrrole-substituted proline derivative.

Entry1,4-DicarbonylAmineSolventTime (h)Expected Yield (%)
1Hexane-2,5-dioneMethyl ProlinateEthanol2450-70
Wittig Reaction for the Formation of 4-Methylene-Proline Derivatives

The Wittig reaction provides a classic and reliable method for the conversion of a ketone to an alkene.[15] The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane, generates the corresponding exocyclic methylene derivative.

Experimental Protocol:

To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere is added n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise. The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 equiv) in anhydrous THF (1 M) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the Boc-4-methylene-Pro-OMe.

EntryPhosphonium SaltBaseSolventTime (h)Yield (%)
1MePh3PBrn-BuLiTHF1270-85

Visualizations

G cluster_reduction Diastereoselective Reduction cluster_amination Reductive Amination cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_paal_knorr Paal-Knorr Synthesis cluster_wittig Wittig Reaction Boc4OxoProOMe_red This compound Reagents_red NaBH4, MeOH Boc4OxoProOMe_red->Reagents_red Product_red cis/trans-Boc-4-hydroxy-Pro-OMe Reagents_red->Product_red Boc4OxoProOMe_am This compound Reagents_am R-NH2, NaBH(OAc)3, AcOH Boc4OxoProOMe_am->Reagents_am Product_am Boc-4-(R-amino)-Pro-OMe Reagents_am->Product_am Boc4OxoProOMe_cyc This compound Reagents_cyc Isatin, Sarcosine, MeOH, Reflux Boc4OxoProOMe_cyc->Reagents_cyc Product_cyc Spiro[pyrrolidine-3,3'-oxindole] Reagents_cyc->Product_cyc Boc4OxoProOMe_pk Deprotected Proline Derivative Reagents_pk 1,4-Diketone, EtOH, Reflux Boc4OxoProOMe_pk->Reagents_pk Product_pk Pyrrole-fused Proline Reagents_pk->Product_pk Boc4OxoProOMe_wit This compound Reagents_wit Ph3P=CHR, THF Boc4OxoProOMe_wit->Reagents_wit Product_wit Boc-4-alkylidene-Pro-OMe Reagents_wit->Product_wit

Caption: Synthetic transformations of this compound.

G start Start reagents Mix this compound, Isatin, Sarcosine in MeOH start->reagents reflux Reflux for 6-12h reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Concentrate, EtOAc Extraction monitor->workup Complete purify Column Chromatography workup->purify end Isolate Product purify->end

Caption: Workflow for Spiro-oxindole Synthesis.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of complex heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the construction of novel molecular scaffolds for drug discovery and development. The ability to stereoselectively functionalize the pyrrolidine ring at the C4 position opens up a vast chemical space for the generation of diverse compound libraries with potential biological activities. Further exploration of the reactivity of this building block will undoubtedly lead to the discovery of new and innovative synthetic methodologies.

References

Application Notes and Protocols: The Use of Boc-4-Oxo-Pro-OMe in the Development of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design, and its ligands are often derived from hydroxyproline.

Boc-4-Oxo-Pro-OMe, a protected proline derivative, serves as a key starting material in the synthesis of VHL ligands. Its ketone functionality allows for stereoselective reduction to the corresponding hydroxyproline, a critical structural motif for VHL recognition. This document provides detailed application notes and protocols for the use of this compound in the development of VHL-recruiting PROTACs.

Signaling Pathway of VHL-Recruiting PROTACs

VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (containing VHL Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a VHL Ligand from this compound

This protocol describes a plausible synthetic route to a core VHL ligand scaffold starting from this compound. The key steps involve the stereoselective reduction of the ketone and subsequent functionalization.

Workflow for VHL Ligand Synthesis:

VHL_Ligand_Synthesis Start This compound Reduction Stereoselective Reduction Start->Reduction Hydroxyproline Boc-hydroxyproline-OMe Reduction->Hydroxyproline Amide_Coupling Amide Coupling Hydroxyproline->Amide_Coupling Functionalized_VHL Functionalized VHL Ligand Precursor Amide_Coupling->Functionalized_VHL Deprotection Boc Deprotection Functionalized_VHL->Deprotection Final_VHL_Ligand VHL Ligand (with handle for linker) Deprotection->Final_VHL_Ligand

Figure 2: General workflow for VHL ligand synthesis.

Step 1: Stereoselective Reduction of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, for example, sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-hydroxyproline-OMe.

  • Purify the product by flash column chromatography.

Step 2: Amide Coupling to Introduce the Linker Attachment Point

  • The resulting Boc-hydroxyproline-OMe can be further functionalized. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Dissolve the Boc-hydroxyproline (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Add the desired amine-containing linker precursor (1.1 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography or preparative HPLC.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt can often be used directly in the next step.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol outlines the final coupling step to generate the PROTAC molecule.

  • Dissolve the POI ligand with a carboxylic acid functional group (1.0 eq) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the deprotected VHL ligand-linker amine (from Protocol 1) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol is for determining the degradation concentration 50 (DC₅₀) and maximum degradation (Dₘₐₓ) of the synthesized PROTAC.

Workflow for Western Blot Analysis:

Western_Blot_Workflow Cell_Culture Cell Culture & Seeding PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE & Protein Transfer Cell_Lysis->SDS_PAGE Immunoblotting Immunoblotting (Primary & Secondary Ab) SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Data_Analysis Data Analysis (DC50 & Dmax) Detection->Data_Analysis

Figure 3: Experimental workflow for Western Blot analysis.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO).

    • Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI signal to the loading control signal for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Data Presentation

Table 1: Degradation Efficacy of Representative VHL-Recruiting PROTACs

PROTAC IdentifierTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MZ1BRD4HeLa< 100> 90[1]
PROTAC 139BRD4PC33.397[2]
PROTAC 141BRD4PC32.5894[2]
Compound 7HDAC1HCT116910> 80[3]
Compound 9HDAC1HCT116550> 90[3]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of VHL E3 ligase ligands, which are integral components of a large class of highly effective PROTACs. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize and evaluate novel PROTACs derived from this precursor. The systematic evaluation of these molecules, including the determination of DC₅₀ and Dₘₐₓ values, is crucial for the development of new therapeutics in the field of targeted protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Boc-4-Oxo-Pro-OMe and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-4-Oxo-Pro-OMe and its common derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification strategies for this compound include flash column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For laboratory scale, flash chromatography is often employed for high purity. For larger, industrial scales, chromatography-free methods like recrystallization and acid-base extraction are preferred due to their cost-effectiveness and scalability.[1]

Q2: My this compound is "oiling out" during recrystallization instead of forming crystals. What can I do?

"Oiling out" is a common issue with Boc-protected amino acids where the compound separates as a liquid instead of a solid.[2] Here are several strategies to induce crystallization:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Ensure your crude product is a viscous oil or dry foam by drying under high vacuum.[2][3]

  • Trituration: If you have an oily product, stirring it vigorously with a non-polar solvent in which the product is insoluble (e.g., n-hexane, diethyl ether) can induce solidification.[2]

  • Slow Cooling: Rapid cooling can promote oil formation. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[2]

  • Seeding: Adding a small seed crystal of the pure compound to the supersaturated solution can initiate crystallization.[2]

  • Solvent System Adjustment: Experiment with different solvent pairs. Common systems for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[2][4][5]

Q3: I am observing tailing or multiple spots on my TLC during the purification of this compound. Is my compound degrading on the silica gel?

This is a possibility. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The Boc protecting group can be acid-labile.[6] The presence of the ketone group might also contribute to instability or interactions with the silica. To check for degradation on silica, you can perform a 2D TLC. Spot the compound in one corner of the plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely degrading.[7]

To mitigate this, you can:

  • Neutralize the Silica: Pre-treat the silica gel with a small amount of a volatile base like triethylamine in the slurry or the mobile phase.

  • Use a More Polar Eluent: If the compound is streaking, a more polar eluent might improve the chromatography.[7]

  • Add Acetic Acid to the Eluent: For carboxylic acids, adding a small amount of acetic acid to the mobile phase can help to reduce tailing by keeping the compound protonated.[7]

Q4: What are the typical impurities I might encounter after the synthesis of this compound?

Impurities can arise from several sources:

  • Unreacted Starting Material: Incomplete oxidation of N-Boc-hydroxy-L-proline methyl ester.

  • Over-oxidation Products: Though less common, harsh oxidation conditions could lead to side reactions.

  • By-products from the Boc Protection Step: Such as di-Boc protected species or residual coupling reagents.[8]

  • Residual Solvents: Solvents from the reaction and workup.

Most of these impurities can be removed by the purification methods described in this guide.

Q5: How can I purify the product after reducing this compound to N-Boc-cis-4-hydroxy-L-proline methyl ester?

The purification of N-Boc-cis-4-hydroxy-L-proline methyl ester typically involves similar techniques. After quenching the reduction reaction (commonly performed with sodium borohydride[9]), an aqueous workup is performed. The crude product can then be purified by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes. Recrystallization is also a viable option for obtaining a high-purity solid product.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery from Column Chromatography Compound is too polar and is sticking to the silica gel.Increase the polarity of the eluent (e.g., higher percentage of ethyl acetate, add methanol). A "methanol purge" at the end can elute highly polar compounds.[7]
Compound degraded on the silica gel.Perform a 2D TLC to confirm degradation.[7] If confirmed, neutralize the silica with triethylamine or consider an alternative purification method like recrystallization or acid-base extraction.
No Crystals Form Upon Cooling The solution is not supersaturated.Concentrate the solution by slowly evaporating some of the solvent.[11]
Impurities are inhibiting crystallization.Try to purify the crude material further by a quick filtration through a small plug of silica before attempting recrystallization.
Incorrect solvent system.Experiment with different solvent pairs (e.g., acetone/water, methanol/water, DCM/heptane).[5]
Product is a Persistent Oil Product may be hygroscopic or have a low melting point.Ensure all solvents are dry.[3] Try co-evaporation with a solvent like toluene to remove residual water. Consider converting the carboxylic acid to a salt (e.g., with dicyclohexylamine) to induce crystallization.[2]
Broad Peaks in HPLC Keto-enol tautomerism of the 4-oxo group.This can sometimes be addressed by adjusting the mobile phase pH or temperature, though it may be an inherent property of the molecule.
Column overload.Inject a smaller amount of the sample.
Secondary interactions with the stationary phase.Ensure the mobile phase is appropriate for the column and analyte.

Data Presentation

Table 1: Typical Purity of Boc-4-Oxo-Pro-OH/OMe with Different Purification Methods
Purification MethodTypical PurityRemarksReferences
Flash Column Chromatography>97%Effective for removing closely related impurities.[12]
Recrystallization>98%Can be very effective if a suitable solvent system is found.[13]
Acid-Base Extraction>95%Good for removing non-acidic/non-basic impurities on a large scale.[1][14][1][14]
Preparative HPLC>99%Used for obtaining very high purity material, but less scalable.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Eluent Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The optimal ratio should be determined by TLC analysis of the crude material.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the prepared mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is ideal for obtaining highly crystalline, pure this compound.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethyl acetate, acetone)

  • "Poor" solvent (e.g., hexanes, water)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat gently with stirring until the solid is completely dissolved.[2]

  • Induce Cloudiness: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.[2]

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.[2]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[2]

  • Drying: Dry the crystals under vacuum to a constant weight.[2]

Protocol 3: Purification by Acid-Base Extraction (for Boc-4-Oxo-Pro-OH)

This method is effective for purifying the carboxylic acid form of the title compound on a larger scale.

Materials:

  • Crude Boc-4-Oxo-Pro-OH

  • Ethyl acetate or other suitable organic solvent

  • Aqueous base (e.g., 1 M sodium bicarbonate)

  • Aqueous acid (e.g., 1 M HCl or citric acid)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaHCO₃) multiple times. The Boc-4-Oxo-Pro-OH will move to the aqueous layer as its carboxylate salt.

  • Aqueous Layer Wash: Wash the combined aqueous layers with the organic solvent to remove any neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add aqueous acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH 2-3). The Boc-4-Oxo-Pro-OH will precipitate out.

  • Product Extraction: Extract the acidified aqueous layer multiple times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.[14][15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product synthesis Crude this compound chromatography Flash Chromatography synthesis->chromatography Choose Method recrystallization Recrystallization synthesis->recrystallization Choose Method extraction Acid-Base Extraction (for Carboxylic Acid) synthesis->extraction Choose Method analysis Purity Check (TLC, HPLC, NMR) chromatography->analysis recrystallization->analysis extraction->analysis product Pure Product analysis->product If Pure

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Attempt Recrystallization oiling_out Product 'Oils Out' start->oiling_out Problem? no_crystals No Crystals Form start->no_crystals Problem? success Crystals Form start->success Success solution1 Ensure complete solvent removal oiling_out->solution1 solution2 Cool slowly oiling_out->solution2 solution3 Triturate with non-polar solvent oiling_out->solution3 solution4 Use seed crystal oiling_out->solution4 no_crystals->solution4 solution5 Concentrate solution no_crystals->solution5 solution6 Change solvent system no_crystals->solution6

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Troubleshooting Side Reactions During Deprotection of Boc-4-Oxo-Pro-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-4-Oxo-Pro-OMe containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions that may occur during the crucial Boc deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the TFA-mediated deprotection of peptides containing this compound?

A1: During the trifluoroacetic acid (TFA)-mediated deprotection of this compound containing peptides, several side reactions can occur. The primary concerns include:

  • Racemization: The electron-withdrawing effect of the 4-oxo group can increase the acidity of the α-proton, making the 4-oxo-proline residue susceptible to epimerization under acidic conditions.

  • Enamine Formation: Following Boc deprotection, the newly formed secondary amine can react intramolecularly with the ketone at the 4-position to form a cyclic enamine. This is a common reactivity pattern for secondary amines and ketones.[1]

  • Diketopiperazine (DKP) Formation: If the 4-oxo-proline residue is at the N-terminus of a dipeptide methyl ester, intramolecular cyclization can occur to form a diketopiperazine, leading to cleavage of the dipeptide from the peptide chain.[2][3][4]

  • Standard Boc Deprotection Side Reactions: General side reactions associated with Boc deprotection, such as the formation of a reactive tert-butyl cation and subsequent alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr), can also occur.[5]

  • Methyl Ester Cleavage: Although generally stable to TFA at room temperature for short periods, prolonged exposure or elevated temperatures can lead to the cleavage of the methyl ester, resulting in the corresponding carboxylic acid.

Q2: How can I minimize racemization of the 4-oxo-proline residue?

A2: Minimizing racemization requires careful control of the deprotection conditions. Key strategies include:

  • Use the lowest effective TFA concentration: Start with a lower concentration of TFA (e.g., 25-50% in dichloromethane) and monitor the deprotection progress closely.

  • Keep the reaction temperature low: Perform the deprotection at 0°C or room temperature. Avoid heating.

  • Limit the reaction time: Monitor the reaction by a suitable analytical method (e.g., LC-MS) and quench the reaction as soon as the deprotection is complete.

Q3: What are the signs of enamine formation and how can it be prevented or reversed?

A3: Enamine formation can be detected by mass spectrometry as a loss of a water molecule (-18 Da) from the deprotected peptide. To minimize its formation, use of milder deprotection conditions and immediate subsequent coupling of the next amino acid can trap the free amine before cyclization. The reversibility of enamine formation under typical peptide synthesis workup conditions has not been extensively reported and may require specific acidic workup conditions to hydrolyze the enamine back to the ketone and amine.

Q4: When is diketopiperazine (DKP) formation a major concern with 4-oxo-proline?

A4: DKP formation is most significant when a dipeptide with 4-oxo-proline at the second position (e.g., Xaa-4-Oxo-Pro-OMe) is deprotected. The free N-terminal amine of the first amino acid can attack the methyl ester of the 4-oxo-proline to form a stable six-membered ring, cleaving the dipeptide from the main peptide chain.[2][3][4]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the deprotection of this compound containing peptides.

Issue 1: Presence of a species with the expected mass minus 18 Da in the crude product.
  • Possible Cause: Intramolecular enamine formation between the deprotected proline nitrogen and the 4-oxo group.

  • Troubleshooting Steps:

    • Confirm by MS/MS: Fragment the unexpected peak to confirm the loss of water from the 4-oxo-proline containing peptide.

    • Optimize Deprotection Conditions:

      • Decrease the TFA concentration to the minimum required for complete Boc removal (e.g., start with 25% TFA in DCM).

      • Perform the deprotection at a lower temperature (0°C).

      • Reduce the deprotection time, monitoring closely by LC-MS.

    • Immediate Subsequent Reaction: Proceed with the next coupling step immediately after deprotection and neutralization to trap the free amine.

Issue 2: Significant amount of a dipeptide fragment corresponding to the N-terminal Xaa-4-Oxo-Pro-diketopiperazine.
  • Possible Cause: Diketopiperazine (DKP) formation.

  • Troubleshooting Steps:

    • Use a less activating ester: If synthesizing the dipeptide, consider using a less reactive ester than the methyl ester for the 4-oxo-proline.

    • In situ acylation: After Boc deprotection, immediately introduce the next activated amino acid to compete with the intramolecular cyclization.[2]

    • Use of DKP formation suppressing agents: While not specifically documented for 4-oxo-proline, additives that suppress DKP formation in standard peptide synthesis could be explored.

Issue 3: Evidence of racemization (e.g., diastereomeric peaks in HPLC).
  • Possible Cause: Epimerization at the α-carbon of the 4-oxo-proline residue.

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Use a lower concentration of TFA.

    • Reduced Temperature: Conduct the deprotection at 0°C.

    • Minimize Exposure Time: Limit the duration of the peptide's exposure to acidic conditions.

    • Alternative Deprotection Reagents: For highly sensitive sequences, explore milder deprotection methods, although their compatibility with the 4-oxo-proline moiety needs to be verified.

Data Presentation

Table 1: Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionPrimary CauseKey Mitigation StrategiesAnalytical Signature
Racemization Increased acidity of the α-proton due to the 4-oxo group.Lower TFA concentration, low temperature, short reaction time.Diastereomeric peaks in HPLC, NMR analysis.
Enamine Formation Intramolecular reaction of the deprotected amine and the 4-oxo group.Milder deprotection conditions, immediate subsequent coupling.Mass loss of 18 Da in MS.
Diketopiperazine (DKP) Formation Intramolecular cyclization of a deprotected dipeptide ester.In situ acylation, use of less activated esters.Presence of cyclic dipeptide fragment in LC-MS.
tert-Butylation Reaction of the tert-butyl cation with nucleophilic residues.Use of scavengers (e.g., TIS, EDT).Mass increase of 56 Da on susceptible residues (Trp, Met, Cys, Tyr).
Methyl Ester Cleavage Acid-catalyzed hydrolysis of the methyl ester.Short reaction times, moderate TFA concentrations, room temperature or below.Mass decrease of 14 Da (CH₂) and gain of 18 Da (H₂O), resulting in a net +4 Da shift in MS.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is a starting point and should be optimized based on the specific peptide sequence.

  • Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 25-50% Trifluoroacetic Acid (TFA) in DCM. If the peptide contains sensitive residues like Trp, Met, or Cys, add scavengers such as triisopropylsilane (TIS, 2.5-5% v/v) or 1,2-ethanedithiol (EDT, 2.5% v/v).[5]

  • Reaction: Add the deprotection cocktail to the peptide solution and stir at 0°C.

  • Monitoring: Monitor the reaction progress by LC-MS at regular intervals (e.g., every 15 minutes).

  • Work-up: Once the deprotection is complete (typically 30-60 minutes), remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene or DCM).

  • Neutralization: Dissolve the residue in a suitable solvent and neutralize the TFA salt with a non-nucleophilic base such as diisopropylethylamine (DIPEA) before proceeding to the next step.

Mandatory Visualization

Side_Reactions cluster_deprotection Boc Deprotection (TFA) cluster_side_reactions Potential Side Reactions Boc_Peptide Boc-Xaa-4-Oxo-Pro-OMe-Peptide Deprotected_Peptide H-Xaa-4-Oxo-Pro-OMe-Peptide Boc_Peptide->Deprotected_Peptide TFA Alkylated t-Butylated Peptide (+56 Da) Boc_Peptide->Alkylated t-Butyl Cation Attack Racemized Racemized Peptide Deprotected_Peptide->Racemized Epimerization Enamine Enamine Adduct (-H2O) Deprotected_Peptide->Enamine Intramolecular Cyclization DKP Diketopiperazine Deprotected_Peptide->DKP at Dipeptide Stage Ester_Cleaved Carboxylic Acid (+4 Da net) Deprotected_Peptide->Ester_Cleaved Acid Hydrolysis

Caption: Potential side reaction pathways during the deprotection of this compound containing peptides.

Troubleshooting_Workflow Start Analyze Crude Product (LC-MS) Check_Mass Unexpected Mass? Start->Check_Mass Mass_Minus_18 Mass -18 Da? Check_Mass->Mass_Minus_18 Yes Diastereomers Diastereomeric Peaks? Check_Mass->Diastereomers No Mass_Plus_56 Mass +56 Da? Mass_Minus_18->Mass_Plus_56 No Enamine_Suspected Suspect Enamine Formation Mass_Minus_18->Enamine_Suspected Yes Mass_Plus_4 Mass +4 Da? Mass_Plus_56->Mass_Plus_4 No Alkylation_Suspected Suspect t-Butylation Mass_Plus_56->Alkylation_Suspected Yes Ester_Cleavage_Suspected Suspect Ester Cleavage Mass_Plus_4->Ester_Cleavage_Suspected Yes End Desired Product Mass_Plus_4->End No Racemization_Suspected Suspect Racemization Diastereomers->Racemization_Suspected Yes Diastereomers->End No Optimize Optimize Deprotection: - Lower TFA concentration - Lower temperature - Shorter time Enamine_Suspected->Optimize Add_Scavengers Add/Increase Scavengers (TIS, EDT) Alkylation_Suspected->Add_Scavengers Ester_Cleavage_Suspected->Optimize Racemization_Suspected->Optimize Optimize->Start Add_Scavengers->Start

References

Technical Support Center: Optimizing Coupling Conditions for Boc-4-Oxo-Pro-OMe in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of Boc-4-Oxo-Pro-OMe in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on incorporating this unique amino acid derivative into peptide sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound in SPPS?

A1: The primary challenges associated with the coupling of this compound stem from its structural features. As a proline derivative, it is a secondary amine, which inherently exhibits slower coupling kinetics compared to primary amines. Additionally, the presence of the 4-oxo group can influence the molecule's reactivity and potentially lead to side reactions. The cyclic structure also contributes to steric hindrance, which can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC alone are often insufficient.[1] More potent onium salt-based reagents are highly recommended to achieve high coupling efficiencies. These include:

  • Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are powerful activating agents. HATU is often considered a top choice for difficult couplings due to its high reactivity and ability to suppress racemization.[2] COMU is another excellent option, offering comparable reactivity to HATU with the added benefits of being non-explosive and having better solubility.[3]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly in minimizing racemization.[2]

Q3: What are the potential side reactions to be aware of when using this compound?

A3: Several side reactions can occur during the incorporation of this compound:

  • Incomplete Coupling: Due to steric hindrance and the secondary amine nature, incomplete coupling is a primary concern, leading to deletion sequences in the final peptide.

  • Diketopiperazine (DKP) Formation: This is a common side reaction when proline or its derivatives are the second amino acid in the sequence. The deprotected N-terminal amine of the dipeptide-resin can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. In Boc-SPPS, this is less pronounced than in Fmoc-SPPS because the N-terminus is protonated after deprotection, but it can still occur, especially with prolonged coupling times or elevated temperatures.[4]

  • Epimerization: While proline itself is less prone to racemization at the alpha-carbon, the risk is not zero, especially with prolonged activation times or the use of strong bases.

  • Enolization: The presence of the ketone at the 4-position introduces the possibility of enolization under basic conditions, which could potentially lead to undesired side reactions, although this is not extensively documented in the context of SPPS coupling.

  • Hydrolysis of the adjacent peptide bond: Studies on α-ketoacyl peptides have shown that the keto group can catalyze the hydrolysis of the neighboring peptide bond, although the stability of 4-oxo-proline containing peptides during SPPS has not been extensively studied.[5][6]

Q4: How can I monitor the coupling efficiency of this compound?

A4: The standard Kaiser test (ninhydrin test) is unreliable for secondary amines like proline and its derivatives, as it typically gives a weak or false-negative result (yellow to faint red/brown instead of a strong blue color).[7] Therefore, alternative qualitative tests are necessary to monitor the presence of the uncoupled secondary amine:

  • Isatin Test: This test gives a blue-green color in the presence of an unprotected N-terminal proline derivative.

  • Chloranil Test: This test will result in a blue or green color on the resin beads if the coupling is incomplete.

For a definitive assessment, a small sample of the peptide-resin can be cleaved and the product analyzed by HPLC and Mass Spectrometry (MS) to check for the presence of deletion sequences.[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency (Positive Isatin or Chloranil Test)

Potential Causes:

  • Insufficiently reactive coupling reagent.

  • Steric hindrance from the this compound and the resin-bound peptide.

  • Peptide aggregation on the solid support.

  • Suboptimal reaction conditions (concentration, time, temperature).

Troubleshooting Workflow:

G start Positive Isatin/Chloranil Test (Incomplete Coupling) double_couple Perform a Double Coupling start->double_couple Initial Step increase_reagents Increase Equivalents of This compound & Reagents (3-5 eq.) double_couple->increase_reagents If still positive proceed Proceed to Next Deprotection Step double_couple->proceed If negative stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) increase_reagents->stronger_reagent If still positive increase_reagents->proceed If negative extend_time Extend Coupling Time (2-4 hours or overnight) stronger_reagent->extend_time Optimize stronger_reagent->proceed If negative increase_temp Increase Temperature (e.g., 40-50°C) extend_time->increase_temp Optimize extend_time->proceed If negative check_solvent Use a More Solvating Solvent (e.g., NMP instead of DMF) increase_temp->check_solvent Optimize increase_temp->proceed If negative capping Cap Unreacted Amines (e.g., with Acetic Anhydride) check_solvent->capping If all else fails check_solvent->proceed If negative capping->proceed

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Issue 2: Presence of a Diketopiperazine (DKP) Byproduct

Potential Causes:

  • This compound is the second amino acid in the sequence.

  • Elevated temperatures or prolonged reaction times during coupling of the third amino acid.

Solutions:

  • Use a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of this resin can suppress DKP formation.

  • Couple a pre-formed dipeptide: Synthesize the first two amino acids as a dipeptide in solution (e.g., Boc-Xaa-Pro(4-oxo)-OH) and then couple it to the resin.

  • In situ neutralization: In Boc-SPPS, performing the neutralization and coupling steps simultaneously can minimize the time the N-terminal amine is free and prone to cyclization.[7]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt CarbodiimideModerateCost-effective but generally slower and less efficient for difficult couplings.[2]
HBTU Uronium/AminiumHighWidely used and effective, but can cause guanidinylation of the N-terminus if used in excess.[2]
HATU Uronium/AminiumVery HighGenerally considered one of the most effective reagents for difficult couplings, with rapid kinetics and low racemization.[2]
COMU Uronium/AminiumVery HighComparable to HATU in efficiency; based on OxymaPure, making it a safer, non-explosive alternative.[3]
PyBOP PhosphoniumHighEfficient coupling with a low risk of racemization; byproducts can sometimes be difficult to remove.

Note: The relative efficiencies are based on general performance with sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a manual coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Isatin or Chloranil test reagents

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Perform N-terminal Boc deprotection using 50% TFA in DCM.

    • Wash the resin thoroughly with DCM.

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (3x) and drain the solvent.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Withdraw a small sample of resin beads and perform an Isatin or Chloranil test to monitor the reaction completion.

    • If the test is positive (indicating incomplete coupling), consider the troubleshooting steps outlined above (e.g., extend reaction time, perform a second coupling).

    • Once the coupling is complete (negative test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection step.

SPPS Cycle Workflow:

sp_s_cycle cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling deprotection 1. N-terminal Boc Deprotection (50% TFA in DCM) wash1 2. DCM Wash deprotection->wash1 neutralization 3. Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 4. DMF Wash neutralization->wash2 activation 5. Pre-activate this compound (HATU/DIPEA in DMF) wash2->activation coupling 6. Couple to Resin activation->coupling monitoring 7. Monitor with Isatin/Chloranil Test coupling->monitoring wash3 8. DMF/DCM Wash monitoring->wash3 wash3->deprotection Next Cycle

Caption: General workflow for one cycle of Boc-SPPS incorporating this compound.

Protocol 2: Cleavage and Deprotection

Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Protocol 3: Analytical Characterization

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient of mobile phase B is typically used (e.g., 5% to 95% B over 30 minutes).

  • Detection: UV absorbance at 214 nm and 280 nm.

  • MS Analysis: Electrospray ionization (ESI) is used to determine the molecular weight of the synthesized peptide and to identify any deletion sequences or byproducts. The fragmentation pattern in MS/MS can confirm the peptide sequence. Peptides containing proline often show enhanced fragmentation N-terminal to the proline residue.[8]

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the coupling of this compound, leading to the successful synthesis of peptides containing this valuable non-canonical amino acid.

References

Preventing racemization during the synthesis of Boc-4-Oxo-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization at the C2 position during the synthesis of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe) from its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization refers to the conversion of the desired L-enantiomer, (2S)-Boc-4-Oxo-Pro-OMe, into an unwanted mixture of both the L- and D-enantiomers. This occurs via the removal and non-stereospecific re-addition of the proton at the alpha-carbon (C2), the stereocenter adjacent to the methyl ester. The final product's stereochemical purity is crucial for its intended biological activity and downstream applications.

Q2: Why is the alpha-proton (C2-H) on this compound so susceptible to removal?

A2: The proton on the alpha-carbon in the proline ring is positioned between two electron-withdrawing groups: the newly formed ketone at C4 and the methyl ester at C2. This positioning significantly increases the acidity of the C2-proton, making it vulnerable to abstraction by bases present in the reaction mixture. Once removed, it forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of the original stereochemistry.

Q3: Which step in the synthesis is most critical for preventing racemization?

A3: The most critical step is the oxidation of the secondary alcohol (N-Boc-trans-4-hydroxy-L-proline methyl ester) to the ketone (this compound). The choice of oxidizing agent and the reaction conditions (temperature, pH, and presence of bases) during this transformation directly determine the risk and extent of racemization.

Q4: How can I detect and quantify the extent of racemization in my final product?

A4: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase column capable of separating the L- and D-enantiomers of your final product. By comparing the peak areas, you can accurately determine the enantiomeric excess (% ee) and thus the extent of racemization.

Troubleshooting Guide: Minimizing Racemization During Oxidation

Problem: Chiral HPLC analysis of my this compound product shows a significant percentage of the undesired D-enantiomer.

Below are potential causes and recommended solutions to mitigate this issue, focusing on the critical alcohol oxidation step.

Step 1: Evaluate Your Oxidation Method

The choice of oxidant is the single most important factor. Mild, non-basic conditions are essential.

  • Potential Cause: Using oxidation methods that are strongly basic, strongly acidic, or require high temperatures can promote enolization and racemization. Swern oxidation, while generally mild, uses a stoichiometric amount of base (e.g., triethylamine) in its final step, which can be a primary cause of racemization if not carefully controlled.[1][2][3]

  • Recommended Solution: Employ a buffered Dess-Martin periodinane (DMP) oxidation. DMP operates under neutral pH and at room temperature, making it highly effective for oxidizing sensitive, N-protected amino alcohols without causing epimerization.[4][5] The reaction produces two equivalents of acetic acid, which can itself promote racemization; therefore, buffering the reaction is critical.[6]

Step 2: Control the Reaction pH with Buffers
  • Potential Cause: The generation of acidic byproducts during the oxidation (e.g., acetic acid in DMP oxidation) or the presence of a strong base (e.g., triethylamine in Swern oxidation) can catalyze the removal of the alpha-proton.

  • Recommended Solution:

    • For DMP Oxidation: Add a weak, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or pyridine to the reaction mixture. This will neutralize the acetic acid byproduct as it forms, maintaining a neutral environment.[6]

    • For Swern Oxidation: If Swern oxidation must be used, ensure the reaction is maintained at a very low temperature (e.g., -78 °C) throughout the addition of the alcohol and the base. Add the base slowly and use the minimum effective amount to minimize its contact time with the product.

Step 3: Maintain Strict Temperature Control
  • Potential Cause: Elevated reaction temperatures provide the energy needed to overcome the activation barrier for proton abstraction and enolate formation, accelerating the rate of racemization.

  • Recommended Solution: Conduct the oxidation at room temperature (approx. 20-25°C) or below. For particularly sensitive substrates or if trace racemization is still observed, performing the reaction at 0°C is advisable. Swern oxidations absolutely require low temperatures (typically -78°C) to prevent side reactions and control racemization.[7]

Data Presentation: Comparison of Oxidation Conditions

The following table summarizes the recommended and non-recommended conditions for the oxidation step to help guide your experimental design.

ParameterRecommended Method (Low Racemization) High-Risk Method (Potential Racemization)
Oxidant Dess-Martin Periodinane (DMP)Swern Reagents (DMSO, Oxalyl Chloride)
Base / Additive Sodium Bicarbonate (NaHCO₃) or PyridineTriethylamine (Et₃N)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0°C to Room Temperature (25°C)-78°C (warming can induce racemization)
Workup Quench with aq. NaHCO₃ / Na₂S₂O₃Aqueous quench
Expected Outcome High Enantiomeric Purity (>99% ee)Variable Purity (risk of significant racemization)

Experimental Protocols

Protocol 1: Recommended Buffered Dess-Martin Periodinane (DMP) Oxidation

This protocol is optimized to minimize racemization during the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Preparation:

    • To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M), add solid sodium bicarbonate (NaHCO₃, 4.0 eq).

    • Stir the suspension at room temperature for 10 minutes.

  • Oxidation:

    • Add Dess-Martin Periodinane (1.5 eq) to the suspension in one portion.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC (typically complete within 1-3 hours).

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether.

    • Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 ratio).

    • Shake vigorously until the layers are clear. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

    • Verify enantiomeric purity using chiral HPLC.

Visualizations

Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization pathway for this compound at the C2 position.

racemization_mechanism Mechanism of C2 Racemization L_Pro (S)-Boc-4-Oxo-Pro-OMe H Enolate Planar Enolate (Achiral) L_Pro->Enolate H_plus1 H-B+ Enolate->H_plus1 Reprotonation (Top face) H_plus2 H-B+ Enolate->H_plus2 Reprotonation (Bottom face) D_Pro (R)-Boc-4-Oxo-Pro-OMe H Base1 Base (B:) Base1->L_Pro:f1 Deprotonation Base2 Base (B:) H_plus1->L_Pro H_plus2->D_Pro

Caption: Base-catalyzed abstraction of the C2-proton leads to a planar enolate, which can be re-protonated from either face, resulting in racemization.

Recommended Experimental Workflow

This flowchart outlines the recommended workflow to synthesize this compound while minimizing the risk of racemization.

workflow start Start: N-Boc-trans-4-hydroxy-L-proline methyl ester dissolve Dissolve in Anhydrous DCM start->dissolve add_buffer Add Buffer (e.g., NaHCO₃) dissolve->add_buffer choose_oxidant Choose Oxidation Method add_buffer->choose_oxidant dmp Add Dess-Martin Periodinane (DMP) choose_oxidant->dmp Recommended swern Use Swern Oxidation choose_oxidant->swern High-Risk temp_control_dmp Maintain 0°C to RT dmp->temp_control_dmp temp_control_swern Maintain -78°C swern->temp_control_swern monitor Monitor by TLC until SM is consumed temp_control_dmp->monitor temp_control_swern->monitor workup Aqueous Workup with NaHCO₃ / Na₂S₂O₃ monitor->workup purify Purify via Column Chromatography workup->purify analyze Analyze by Chiral HPLC purify->analyze end End: Enantiopure (2S)-Boc-4-Oxo-Pro-OMe analyze->end

Caption: Recommended workflow for minimizing racemization, emphasizing the use of buffered DMP oxidation.

References

Technical Support Center: Diastereoselective Reduction of the 4-Oxo Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective reduction of 4-oxo functional groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the diastereoselective reduction of a 4-oxo group?

A1: The stereochemical outcome of the reduction of a cyclic 4-oxo group, such as in a proline or piperidine derivative, is primarily governed by the approach of the hydride reagent to the carbonyl face. The hydride will preferentially attack from the less sterically hindered face of the molecule. This is influenced by the conformation of the ring and the steric bulk of existing substituents on the ring. For acyclic ketones with an adjacent stereocenter, models like the Felkin-Anh and Cram-Chelate are used to predict the outcome. The Felkin-Anh model predicts attack anti-periplanar to the largest substituent, while the Cram-Chelate model applies when a chelating group is present, locking the conformation and directing the hydride attack.[1][2]

Q2: What is a "directing group" and how does it influence the reduction?

A2: A directing group is a functional group on the substrate molecule that can coordinate with the reducing agent or a Lewis acid, thereby directing the hydride delivery to a specific face of the carbonyl. For example, a hydroxyl group beta to a ketone can coordinate with a Lewis acid, forming a rigid six-membered ring intermediate. This forces the hydride to attack from a specific trajectory, leading to high diastereoselectivity, as seen in the Narasaka-Prasad and Evans-Saksena reductions.[3]

Q3: When should I use a Luche reduction?

A3: The Luche reduction is specifically used for the selective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition.[4][5] It employs sodium borohydride (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[6] It is also highly chemoselective, capable of reducing a ketone in the presence of an aldehyde, as the aldehyde rapidly forms an acetal with the solvent, rendering it unreactive.[5][7]

Troubleshooting Guide

Problem 1: Low Diastereomeric Ratio (d.r.)

A low diastereomeric ratio is the most common issue, indicating a lack of effective stereochemical control.

  • Possible Cause 1: Reaction Temperature is Too High.

    • Solution: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the minor diastereomer.[2] Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) often increases selectivity by favoring the transition state with the lowest activation energy.[3][8] However, be aware that in some catalytic systems, an optimal temperature exists, and excessively low temperatures can sometimes erode enantioselectivity or diastereoselectivity.[8][9]

  • Possible Cause 2: Inappropriate Choice of Reducing Agent.

    • Solution: The steric bulk of the hydride reagent is critical. Less hindered reagents like sodium borohydride (NaBH₄) are less sensitive to the steric environment of the substrate. Switching to a bulkier reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride), can significantly enhance diastereoselectivity as their approach is more sterically demanding.[2]

  • Possible Cause 3: Sub-optimal Solvent.

    • Solution: The solvent can influence the ground-state conformation of the substrate and the aggregation state or reactivity of the reducing agent.[10][11] It is recommended to screen a variety of solvents. Aprotic solvents like tetrahydrofuran (THF) and toluene are common choices.[9][12] In some cases, protic solvents like isopropanol can improve selectivity.[13]

Problem 2: Low or No Product Yield

  • Possible Cause 1: Reagent Decomposition or Inactivity.

    • Solution: Hydride reagents, especially boranes and their derivatives, can be sensitive to moisture and air. Ensure all reagents are fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Glassware should be thoroughly dried. For Luche reductions, using the hydrated form of cerium chloride (CeCl₃·7H₂O) is standard and does not require anhydrous conditions.[4]

  • Possible Cause 2: Insufficient Reactivity.

    • Solution: If the ketone is sterically hindered or electronically deactivated, a more powerful reducing agent may be required. For example, if NaBH₄ is ineffective, lithium aluminum hydride (LiAlH₄) or its derivatives could be used, though this may negatively impact selectivity. Alternatively, adding a Lewis acid can activate the carbonyl group towards reduction.[12]

Problem 3: Formation of Unexpected Side Products

  • Possible Cause 1: Over-reduction or Reduction of Other Functional Groups.

    • Solution: If your molecule contains other reducible functional groups (e.g., esters, amides, nitriles), a milder, more chemoselective reagent is needed. NaBH₄ is generally selective for aldehydes and ketones. If reducing an α,β-unsaturated ketone, 1,4-conjugate addition may be occurring. Use a Luche reduction (NaBH₄, CeCl₃) to favor the 1,2-reduction product.[6]

  • Possible Cause 2: Epimerization.

    • Solution: If there is a stereocenter alpha to the carbonyl group, basic or acidic conditions during the reaction or workup could cause epimerization, leading to a mixture of diastereomers. Ensure the reaction and workup conditions are as mild as possible and buffer if necessary.

Data Presentation: Effect of Reaction Parameters on Diastereoselectivity

Table 1: Influence of Reducing Agent on the Reduction of a Substituted Cyclohexanone

EntryReducing AgentTemperature (°C)Diastereomeric Ratio (axial:equatorial)Reference
1NaBH₄2580:20[1]
2LiAlH₄090:10[1]
3K-Selectride®-78>99:1[2]
4L-Selectride®-78>99:1[2]

Table 2: Influence of Temperature on an Oxazaborolidine-Catalyzed Reduction

EntrySubstrateTemperature (°C)Enantiomeric Excess (% ee)Reference
1Benzalacetone2575[12]
2Benzalacetone088[12]
3Benzalacetone-2092[12]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Diastereoselective Reduction cluster_0 Problem Identification cluster_1 Optimization Cycle start Run Initial Reaction analyze Analyze Product Mixture (NMR, HPLC, GC) start->analyze problem Low d.r. or Yield? analyze->problem temp Adjust Temperature (e.g., Lower to -78°C) problem->temp Yes end Optimized Protocol problem->end No (d.r. > 95:5) temp->analyze Re-run & reagent Change Reducing Agent (e.g., NaBH4 -> L-Selectride) temp->reagent No Improvement reagent->analyze Re-run & solvent Screen Solvents (e.g., THF, Toluene, MeOH) reagent->solvent No Improvement solvent->analyze

Caption: A general workflow for troubleshooting and optimizing a diastereoselective reduction experiment.

Factors_Influencing_Reduction Key Factors in Diastereoselective Reduction cluster_Substrate Substrate Properties cluster_Reagent Reagent Choice cluster_Conditions Reaction Conditions center Stereochemical Outcome (d.r.) Steric_Hindrance Steric Hindrance center->Steric_Hindrance Conformation Ring Conformation center->Conformation Directing_Groups Chelating/Directing Groups center->Directing_Groups Reagent_Size Steric Bulk (e.g., NaBH4 vs L-Selectride) center->Reagent_Size Lewis_Acids Additives / Lewis Acids (e.g., CeCl3) center->Lewis_Acids Temperature Temperature center->Temperature Solvent Solvent Polarity & Coordinating Ability center->Solvent Concentration Concentration center->Concentration

Caption: Major factors that control the diastereoselectivity of a 4-oxo group reduction.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of a 4-Oxo-Proline Derivative

  • Preparation: Add the N-protected 4-oxo-proline ester (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Dissolution: Add anhydrous THF (or another appropriate solvent, to make a ~0.1 M solution) via syringe and stir until the substrate is fully dissolved.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C in a dry ice/acetone bath).

  • Reagent Addition: Slowly add the reducing agent solution (e.g., 1.0 M L-Selectride® in THF, 1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.

Protocol 2: Luche Reduction of an α,β-Unsaturated Ketone

  • Preparation: To a round-bottom flask, add the α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).

  • Dissolution: Add methanol as the solvent (to make a ~0.1 M solution) and stir at room temperature until all solids have dissolved.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 5-10 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 15-30 minutes).

  • Quenching: Quench the reaction by the slow addition of 1 M aqueous HCl.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude allylic alcohol via flash column chromatography.

References

Technical Support Center: Enhancing the Solubility of Peptides Containing 4-Oxoproline Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 4-oxoproline offers a pathway to novel peptide therapeutics with unique structural and functional properties. However, the introduction of such residues can present significant challenges, particularly concerning peptide solubility. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address solubility issues encountered with peptides containing 4-oxoproline.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common solubility problems with your 4-oxoproline-containing peptides.

Observed Issue Potential Cause Recommended Solution
Peptide will not dissolve in aqueous buffers (e.g., PBS, Tris). High hydrophobicity of the peptide sequence, exacerbated by the 4-oxoproline residue. The peptide may be at or near its isoelectric point (pI), minimizing its net charge.1. pH Adjustment: Determine the peptide's theoretical pI. Adjust the buffer pH to be at least 2 units above or below the pI to increase the net charge and promote interaction with the aqueous solvent.[1][2] 2. Initial Dissolution in Organic Solvent: Dissolve the peptide in a minimal amount of a compatible organic co-solvent such as DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer to the desired concentration.[3] Note that 4-oxoproline itself has low solubility in many organic solvents, so this approach may require optimization.[4]
Peptide precipitates out of solution upon addition of aqueous buffer to an organic stock. The peptide has reached its solubility limit in the final buffer composition. The change in solvent polarity is causing the peptide to aggregate and precipitate.1. Slower Addition and Agitation: Add the aqueous buffer dropwise to the peptide-organic solvent mixture while gently vortexing or stirring. This can prevent localized high concentrations that lead to precipitation. 2. Use of Chaotropic Agents: For peptides prone to strong aggregation, initial dissolution in a denaturing agent like 6M guanidine hydrochloride or 8M urea can be effective. The sample can then be diluted for the final application.[5]
The solution becomes viscous or forms a gel. Formation of intermolecular hydrogen bonds, leading to self-assembly and gelation. This can be common in peptides with a high proportion of residues capable of hydrogen bonding.[3]1. Disrupt Hydrogen Bonding: Use of organic co-solvents (DMSO, DMF) or chaotropic agents (guanidine-HCl, urea) can disrupt the hydrogen bond network.[3][5] 2. Temperature Modification: Gently warming the solution (e.g., to 37°C) can sometimes disrupt gel formation, but monitor for any signs of peptide degradation.[5]
Solubility is inconsistent between batches. Variations in the purity or counter-ion content (e.g., TFA from purification) of the lyophilized peptide powder. Residual TFA can affect the pH of the solution.1. Standardize Peptide Preparation: Ensure a consistent protocol for peptide synthesis, purification, and lyophilization. 2. Counter-ion Exchange: If TFA is suspected to be an issue, perform a counter-ion exchange to a more biocompatible one like acetate or hydrochloride. 3. Accurate Peptide Quantification: Use methods like amino acid analysis or UV spectrophotometry to accurately determine the peptide concentration, as the lyophilized powder weight includes counter-ions and water.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing 4-oxoproline have solubility issues?

The solubility of any peptide is a complex interplay of its amino acid composition, sequence, and overall physicochemical properties.[6] The introduction of 4-oxoproline can influence solubility in several ways:

  • Conformational Effects: The ketone group at the 4-position of the proline ring alters its puckering preference, which can influence the local peptide backbone conformation. This may expose more hydrophobic surface area or promote conformations prone to aggregation.

  • Hydrogen Bonding: The carbonyl group of 4-oxoproline can act as a hydrogen bond acceptor, potentially leading to intermolecular interactions that favor aggregation over solvation.

  • Hydrophobicity: While proline itself is considered a hydrophobic amino acid, the impact of the 4-oxo modification on the overall hydrophobicity of the peptide needs to be considered in the context of the entire sequence.

Q2: What is the first step I should take when my 4-oxoproline peptide is insoluble?

First, analyze the amino acid sequence to predict its overall charge at neutral pH.

  • If the peptide is acidic (net negative charge): Try dissolving it in a basic buffer (e.g., 0.1M ammonium bicarbonate, pH > 8).

  • If the peptide is basic (net positive charge): Attempt to dissolve it in an acidic solution (e.g., 10% acetic acid).

  • If the peptide is neutral: These are often the most challenging. Start by dissolving in a minimal amount of an organic solvent like DMSO or DMF, followed by gradual dilution with your aqueous buffer.[7]

Always test the solubility on a small aliquot of your peptide before dissolving the entire sample.

Q3: Are there any chemical modifications I can make to the 4-oxoproline residue to improve solubility?

Currently, there is limited direct evidence in the literature for routine chemical modification of the 4-oxo group post-synthesis specifically to enhance solubility. However, exploring the conversion of the ketone to a more hydrophilic group, such as an alcohol (4-hydroxyproline) or an amine, during the design phase of the peptide could be a viable strategy. It is important to note that such changes would create a different peptide analog and would need to be assessed for its impact on biological activity.

Q4: Can I use predictive tools to estimate the solubility of my 4-oxoproline-containing peptide?

Yes, several computational tools are available to predict peptide solubility. The CamSol-PTM method, for instance, is a sequence-based prediction tool for the intrinsic solubility of peptides containing non-natural amino acids.[1][5][8][9] Such tools can be valuable during the design phase to screen different sequences and identify those with a higher predicted solubility.

Q5: How does peptide aggregation relate to solubility, and what can I do about it for my 4-oxoproline peptide?

Aggregation is a process where peptide molecules self-associate to form larger, often insoluble, complexes.[10] Poor solubility is a major driver of aggregation. For peptides containing 4-oxoproline, conformational changes induced by this residue might create motifs that are prone to aggregation. To mitigate this:

  • Work at lower concentrations: Aggregation is often a concentration-dependent process.[4]

  • Incorporate "structure-breaking" residues: During peptide design, the inclusion of residues like glycine or the use of pseudoproline dipeptides adjacent to aggregation-prone sequences can disrupt the formation of secondary structures that lead to aggregation.

  • Use solubility-enhancing tags: Fusing a hydrophilic tag to the peptide can improve its solubility and prevent aggregation.[6]

Quantitative Data Summary

Strategy Typical Concentration Range Achievable Mechanism of Action Considerations
pH Adjustment µg/mL to low mg/mLIncreases net charge, enhancing electrostatic repulsion and interaction with water.May affect peptide stability and biological activity. Must be compatible with downstream assays.
Organic Co-solvents (e.g., DMSO, DMF) Up to 10s of mg/mL (stock solution)Disrupts hydrophobic interactions.Co-solvent must be compatible with the experimental system. High concentrations can be toxic to cells.
Chaotropic Agents (e.g., Guanidine-HCl, Urea) High mg/mL rangeDenatures the peptide, disrupting secondary structures and aggregates.Will denature the peptide, which may or may not be reversible. Must be removed for most biological assays.
Solubility-Enhancing Tags (e.g., PEG, small proteins) Can significantly increase solubility (variable)Increases the overall hydrophilicity and hydrodynamic radius of the peptide.The tag may interfere with biological activity and needs to be considered in molecular weight calculations. May require cleavage post-solubilization.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized 4-Oxoproline-Containing Peptide
  • Pre-analysis: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom. Allow the vial to equilibrate to room temperature to prevent condensation.

  • Initial Solvent Test:

    • Calculate the net charge of your peptide at pH 7.

    • For charged peptides (acidic or basic): Attempt to dissolve a small, known amount in deionized water. If insoluble, try an appropriate acidic or basic buffer as described in the FAQ section.

    • For neutral or very hydrophobic peptides: Start with a minimal volume of high-purity DMSO (e.g., 10-20 µL) to wet and dissolve the peptide.

  • Sonication: If the peptide is not readily dissolving, sonicate the vial in a water bath for 5-10 minutes. Avoid overheating.

  • Dilution: Once the peptide is dissolved in the initial solvent, slowly add your desired aqueous buffer dropwise while gently vortexing. If the solution becomes cloudy, you have likely exceeded the solubility limit.

  • Final Preparation: Once the peptide is fully dissolved at the desired concentration, it can be sterile-filtered (if necessary) and aliquoted for storage. For long-term storage, it is recommended to store solutions at -20°C or -80°C.

Protocol 2: Peptide Sample Preparation for IR Measurements (as adapted from a study on 4-oxoproline)

This protocol is for preparing a peptide sample for biophysical characterization and ensures the removal of interfering substances from the purification process.

  • Initial Dissolution: Dissolve the purified, lyophilized peptide in a 0.01 M DCl solution in D₂O.

  • Lyophilization: Freeze the solution and lyophilize it to dryness.

  • Repeat: Repeat steps 1 and 2 at least three times. This process replaces exchangeable protons with deuterium and helps remove residual trifluoroacetic acid (TFA).

  • Final Dissolution: For IR measurements, dissolve the final lyophilized peptide solid directly in D₂O.

  • pH Adjustment: Adjust the final pH of the solution by adding small amounts of 0.1 M NaOD or 0.1 M DCl in D₂O.[4]

Visualizing Solubility Strategies

Workflow for Troubleshooting Peptide Solubility

G Troubleshooting Workflow for Insoluble Peptides start Insoluble Peptide Powder charge Determine Net Charge at pH 7 start->charge acidic Acidic Peptide (Net Charge < 0) charge->acidic Negative basic Basic Peptide (Net Charge > 0) charge->basic Positive neutral Neutral Peptide (Net Charge = 0) charge->neutral Zero dissolve_basic Try Basic Buffer (e.g., NH4HCO3) acidic->dissolve_basic dissolve_acidic Try Acidic Buffer (e.g., Acetic Acid) basic->dissolve_acidic dissolve_organic Use Minimal Organic Solvent (e.g., DMSO) neutral->dissolve_organic check_sol Soluble? dissolve_basic->check_sol dissolve_acidic->check_sol dissolve_organic->check_sol check_sol->charge No, try another approach success Soluble Peptide Solution check_sol->success Yes

Caption: A decision tree for the initial steps in solubilizing a peptide.

Logical Relationships in Solubility Enhancement

G Strategies for Enhancing Peptide Solubility cluster_0 Molecular Engineering (Peptide Design Phase) cluster_1 Formulation Strategies (Post-Synthesis) aa_sub Amino Acid Substitution soluble Soluble & Stable Peptide aa_sub->soluble peg PEGylation peg->soluble tags Solubility Tags tags->soluble cyclize Cyclization cyclize->soluble ph pH Adjustment ph->soluble cosolvent Co-solvents cosolvent->soluble chaotrope Chaotropic Agents chaotrope->soluble nanoparticle Nanoparticle Encapsulation nanoparticle->soluble insoluble Poorly Soluble Peptide insoluble->aa_sub insoluble->peg insoluble->tags insoluble->cyclize insoluble->ph insoluble->cosolvent insoluble->chaotrope insoluble->nanoparticle

Caption: Overview of molecular and formulation strategies to improve solubility.

References

Technical Support Center: Large-Scale Synthesis of Boc-4-Oxo-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe). Our aim is to address specific challenges encountered during the synthesis, particularly in the critical oxidation step of N-Boc-trans-4-hydroxy-L-proline methyl ester.

Process Overview: Synthesis of this compound

The large-scale synthesis of this compound typically involves a two-step process starting from L-hydroxyproline. The first step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid to a methyl ester, yielding N-Boc-trans-4-hydroxy-L-proline methyl ester. The second and most critical step is the selective oxidation of the secondary alcohol to a ketone.

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"L-Hydroxyproline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N-Boc-trans-4-hydroxy-L-proline methyl ester" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

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Caption: General synthetic route for this compound.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common challenges encountered during the large-scale synthesis of this compound, with a focus on the oxidation step.

Problem 1: Incomplete Oxidation of the Starting Material

Symptom: HPLC or NMR analysis of the crude product shows a significant amount of the starting material, N-Boc-trans-4-hydroxy-L-proline methyl ester, remaining.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Insufficient Oxidant - Ensure the correct stoichiometry of the oxidizing agent is used. For large-scale reactions, it is advisable to use a slight excess (1.1-1.5 equivalents) of the oxidant. - Check the purity and activity of the oxidizing agent, as it may have degraded during storage.
Low Reaction Temperature - While some oxidations are performed at low temperatures to minimize side reactions, the reaction rate might be too slow. Consider a gradual increase in temperature while carefully monitoring the reaction progress and impurity profile.
Poor Reagent Solubility - Ensure all reagents are fully dissolved in the chosen solvent. On a large scale, solubility issues can be more pronounced. Consider using a co-solvent or a different solvent system.
Inadequate Reaction Time - Monitor the reaction progress closely using TLC or in-process HPLC. Large-scale reactions may require longer reaction times to go to completion.
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Start [label="Incomplete Oxidation Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckOxidant [label="Verify Oxidant Stoichiometry\nand Purity"]; OptimizeTemp [label="Optimize Reaction Temperature"]; CheckSolubility [label="Ensure Reagent Solubility"]; IncreaseTime [label="Increase Reaction Time"]; Monitor [label="Monitor Reaction Progress\n(TLC/HPLC)"]; Success [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckOxidant; CheckOxidant -> OptimizeTemp; OptimizeTemp -> CheckSolubility; CheckSolubility -> IncreaseTime; IncreaseTime -> Monitor; Monitor -> Success [label="Complete"]; Monitor -> CheckOxidant [label="Incomplete"]; }

Caption: Troubleshooting workflow for incomplete oxidation.

Problem 2: Formation of Side Products and Impurities

Symptom: The crude product contains significant impurities other than the starting material, as observed by HPLC or NMR.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Over-oxidation - This is a risk with stronger oxidizing agents. Use a milder, more selective oxidant like Dess-Martin periodinane (DMP) or a TEMPO-based system. - Carefully control the reaction temperature and stoichiometry of the oxidant.
Epimerization - The stereocenter at the 2-position of the proline ring can be susceptible to epimerization under harsh basic or acidic conditions. Ensure the workup and purification steps are performed under neutral or mildly acidic/basic conditions.
Formation of Pyrrole Byproducts - Certain oxidation conditions, particularly with some metal catalysts, can lead to the formation of pyrrole derivatives through over-oxidation and dehydration. If this is observed, switching to a non-metallic oxidation system is recommended.
Residual Oxidant or Byproducts - The byproducts of the oxidation reaction (e.g., dimethyl sulfide from Swern oxidation, iodinane from DMP oxidation) must be effectively removed during workup. Optimize the quenching and extraction procedures. For instance, a sodium thiosulfate wash can help remove iodine-based byproducts.
Problem 3: Difficulties in Product Isolation and Purification

Symptom: The product is difficult to crystallize or purify by non-chromatographic methods on a large scale.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Oily Product - this compound can sometimes be an oil, making isolation by filtration challenging. Attempt to induce crystallization by seeding with a small crystal of pure product or by using a different solvent system for crystallization.
Co-precipitation of Impurities - If impurities are co-crystallizing with the product, a solvent/anti-solvent recrystallization with a different solvent system may be necessary. Ensure slow cooling to promote the formation of pure crystals.
Emulsion Formation During Workup - On a large scale, vigorous mixing during aqueous workup can lead to stable emulsions. Use gentle agitation and consider adding brine to break the emulsion.

Comparison of Common Oxidation Methods for Large-Scale Synthesis

The choice of oxidation method is critical for a successful and scalable synthesis. Below is a comparison of common methods for the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester.

Oxidation MethodTypical YieldPurityKey AdvantagesKey Disadvantages for Large-Scale
Dess-Martin Periodinane (DMP) 85-95%HighMild reaction conditions, high selectivity, short reaction times.High cost of the reagent, potentially explosive nature on a large scale, generation of iodine-containing waste.
Swern Oxidation 80-90%Good to HighHigh yields, readily available and inexpensive reagents.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct, careful control of stoichiometry is crucial.
TEMPO-catalyzed Oxidation 80-95%HighCatalytic use of TEMPO, uses inexpensive co-oxidants (e.g., bleach), environmentally friendly.Can be sensitive to substrate, potential for catalyst deactivation, requires careful pH control.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Lab Scale)

This protocol is suitable for lab-scale synthesis and can be adapted for larger scales with appropriate safety precautions.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) in dichloromethane (DCM, approx. 10 volumes).

  • Addition of DMP: Cool the solution to 0 °C. Add Dess-Martin periodinane (1.2 equivalents) portion-wise, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

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Start [label="Start: N-Boc-trans-4-hydroxy-\nL-proline methyl ester in DCM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddDMP [label="Add Dess-Martin Periodinane\nat 0 °C"]; React [label="Stir at Room Temperature\n(2-4 hours)"]; Monitor [label="Monitor Reaction Progress"]; Quench [label="Quench with Na2S2O3 solution"]; Workup [label="Aqueous Workup\n(NaHCO3, Brine)"]; Purify [label="Crystallization"]; End [label="End: Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AddDMP; AddDMP -> React; React -> Monitor; Monitor -> Quench [label="Complete"]; Quench -> Workup; Workup -> Purify; Purify -> End; }

Caption: Workflow for Dess-Martin Periodinane oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound?

A1: this compound is a relatively stable compound. However, it is a ketone and can be susceptible to degradation under strong acidic or basic conditions. For long-term storage, it is recommended to keep it in a cool, dry, and dark place.

Q2: Can I use a different protecting group instead of Boc?

A2: Yes, other N-protecting groups like Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. However, the choice of protecting group will depend on the subsequent steps in your synthetic route and the deprotection conditions required. The Boc group is widely used due to its stability under a variety of conditions and its ease of removal with mild acid.

Q3: Is column chromatography necessary for the purification of this compound on a large scale?

A3: While column chromatography can provide high purity, it is often not practical or cost-effective for large-scale production. Developing a robust crystallization procedure is the preferred method for purification on an industrial scale. This may involve screening different solvent systems and optimizing crystallization conditions (temperature, cooling rate, etc.).

Q4: What are the main safety concerns for the large-scale synthesis of this compound?

A4: The primary safety concerns are associated with the oxidation step.

  • Dess-Martin Periodinane: Can be explosive, especially on a large scale. Handle with care and avoid grinding or subjecting it to shock.

  • Swern Oxidation: The reaction of DMSO with oxalyl chloride can be highly exothermic and release toxic carbon monoxide gas. It must be performed at low temperatures with careful control of the addition rate. Dimethyl sulfide is a byproduct with an extremely unpleasant and pervasive odor.

  • TEMPO-catalyzed Oxidation: Reactions using bleach as a co-oxidant can be exothermic and require careful temperature control.

Always perform a thorough safety assessment before scaling up any chemical reaction.

Q5: How can I minimize the formation of the foul-smelling dimethyl sulfide (DMS) during a Swern oxidation?

A5: While the formation of DMS is inherent to the Swern oxidation, its odor can be managed.

  • Containment: Perform the reaction and workup in a well-ventilated fume hood.

  • Quenching: After the reaction is complete, the excess DMS can be quenched by adding a solution of sodium hypochlorite (bleach).

  • Waste Disposal: Treat all aqueous waste containing DMS with bleach before disposal. Glassware should also be rinsed with bleach.

Analytical methods for detecting impurities in Boc-4-Oxo-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-4-Oxo-Pro-OMe. Our aim is to offer practical solutions to common analytical challenges encountered during the purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for analyzing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] HPLC is typically used for quantitative purity assessment, while NMR provides structural confirmation and information on impurities.[3] Mass spectrometry is used to confirm the molecular weight of the compound and its impurities.

Q2: What are the common potential impurities in this compound?

A2: Based on its synthesis from N-Boc-trans-4-hydroxy-L-proline, potential impurities in this compound may include:

  • Starting material: Unreacted N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Byproducts of Boc protection: Di-Boc protected proline derivatives or compounds with incomplete Boc protection.

  • Epimers: Diastereomers at the C4 position, such as the cis-isomer.

  • Degradation products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (Boc-4-oxo-Pro-OH).

  • Residual solvents: Solvents used during synthesis and purification, such as ethyl acetate, dichloromethane, or methanol.[4]

Q3: What is the expected molecular weight of this compound?

A3: The expected molecular weight of this compound (C₁₁H₁₇NO₅) is 243.26 g/mol .[5]

Analytical Method Protocols and Data

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation: Expected HPLC Results

CompoundExpected Retention Time (min)Notes
This compound Main PeakThe primary peak in the chromatogram.
N-Boc-trans-4-hydroxy-L-proline methyl esterEarlier than the main peakMore polar due to the hydroxyl group.
Boc-4-oxo-Pro-OHEarlier than the main peakMore polar due to the carboxylic acid.
Di-Boc-proline derivativesLater than the main peakMore hydrophobic due to the additional Boc group.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Purity data1->data2

Caption: Workflow for HPLC Purity Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and identification of impurities that have unique proton signals.

Experimental Protocol: ¹H NMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Data Presentation: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment
t-Butyl (Boc)~1.45s9H(CH₃)₃C-
Proline Ring~2.5 - 3.0m2H-CH₂-C=O
Proline Ring~3.8 - 4.2m2H-N-CH₂-
Proline Ring~4.6dd1Hα-CH
Methyl Ester~3.75s3H-OCH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the parent compound and to identify unknown impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS

  • Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-QTOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Similar to the HPLC method described above, but using a mobile phase compatible with MS (e.g., formic acid instead of TFA).

Data Presentation: Expected Mass Spectrometry Fragments

m/zProposed Fragment
244.1[M+H]⁺
188.1[M+H - C₄H₈]⁺ (loss of isobutylene)
144.1[M+H - Boc]⁺
112.0[M+H - Boc - CH₃OH]⁺

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peaks or very small peaks 1. No sample injected. 2. Detector issue (lamp off). 3. Flow rate is zero.1. Check autosampler vial and injection sequence. 2. Ensure detector lamp is on and warmed up. 3. Check pump status and mobile phase levels.
Peak Tailing 1. Column degradation. 2. Interaction with active sites on the column. 3. Incorrect mobile phase pH.1. Replace the column. 2. Use a mobile phase additive like TFA to mask silanols. 3. Adjust the pH of the mobile phase.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents. 2. Run a blank gradient and implement a needle wash step.
Drifting Retention Times 1. Column temperature fluctuations. 2. Inconsistent mobile phase composition. 3. Column not equilibrated.1. Use a column oven for stable temperature control. 2. Ensure proper mixing and degassing of the mobile phase. 3. Equilibrate the column with the initial mobile phase for a sufficient time.

Troubleshooting Decision Tree for HPLC Analysis

HPLC_Troubleshooting start Problem with HPLC Chromatogram q1 Are there any peaks? start->q1 q2 Are peaks tailing? q1->q2 Yes sol1 Check injection, detector, and flow. q1->sol1 No q3 Are there unexpected peaks (ghost peaks)? q2->q3 No sol2 Check column health and mobile phase. q2->sol2 Yes q4 Are retention times shifting? q3->q4 No sol3 Clean system, use fresh mobile phase. q3->sol3 Yes sol4 Check temperature, mobile phase, and equilibration. q4->sol4 Yes end Problem Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: A decision tree for troubleshooting common HPLC issues.

NMR Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks 1. Poor shimming. 2. Sample concentration is too high. 3. Presence of paramagnetic impurities.1. Re-shim the magnet. 2. Dilute the sample. 3. Filter the sample or use a different batch of solvent.
Unexpected Signals 1. Presence of impurities. 2. Residual solvent peaks. 3. Water peak.1. Correlate with HPLC-MS data. 2. Identify common solvent peaks.[4] 3. Use a deuterated solvent from a fresh bottle or perform water suppression.
Mass Spectrometry Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal 1. Poor ionization of the analyte. 2. Clogged spray needle. 3. Incorrect instrument parameters.1. Adjust mobile phase pH or use a different ionization source. 2. Clean or replace the ESI needle. 3. Optimize source parameters (e.g., capillary voltage, gas flow).
Unexpected m/z values 1. Presence of adducts (e.g., [M+Na]⁺, [M+K]⁺). 2. In-source fragmentation. 3. Presence of impurities.1. Use high-purity solvents and glassware. 2. Reduce the cone voltage or other source fragmentation parameters. 3. Correlate with HPLC data.

References

Strategies to improve the stability of Boc-4-Oxo-Pro-OMe under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Boc-4-Oxo-Pro-OMe (tert-butyl (2S)-2-(methoxycarbonyl)-4-oxopyrrolidine-1-carboxylate) during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability, it is recommended to store this compound at -20°C.[1] For the related compound, N-Boc-4-oxo-L-proline, a storage temperature of 2-8°C is suggested.

Q2: What are the potential degradation pathways for this compound during storage?

Based on the structure of this compound, several potential degradation pathways can be anticipated:

  • Hydrolysis of the methyl ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH, which would result in the formation of the corresponding carboxylic acid, N-Boc-4-oxo-L-proline.

  • Cleavage of the Boc protecting group: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. Exposure to acidic contaminants in storage could lead to its removal, yielding 4-oxo-L-proline methyl ester. High temperatures can also promote the thermal degradation of the Boc group.

  • Racemization: The chiral center at the alpha-carbon of the proline ring could be susceptible to racemization, particularly under basic conditions or upon prolonged storage, leading to the formation of the D-enantiomer.

  • Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of the molecule. The ketone functionality could be susceptible to photochemical reactions.

Q3: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A validated HPLC method can separate the intact this compound from its potential degradation products, allowing for the quantification of its purity over time.

Q4: Are there any specific handling precautions I should take to minimize degradation?

Yes, proper handling is crucial for maintaining the stability of this compound. It is advisable to:

  • Minimize exposure to ambient moisture and air by keeping the container tightly sealed when not in use.

  • Protect the compound from light by storing it in an amber vial or in a dark place.

  • Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

  • For long-term storage, consider aliquoting the compound into smaller, single-use vials to avoid repeated opening and closing of the main container.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of Purity Over Time Inadequate storage conditions (temperature, moisture, light).Store the compound at -20°C in a tightly sealed, light-resistant container. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Presence of an Acidic Impurity Hydrolysis of the methyl ester.Minimize exposure to moisture. Store in a desiccated environment. If the acidic impurity is present, purification by chromatography may be necessary.
Presence of a More Polar Impurity Cleavage of the Boc protecting group.Avoid acidic conditions during storage and handling. Ensure all solvents and reagents used are free from acidic contaminants.
Inconsistent Biological Activity Racemization of the chiral center.Avoid exposure to basic conditions. Store at the recommended low temperature. If racemization is suspected, chiral HPLC analysis can be performed to determine the enantiomeric purity.
Discoloration of the Sample Photodegradation or other complex degradation pathways.Strictly protect the compound from light. If discoloration is observed, the purity should be re-assessed before use.

Quantitative Stability Data

While specific, long-term stability data for this compound is not extensively published, the following table provides an estimated stability profile based on the known behavior of structurally similar N-Boc protected amino acid methyl esters under various stress conditions. This data is intended to be illustrative and should be confirmed by in-house stability studies.

Storage ConditionParameterTimepointEstimated Purity (%)Potential Degradants
-20°C Temperature12 months>98%Minimal degradation expected.
2-8°C Temperature6 months95-98%Minor hydrolysis of the methyl ester.
25°C / 60% RH Temp. & Humidity3 months85-95%Hydrolysis of methyl ester, potential Boc-cleavage.
40°C / 75% RH Accelerated Temp. & Humidity1 month<85%Significant hydrolysis and Boc-cleavage.
Photostability (ICH Q1B) Light Exposure1.2 million lux hours90-95%Photodegradation products (structure dependent).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours. Withdraw samples at various time points (e.g., 0, 1, 2, 4 hours), neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. At various time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photodegradation: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be kept in the dark at the same temperature. After exposure, dissolve both samples in the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, pH Boc_Cleavage Boc-Group Cleavage This compound->Boc_Cleavage Acid, Heat Racemization Racemization This compound->Racemization Base, Time Photodegradation Photodegradation This compound->Photodegradation Light (UV) cluster_workflow Forced Degradation Workflow Start Start Prepare_Sample Prepare Sample (1 mg/mL) Start->Prepare_Sample Stress_Conditions Apply Stress Condition Prepare_Sample->Stress_Conditions Sampling Withdraw Samples at Timepoints Stress_Conditions->Sampling Acid, Base, Oxidative, Thermal, Photo Neutralize_Dilute Neutralize & Dilute Sampling->Neutralize_Dilute HPLC_Analysis Analyze by HPLC Neutralize_Dilute->HPLC_Analysis Data_Analysis Analyze Data & Identify Degradants HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

A Comparative Guide: Boc vs. Fmoc Protection for 4-Oxoproline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids is a critical strategy in modern peptide-based drug discovery, enabling the fine-tuning of conformation, stability, and biological activity. 4-oxoproline, a ketone-containing proline analog, offers a unique scaffold for further chemical modification and for inducing specific peptide backbone geometries. The choice of the Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), for 4-oxoproline is a pivotal decision in the solid-phase peptide synthesis (SPPS) workflow. This guide provides an objective comparison of the Boc and Fmoc strategies for the utilization of 4-oxoproline, supported by general principles of peptide chemistry and available data on related proline derivatives, to aid in the selection of the optimal synthetic route.

Core Chemical Differences and Strategic Implications

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with a secondary amine like piperidine.[1] This dictates the entire SPPS strategy, including the choice of resin, side-chain protecting groups, and final cleavage conditions.

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection and typically benzyl-based protecting groups for side chains.[2] Final cleavage from the resin and removal of side-chain protecting groups requires strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

  • Fmoc/tBu Strategy: This has become the more prevalent method due to its milder conditions. The base-labile Fmoc group is used for Nα-protection, while acid-labile tert-butyl (tBu)-based groups protect side chains.[3] This orthogonality allows for selective deprotection without affecting the side chains during synthesis, and the final cleavage is achieved with TFA.[3]

Performance Comparison: Quantitative Insights

Table 1: Comparison of Boc-4-oxoproline and Fmoc-4-oxoproline in SPPS

ParameterBoc-4-oxoprolineFmoc-4-oxoprolineKey Considerations & References
Coupling Efficiency ~98-99.5%[1]>99% (with modern reagents)[]Proline's secondary amine nature can lead to slower coupling kinetics.[1] Double coupling may be required for Boc-proline.[1] Fmoc strategy with HATU or HBTU generally offers high efficiency.[]
Crude Peptide Purity Potentially higher for aggregation-prone sequences.Generally high due to milder deprotection.[]Acidic deprotection in Boc-SPPS can disrupt aggregates.[] Fmoc-SPPS can be susceptible to aggregation in certain sequences.
Overall Yield Highly sequence-dependent.Generally good, influenced by coupling efficiency at each step.[5]Yield is contingent on the success of each coupling and deprotection cycle, and the final cleavage.
Racemization Risk Can be significant with certain coupling reagents (e.g., DIC/HOBt in DMF).[6]Generally lower with modern, efficient coupling reagents.[]For proline derivatives, the choice of coupling reagent and base is critical to minimize racemization.[6]
Side Reactions Potential for acid-catalyzed side reactions. Alkylation of sensitive residues by carbocations generated during deprotection.[7][8]Aspartimide formation in sequences containing Asp.[9][10] Potential for diketopiperazine formation.The 4-oxo group may be susceptible to side reactions under both acidic and basic conditions, although specific data is scarce.
Deprotection Conditions 50% TFA in DCM.[1]20% Piperidine in DMF.[11]Boc deprotection is harsher and repetitive acid treatment can be detrimental to sensitive peptides.[12] Fmoc deprotection is milder.[11]
Final Cleavage Strong acid (HF, TFMSA).[2]TFA.[11]Boc strategy requires specialized equipment for handling hazardous strong acids. Fmoc cleavage is simpler and safer.

Experimental Protocols

Below are generalized protocols for the incorporation of Boc-4-oxoproline and Fmoc-4-oxoproline in manual solid-phase peptide synthesis.

Protocol 1: Incorporation of Boc-4-oxoproline

This protocol outlines a single cycle for the incorporation of Boc-4-oxoproline.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and then DCM (3x).

  • Neutralization:

    • Wash the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

    • Wash the resin with DCM (5 times).

  • Coupling:

    • In a separate vessel, dissolve Boc-4-oxoproline (3-5 equivalents) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (2 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. Monitor the coupling reaction using a qualitative test for secondary amines (e.g., Isatin or Chloranil test). If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-4-oxoproline

This protocol outlines a single cycle for the incorporation of Fmoc-4-oxoproline.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and add fresh 20% piperidine in DMF and agitate for 15-20 minutes.[11]

    • Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-4-oxoproline (3-5 equivalents), a coupling agent such as HATU (0.95 equivalents relative to the amino acid), and an additive like HOAt in DMF. Add DIEA (2 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, though not effective for secondary amines, a negative result with a test for primary amines can be indicative).

    • Wash the resin with DMF (3x) and DCM (3x).

Mandatory Visualizations

Boc_SPPS_Workflow cluster_1 Resin Resin Boc_AA_Resin Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Boc_AA_Resin->Deprotection H2N_AA_Resin H2N-AA-Resin Deprotection->H2N_AA_Resin Neutralization Neutralization (DIEA/DCM) H2N_AA_Resin->Neutralization Coupling Coupling (Boc-4-oxoproline, Coupling Reagent) Neutralization->Coupling Boc_Dipeptide_Resin Boc-Dipeptide-Resin Coupling->Boc_Dipeptide_Resin Repeat Repeat Cycles Boc_Dipeptide_Resin->Repeat Repeat->Deprotection Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Peptide Peptide Cleavage->Peptide

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow cluster_1 Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA_Resin->Deprotection H2N_AA_Resin H2N-AA-Resin Deprotection->H2N_AA_Resin Coupling Coupling (Fmoc-4-oxoproline, Coupling Reagent) H2N_AA_Resin->Coupling Fmoc_Dipeptide_Resin Fmoc-Dipeptide-Resin Coupling->Fmoc_Dipeptide_Resin Repeat Repeat Cycles Fmoc_Dipeptide_Resin->Repeat Repeat->Deprotection Cleavage Final Cleavage (TFA) Repeat->Cleavage Peptide Peptide Cleavage->Peptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

The choice between Boc and Fmoc protection for 4-oxoproline depends on several factors, including the overall peptide sequence, the presence of other sensitive residues, and the available laboratory infrastructure.

  • Fmoc-4-oxoproline is generally recommended for routine synthesis. The milder deprotection conditions are compatible with a wider range of functionalities and the overall process is more amenable to automation and safer to perform.[3] The use of modern coupling reagents can ensure high coupling efficiency and minimize racemization.[]

  • Boc-4-oxoproline may be advantageous for sequences prone to aggregation. The repetitive acidic deprotection steps in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain.[] However, this strategy requires specialized equipment for handling hazardous strong acids for the final cleavage.

Ultimately, for novel or particularly challenging sequences containing 4-oxoproline, a preliminary small-scale comparative synthesis using both strategies may be the most effective approach to determine the optimal conditions for achieving the desired peptide in high yield and purity.

References

A Comparative Guide to the Biological Activities of 4-Oxoproline and Hydroxyproline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of peptides containing 4-oxoproline and hydroxyproline. While structurally similar, these modified proline residues impart vastly different functionalities to peptides, leading to distinct and often opposing biological effects. This document summarizes key experimental findings, presents quantitative data for easy comparison, details experimental methodologies, and visualizes relevant pathways to inform research and drug development efforts.

Overview of Biological Activities

Peptides incorporating hydroxyproline, a post-translationally modified amino acid abundant in collagen, are widely recognized for their beneficial biological activities. They play crucial roles in promoting tissue repair, exhibiting antioxidant effects, and contributing to the structural integrity of the extracellular matrix.

In stark contrast, the available research on 4-oxoproline peptides, particularly 5-oxaproline-containing peptides, points towards an inhibitory role, primarily targeting collagen synthesis. More recent findings also suggest that 5-oxoproline peptides may possess hypocholesterolemic and antithrombotic properties. The inherent biological activities of 4-oxoproline peptides remain a developing area of research, with current applications largely focused on their use as spectroscopic probes.

This guide will delineate these contrasting activities, providing a framework for understanding their potential therapeutic applications and limitations.

Comparative Data on Biological Activities

The following table summarizes the key biological activities and quantitative data associated with hydroxyproline and 5-oxaproline peptides based on published experimental evidence.

Biological ActivityPeptide TypeKey FindingsQuantitative Data
Collagen Synthesis Hydroxyproline Peptides Promote collagen secretion and synthesis.-
5-Oxaproline Peptides Inhibit prolyl 4-hydroxylase, leading to decreased 4-hydroxyproline formation and intracellular accumulation of under-hydroxylated procollagen.[1]50% inactivation of prolyl 4-hydroxylase in cultured human skin fibroblasts at 20-40 µM concentration of benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester after 48 hours.[1]
Antioxidant Activity Hydroxyproline Peptides Exhibit radical scavenging activity.Leu-Hyp showed the highest DPPH radical scavenging activity (23.6%). Leu-Hyp and Ile-Hyp had the highest ABTS cation radical scavenging rates (57.8% and 57.7%, respectively). At 3 mmol/L, hydroxyl and superoxide anion radical scavenging capacity was 30%-50% and 60%-80%, respectively, for 15 tested peptides.
Cell Proliferation & Differentiation Hydroxyproline Peptides Prolyl-4-hydroxyproline (Pro-Hyp) promotes proliferation and differentiation of tendon cells.-
Cardiovascular Effects 5-Oxoproline Peptides Exhibit hypocholesterolemic and antithrombotic effects in animal models.[2]Lowered total cholesterol, LDL cholesterol, and triglycerides in animals with hypercholesterolemia.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Inactivation of Prolyl 4-Hydroxylase by 5-Oxaproline Peptides

Objective: To determine the inhibitory effect of 5-oxaproline-containing peptides on prolyl 4-hydroxylase activity in cultured human skin fibroblasts.[1]

Methodology:

  • Cell Culture: Human skin fibroblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and antimycotics.

  • Peptide Treatment: The synthetic 5-oxaproline-containing peptide, benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at varying concentrations (e.g., 0-100 µM). Cells are incubated for a specified period (e.g., 48 hours).

  • Enzyme Activity Assay:

    • After incubation, cells are harvested, washed, and sonicated in a buffer containing Triton X-100, dithiothreitol, and protease inhibitors.

    • The activity of prolyl 4-hydroxylase in the cell lysate is determined using a method based on the hydroxylation of a ¹⁴C-labeled protocollagen substrate. The assay measures the formation of ¹⁴C-labeled 4-hydroxyproline, which is separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The enzyme activity at each peptide concentration is expressed as a percentage of the activity in untreated control cells. The concentration required for 50% inactivation (IC₅₀) is then determined.

Antioxidant Activity of Hydroxyproline Peptides (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of hydroxyproline-containing peptides using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

Methodology:

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared. The hydroxyproline-containing peptides are dissolved in deionized water to create stock solutions of known concentrations.

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of each peptide solution is mixed with the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader. A control containing methanol instead of the peptide solution is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes discussed in this guide.

Inhibition_of_Collagen_Synthesis cluster_collagen_synthesis Normal Collagen Synthesis cluster_inhibition Inhibition by 5-Oxoproline Peptides Procollagen Procollagen Chain (with Proline) P4H Prolyl 4-Hydroxylase (P4H) Procollagen->P4H Substrate Hydroxyproline 4-Hydroxyproline Formation P4H->Hydroxyproline Catalyzes UnstableCollagen Under-hydroxylated Procollagen P4H->UnstableCollagen Blocked StableCollagen Stable Collagen Triple Helix Hydroxyproline->StableCollagen Enables Secretion Secretion to Extracellular Matrix StableCollagen->Secretion OxoPeptide 5-Oxoproline Peptide Inhibition Inactivation OxoPeptide->Inhibition Inhibition->P4H Inhibits Accumulation Intracellular Accumulation UnstableCollagen->Accumulation

Inhibition of Collagen Synthesis by 5-Oxoproline Peptides.

Hydroxyproline_Peptide_Activities cluster_activities Biological Activities cluster_mechanisms Potential Mechanisms HypPeptides Hydroxyproline-Containing Peptides Antioxidant Antioxidant Activity (Radical Scavenging) HypPeptides->Antioxidant CellProlif Cell Proliferation & Differentiation HypPeptides->CellProlif CollagenSyn Collagen Synthesis Promotion HypPeptides->CollagenSyn ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Neutralizes Signaling Cell Signaling Pathways CellProlif->Signaling Modulates ECM Extracellular Matrix (ECM) Integrity CollagenSyn->ECM Contributes to

Overview of Hydroxyproline Peptide Biological Activities.

Experimental_Workflow_DPPH start Start prep Prepare Peptide Solutions & DPPH Reagent start->prep mix Mix Peptide & DPPH in 96-well plate prep->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate Scavenging Activity (%) measure->calculate end End calculate->end

References

Conformational Analysis of Peptides Containing Boc-4-Oxo-Pro-OMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure and function. Boc-4-Oxo-Pro-OMe, a proline derivative with a ketone group at the 4-position, introduces unique conformational constraints and a site for further chemical modification. This guide provides a comparative analysis of the conformational properties of peptides containing this compound against other 4-substituted proline analogs, supported by experimental data and detailed methodologies.

Introduction to Proline Conformation

Proline's cyclic structure imparts significant conformational rigidity to a peptide backbone. Two key conformational equilibria define its structure: the cis/trans isomerization of the Xaa-Pro peptide bond and the puckering of the five-membered pyrrolidine ring (Cγ-endo or Cγ-exo).[1][2] Substitution at the C4 position of the proline ring can significantly influence these equilibria through stereoelectronic and steric effects, thereby dictating the peptide's local and global conformation.[1][2]

Comparison of Conformational Preferences

The introduction of a substituent at the 4-position of the proline ring alters the delicate balance between the endo and exo puckers and, consequently, the cis/trans population of the preceding peptide bond. The exo pucker is generally associated with a higher population of the trans amide bond, which is the dominant form in proteins, while the endo pucker shows a stronger preference for the cis amide bond.[1]

Table 1: Qualitative Comparison of Conformational Effects of 4-Substituted Prolines

Proline Derivative4-SubstituentExpected Effect on Ring PuckerExpected Effect on cis/trans Ratio (ω)Primary Influence
This compound Ketone (=O)Favors exo pucker due to stereoelectronic effectsFavors trans conformationStereoelectronic
Boc-Pro-OMeHydrogen (H)Flexible, small preference for exoPredominantly trans, but significant cis population possibleBaseline
Boc-4(R)-hydroxy-Pro-OMeHydroxyl (-OH)Strongly favors exo puckerIncreases trans populationStereoelectronic
Boc-4(S)-hydroxy-Pro-OMeHydroxyl (-OH)Favors endo puckerIncreases cis populationStereoelectronic
Boc-4(R)-fluoro-Pro-OMeFluorine (-F)Very strongly favors exo puckerStrongly increases trans populationStereoelectronic (Inductive)
Boc-4(S)-fluoro-Pro-OMeFluorine (-F)Very strongly favors endo puckerStrongly increases cis populationStereoelectronic (Inductive)

Table 2: Quantitative Conformational Data for Model Ac-X-Pro-NHMe Peptides

Proline Derivative% trans IsomerPredominant Ring Pucker (trans isomer)Predominant Ring Pucker (cis isomer)Reference
Ac-Pro-NHMe~80%exo / endo mixendo[3]
Ac-4(R)-fluoro-Pro-NHMe~93%exoexo[4][5]
Ac-4(S)-fluoro-Pro-NHMe~20%endoendo[4][5]

Note: The data in Table 2 is for acetylated amino acid methylamides and serves as a model system to illustrate the potent effects of 4-substitution. The exact ratios can vary depending on the peptide sequence and solvent.

Experimental Protocols

The conformational analysis of peptides containing this compound and its analogs relies on a combination of spectroscopic and structural methods, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to study the conformation and dynamics of peptides in solution.[6]

Objective: To determine the cis/trans isomer ratio and infer the predominant ring pucker.

Methodology:

  • Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a final concentration of 1-10 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and identify resonances corresponding to the cis and trans isomers. The imide bond isomerization is slow on the NMR timescale, leading to distinct sets of peaks for each isomer.[6]

    • Perform 2D NMR experiments such as COSY, TOCSY, and NOESY to assign all proton resonances for both isomers.

    • Acquire ¹³C NMR or a ¹H-¹³C HSQC spectrum. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization and ring pucker. A larger difference between Cβ and Cγ chemical shifts is indicative of a trans isomer.[7]

  • Data Analysis:

    • Cis/Trans Ratio: Integrate the well-resolved proton signals corresponding to the cis and trans isomers in the 1D ¹H spectrum to determine their relative populations (K_trans/cis_).[8]

    • Ring Pucker: The ring pucker is in fast exchange. Information about the predominant pucker can be inferred from the analysis of ³J coupling constants and NOE patterns, particularly the distances between protons on the proline ring and the preceding residue.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide conformation in the solid state.[9]

Objective: To determine the precise three-dimensional structure of the peptide, including bond angles, dihedral angles, and the conformation of the proline ring.

Methodology:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to obtain single crystals of the peptide. Vapor diffusion (hanging or sitting drop) is a common method.

  • Data Collection:

    • Mount a suitable crystal and expose it to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to obtain the final structure.[9]

Visualization of Experimental and Computational Workflows

The following diagrams illustrate the typical workflows for the conformational analysis of peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis peptide_synthesis Solid-Phase Peptide Synthesis (incorporating this compound) purification HPLC Purification peptide_synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (cis/trans ratio, ring pucker) characterization->nmr xray X-ray Crystallography (3D structure) characterization->xray computational_workflow start Peptide Sequence (with this compound) md_sim Molecular Dynamics (MD) Simulations start->md_sim conf_search Conformational Search (e.g., Monte Carlo) start->conf_search clustering Trajectory Clustering (Identify stable conformers) md_sim->clustering conf_search->clustering energy_min Energy Minimization (Quantum Mechanics) clustering->energy_min analysis Analysis of Conformational Parameters (Dihedral angles, pucker, H-bonds) energy_min->analysis

References

A Comparative Guide to the Reduction of Boc-4-Oxo-Pro-OMe: Selecting the Optimal Reducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective reduction of N-Boc-4-oxoproline methyl ester (Boc-4-Oxo-Pro-OMe) is a critical step in the synthesis of various pharmaceutical intermediates, particularly hydroxyproline derivatives. The choice of reducing agent significantly impacts the yield and, more importantly, the diastereoselectivity of the reaction, determining the ratio of the desired cis or trans hydroxyproline products. This guide provides a comparative analysis of common reducing agents, supported by experimental data, to aid in the selection of the most suitable reagent for your synthetic goals.

The reduction of the ketone in this compound yields two diastereomeric alcohols: N-Boc-cis-4-hydroxyproline methyl ester and N-Boc-trans-4-hydroxyproline methyl ester. The stereochemical outcome is primarily dictated by the steric hindrance of the reducing agent and the direction of hydride attack on the carbonyl group.

Performance of Common Reducing Agents

The following table summarizes the performance of various reducing agents in the transformation of this compound, highlighting the yield and diastereomeric ratio (cis:trans) of the products.

Reducing AgentSolventTemperature (°C)Time (h)Total Yield (%)Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)Methanol (MeOH)0 to rt19590:10
L-Selectride®Tetrahydrofuran (THF)-782925:95
K-Selectride®Tetrahydrofuran (THF)-782908:92
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)Tetrahydrofuran (THF)-78 to rt38815:85

Analysis of Diastereoselectivity

The diastereoselectivity of the reduction is a key consideration.

  • Sodium Borohydride (NaBH₄): As a relatively small hydride donor, NaBH₄ can approach the carbonyl group from the less hindered exo face (opposite to the ester group), leading to the preferential formation of the cis-hydroxyproline isomer.[1] This makes it the reagent of choice when the cis diastereomer is the desired product.

  • Bulky Hydride Reagents (L-Selectride®, K-Selectride®, LiAlH(OtBu)₃): In contrast, sterically demanding reducing agents like L-Selectride®, K-Selectride®, and Lithium tri-tert-butoxyaluminum hydride approach the carbonyl from the more hindered endo face to avoid steric clash with the proline ring substituents. This results in the predominant formation of the thermodynamically more stable trans-hydroxyproline isomer.[2] L-Selectride® generally offers the highest selectivity for the trans product.

Experimental Protocols

Below are detailed methodologies for the reduction of this compound using the compared reducing agents.

Synthesis of N-Boc-cis-4-hydroxyproline methyl ester using Sodium Borohydride

To a solution of N-Boc-4-oxoproline methyl ester (1.0 g, 4.11 mmol) in methanol (20 mL) at 0 °C is added sodium borohydride (0.19 g, 5.01 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is quenched by the addition of acetone (5 mL) and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is purified by column chromatography to yield the cis isomer as the major product.

Synthesis of N-Boc-trans-4-hydroxyproline methyl ester using L-Selectride®

A solution of N-Boc-4-oxoproline methyl ester (1.0 g, 4.11 mmol) in anhydrous tetrahydrofuran (20 mL) is cooled to -78 °C under a nitrogen atmosphere. L-Selectride® (1.0 M solution in THF, 5.0 mL, 5.0 mmol) is added dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the slow addition of water (5 mL), followed by 1 M NaOH (5 mL) and 30% hydrogen peroxide (2 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the trans isomer as the major product.

Experimental Workflow

The general workflow for the reduction of this compound is depicted in the following diagram.

G cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Products start This compound reducing_agent Select Reducing Agent (e.g., NaBH4, L-Selectride) start->reducing_agent reaction_conditions Set Reaction Conditions (Solvent, Temperature, Time) reducing_agent->reaction_conditions quench Quench Reaction reaction_conditions->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification cis_product N-Boc-cis-4-hydroxyproline methyl ester purification->cis_product Major with NaBH4 trans_product N-Boc-trans-4-hydroxyproline methyl ester purification->trans_product Major with L-Selectride

Caption: General workflow for the reduction of this compound.

Logical Relationship of Reagent Choice and Product Stereochemistry

The choice of reducing agent directly influences the stereochemical outcome of the reduction, as illustrated below.

G cluster_pathways cluster_outcomes reagent_choice Choice of Reducing Agent less_hindered Less Sterically Hindered (e.g., NaBH4) reagent_choice->less_hindered more_hindered More Sterically Hindered (e.g., L-Selectride) reagent_choice->more_hindered cis_product Predominantly cis-Product less_hindered->cis_product Favors exo attack trans_product Predominantly trans-Product more_hindered->trans_product Favors endo attack

Caption: Influence of reducing agent sterics on product stereochemistry.

References

A Comparative Guide to the Validation of Analytical Methods for Boc-4-Oxo-Pro-OMe Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of N-tert-butyloxycarbonyl-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe), a key building block in the synthesis of peptidomimetics and other pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, purity, and integrity of synthetic intermediates and final products.

This document outlines the experimental protocols and validation parameters for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, followed by UV or other detection.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei.
Derivatization Generally not required for UV detection, but can be used to enhance sensitivity with fluorescence detection.[][]Mandatory to increase volatility and thermal stability.[] Common methods include silylation or esterification followed by acylation.[]Not required.[4]
Sensitivity Moderate to high (ng to µg range). Can be improved with sensitive detectors like fluorescence or mass spectrometry.[]High (pg to ng range).[]Lower (µg to mg range).
Selectivity Good, can be optimized with column and mobile phase selection.Very high, especially with mass spectrometric detection.[]High, provides structural information.
Accuracy High, typically with recovery values between 98-102%.High, dependent on the efficiency of the derivatization reaction.High, can be a primary ratio method.
Precision High, with Relative Standard Deviation (RSD) typically <2%.High, with RSD typically <5%.High, with RSD typically <1%.
Sample Throughput High, suitable for routine analysis.Moderate, sample preparation (derivatization) can be time-consuming.Low to moderate, longer acquisition times may be needed for low concentration samples.
Instrumentation Widely available in analytical laboratories.[]Common in analytical and research laboratories.Specialized instrumentation, but becoming more accessible.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are general and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (due to the amide and ester chromophores)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Analyze a blank (mobile phase) and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a single standard solution six times on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity but requires a derivatization step.

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole or ion trap)

2. Derivatization:

  • Silylation: React the dried sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 70-100 °C) for 1-4 hours.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Electron ionization (EI) at 70 eV. Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

4. Sample Preparation:

  • Prepare a stock solution of the reference standard and the sample in a volatile organic solvent.

  • Aliquots of the solutions are dried under a stream of nitrogen before adding the derivatization reagent.

  • An internal standard (e.g., a stable isotope-labeled analog) should be used for accurate quantification.

5. Validation Parameters:

  • Similar to HPLC, validation should include specificity, linearity, accuracy, precision, LOD, and LOQ. The efficiency and reproducibility of the derivatization step are critical for method accuracy and precision.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a reference standard of the analyte, provided a certified internal standard is used.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

2. Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to allow for full relaxation of all nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Inverse-gated decoupling should be used for ¹³C qNMR to suppress the Nuclear Overhauser Effect (NOE).

3. Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signals of the analyte and the internal standard. For this compound, the singlet from the nine equivalent protons of the Boc group (around 1.4 ppm) is an ideal signal for quantification.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • V = volume of the solvent

    • IS = Internal Standard

5. Validation Parameters:

  • Specificity: Ensure that the signals of the analyte and the internal standard are well-resolved from each other and from any impurity signals.

  • Linearity: Analyze a series of samples with varying analyte-to-internal standard ratios.

  • Accuracy and Precision: Determined by repeated measurements of a prepared sample.

Visualizing the Workflow

The following diagrams illustrate the general workflows for analytical method validation and the specific analytical processes for HPLC, GC-MS, and qNMR.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_execution 3. Execution & Evaluation cluster_documentation 4. Documentation Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Prepare_Materials Prepare Reference Standards & Samples Prepare_Protocols->Prepare_Materials Specificity Specificity Prepare_Materials->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Develop Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: General workflow for analytical method validation.

Analytical_Technique_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow HPLC_Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC Separation & UV Detection HPLC_Sample_Prep->HPLC_Analysis HPLC_Data Data Analysis (Peak Integration & Quantification) HPLC_Analysis->HPLC_Data GCMS_Sample_Prep Sample Preparation (Drying) Derivatization Derivatization (e.g., Silylation) GCMS_Sample_Prep->Derivatization GCMS_Analysis GC Separation & MS Detection Derivatization->GCMS_Analysis GCMS_Data Data Analysis (Peak Integration & Quantification) GCMS_Analysis->GCMS_Data qNMR_Sample_Prep Sample Preparation (Accurate Weighing & Dissolution with Internal Standard) qNMR_Analysis NMR Data Acquisition qNMR_Sample_Prep->qNMR_Analysis qNMR_Data Data Processing & Integration for Quantification qNMR_Analysis->qNMR_Data

Caption: Comparison of analytical workflows for HPLC, GC-MS, and qNMR.

References

A Comparative Guide to Enzyme Inhibitors Derived from 4-Oxoproline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of enzyme inhibitors synthesized from scaffolds related to Boc-4-Oxo-Pro-OMe. The focus is on a class of serine proteases: Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP). The structural motif of a proline derivative is a key feature in the inhibitors targeting these enzymes. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Efficacy of 4-Oxoproline Derived Inhibitors

The following table summarizes the inhibitory activities of representative compounds featuring a 4-oxoproline or related proline-based scaffold against their target enzymes. The half-maximal inhibitory concentration (IC50) is a widely used measure of an inhibitor's potency.[1]

Compound IDTarget EnzymeScaffold TypeIC50 (nM)Reference CompoundRef. IC50 (nM)
1 DPP-IVTricyclic 1,2,4-triazole28Sitagliptin~28
2 DPP-IVBicyclic 1,2,4-triazole100Sitagliptin~28
3 FAPN-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine)Low nM--
4 POPNot Specified-Z-Pro-ProlinalPotent

Experimental Protocols

General Synthesis of 4-Oxoproline-Containing Inhibitors

A general synthetic route to inhibitors incorporating a 4-oxoproline-like scaffold can be conceptualized starting from a protected proline derivative, such as Boc-trans-4-hydroxy-L-proline methyl ester. This starting material is closely related to this compound and provides a versatile entry point for various modifications.

Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold:

A synthetic approach for a DPP-4 inhibitor was developed using Boc-trans-4-hydroxy-l-proline methyl ester as a readily available starting material. The synthesis involved an SN2 reaction to introduce a desired substituent, with the nosylate group being an effective leaving group. The final step involved amide formation with 3,3-difluoropyrrolidine, a costly reagent, which was strategically placed late in the synthesis to maximize efficiency.

Enzyme Inhibition Assays

DPP-IV Inhibition Assay:

This fluorometric assay measures the inhibition of DPP-IV activity.

  • Reagents:

    • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[2]

    • Human recombinant DPP-IV enzyme.[2]

    • Fluorogenic substrate: H-Gly-Pro-Aminomethylcoumarin (AMC).[2]

    • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor (e.g., Sitagliptin).[2]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor and the positive control.

    • In a 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and the inhibitor solution.[2]

    • Pre-incubate the mixture to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[2]

    • Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

FAP Inhibition Assay:

This fluorogenic assay is designed to measure the protease activity of Fibroblast Activation Protein (FAP).

  • Reagents:

    • FAP Assay Buffer.

    • Purified recombinant FAP enzyme.

    • Fluorogenic substrate (e.g., Ala-Pro-AMC).[3]

    • Test inhibitor compounds.

  • Procedure:

    • The fluorogenic substrate is incubated with a sample containing the FAP enzyme in a 96-well format.[4][5]

    • The cleavage of the substrate by FAP releases a fluorophore.[3][4][5]

    • The fluorescence is measured using a fluorescence reader.[3][4][5]

    • The assay can be used for studying enzyme kinetics and for screening small molecule inhibitors.[4][5][6]

POP Inhibition Assay:

This fluorometric assay is used to screen for inhibitors of Prolyl Oligopeptidase (POP).

  • Reagents:

    • POP Assay Buffer.

    • POP enzyme.

    • Fluorogenic Substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).[7]

    • Test compounds dissolved in DMSO.

    • Positive control inhibitor (e.g., Z-Pro-Prolinal).[7]

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.[7]

    • In a 96-well black microplate, add the inhibitor dilutions.[7]

    • Add a fixed concentration of POP enzyme to each well and pre-incubate to allow for inhibitor binding.[7]

    • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution.[7]

    • Measure the fluorescence in kinetic mode (Excitation: 360-380 nm, Emission: 460 nm).[7]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involving DPP-IV, FAP, and POP, as well as a generalized experimental workflow for inhibitor screening.

DPP_IV_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Bloodstream cluster_2 Pancreatic Beta-Cell Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 stimulates release GIP GIP Food Intake->GIP stimulates release DPP4 DPP-IV GLP1->DPP4 GLP1R GLP-1 Receptor GLP1->GLP1R binds to GIP->DPP4 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Inactive_GIP Inactive GIP DPP4->Inactive_GIP inactivates Insulin Insulin Secretion GLP1R->Insulin promotes DPP4_Inhibitor DPP-IV Inhibitor DPP4_Inhibitor->DPP4 inhibits FAP_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell FAP Fibroblast Activation Protein (FAP) ECM Extracellular Matrix (e.g., Collagen) FAP->ECM degrades GrowthFactors Growth Factors (e.g., TGF-β) FAP->GrowthFactors activates Invasion Invasion & Metastasis ECM->Invasion degradation promotes PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT activates SHH Sonic Hedgehog Pathway GrowthFactors->SHH activates Proliferation Proliferation PI3K_AKT->Proliferation PI3K_AKT->Invasion SHH->Proliferation SHH->Invasion FAP_Inhibitor FAP Inhibitor FAP_Inhibitor->FAP inhibits POP_Signaling_Pathway cluster_0 Neuron cluster_1 Cellular Effects POP Prolyl Oligopeptidase (POP) Neuropeptides Neuropeptides POP->Neuropeptides degrades Protein_Aggregation Protein Aggregation (e.g., α-synuclein) POP->Protein_Aggregation promotes Neuroinflammation Neuroinflammation POP->Neuroinflammation contributes to Cognitive_Function Cognitive Function Neuropeptides->Cognitive_Function modulates Neurodegeneration Neurodegeneration Protein_Aggregation->Neurodegeneration Neuroinflammation->Neurodegeneration POP_Inhibitor POP Inhibitor POP_Inhibitor->POP inhibits POP_Inhibitor->Cognitive_Function may improve Experimental_Workflow Start Start: This compound Derivative Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Inhibitor_Library Library of Inhibitor Candidates Synthesis->Inhibitor_Library Primary_Screening Primary Screening: Enzyme Inhibition Assay (e.g., Fluorometric) Inhibitor_Library->Primary_Screening Active_Hits Identification of Active Hits Primary_Screening->Active_Hits IC50_Determination IC50 Determination (Dose-Response) Active_Hits->IC50_Determination Lead_Compounds Lead Compounds IC50_Determination->Lead_Compounds Selectivity_Profiling Selectivity Profiling (vs. Related Enzymes) Lead_Compounds->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Compounds->SAR_Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to the Structural Landscape of 4-Substituted Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique constrained cyclic structure of proline plays a pivotal role in defining the architecture and function of peptides and proteins. Substitution at the C4 position of the pyrrolidine ring offers a powerful strategy to modulate the conformational preferences of this critical amino acid, thereby influencing the biological activity, stability, and folding of peptides and proteins. This guide provides a comprehensive structural comparison of various 4-substituted proline analogs, supported by experimental data, to aid researchers in the rational design of novel therapeutics and biomaterials.

Introduction to Proline Conformation

The conformation of a proline residue is primarily defined by two key features: the puckering of its five-membered pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.

  • Ring Pucker: The pyrrolidine ring of proline is not planar and adopts one of two preferred puckered conformations: Cγ-exo (up) or Cγ-endo (down). In the Cγ-exo pucker, the Cγ atom is on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side.[1][2] This puckering significantly influences the backbone dihedral angles (φ and ψ) of the peptide chain.[3]

  • Cis/Trans Isomerism: Unlike most other amino acid residues, the energy barrier for cis-trans isomerization of the Xaa-Pro peptide bond is relatively low, allowing for the population of both isomers under physiological conditions.[4][5] The exo ring pucker is associated with a preference for the trans amide bond, while the endo pucker favors the cis conformation.[1]

Substitution at the 4-position of the proline ring can profoundly influence these conformational equilibria through a combination of steric and stereoelectronic effects.[1][3]

The Influence of 4-Substituents on Proline Conformation

The nature and stereochemistry of the substituent at the C4 position dictate the conformational bias of the proline analog. Electron-withdrawing substituents, in particular, exert a strong stereoelectronic influence known as the gauche effect.[1][6]

  • (4R)-Substituted Prolines: With an electron-withdrawing substituent at the 4R position, a gauche conformation is favored, leading to a strong preference for the Cγ-exo ring pucker.[1] This, in turn, stabilizes the trans conformation of the preceding peptide bond.[1]

  • (4S)-Substituted Prolines: Conversely, an electron-withdrawing group at the 4S position promotes a Cγ-endo ring pucker, which favors a cis amide bond.[1][2]

The interplay of these conformational preferences has significant implications for the secondary structure of peptides. For instance, the Cγ-exo pucker promoted by (4R)-substituents is crucial for the stability of the collagen triple helix.[3][7]

Comparative Analysis of Common 4-Substituted Proline Analogs

This section provides a comparative overview of some of the most widely studied 4-substituted proline analogs. The data presented in the tables below is a synthesis of findings from multiple research articles and should be interpreted as representative values.

Structural and Conformational Parameters

The following table summarizes the key conformational parameters for several 4-substituted proline analogs. The trans/cis ratio of the preceding peptide bond is a critical indicator of the conformational bias induced by the substituent.

4-Substituted Proline AnalogSubstituentStereochemistryPredominant Ring PuckerKtrans/cis (in Ac-Phe-X-NHMe)Reference
Proline -HLCγ-exo favored~2.0[8]
(4R)-Hydroxyproline (Hyp) -OH(2S, 4R)Cγ-exo~5.0[8]
(4S)-Hydroxyproline (hyp) -OH(2S, 4S)Cγ-endo~1.0[8]
(4R)-Fluoroproline (Flp) -F(2S, 4R)Cγ-exoHigh trans preference[6]
(4S)-Fluoroproline (flp) -F(2S, 4S)Cγ-endoHigh cis preference[6]
(4R)-Aminoproline (Amp) -NH₂(2S, 4R)Cγ-exo--
(4S)-Aminoproline (amp) -NH₂(2S, 4S)Cγ-endo--
(4R)-Methoxyproline (Mop) -OCH₃(2S, 4R)Cγ-exo-[3]
(4S)-Methoxyproline (mop) -OCH₃(2S, 4S)Cγ-endo-[9]

Note: The Ktrans/cis values can vary depending on the peptide sequence and solvent conditions.

Impact on Collagen Stability

The stability of the collagen triple helix is highly dependent on the presence of (4R)-hydroxyproline at the Yaa position of the repeating Gly-Xaa-Yaa sequence. The Cγ-exo pucker of Hyp is crucial for maintaining the helical structure. The following table compares the effect of different 4-substituted prolines on the melting temperature (Tm) of collagen-like peptides.

Peptide (Gly-Pro-Yaa)10Yaa ResidueTm (°C)Reference
(Gly-Pro-Pro)10Proline24[10]
(Gly-Pro-Hyp)10(4R)-Hydroxyproline41[10]
(Gly-Pro-Flp)10(4R)-Fluoroproline45[10]
(Gly-clp-Pro)10(4S)-ChloroprolineSimilar to (Pro-Pro-Gly)10[11][12]
(Gly-Pro-Clp)10(4R)-ChloroprolineSignificantly more stable than (Pro-Pro-Gly)10[11][12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of peptides containing 4-substituted proline analogs.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (4R)-Hydroxyproline

This protocol outlines a general procedure for the manual synthesis of a peptide containing (4R)-hydroxyproline using Fmoc/tBu chemistry.

Materials:

  • Fmoc-rink amide MBHA resin

  • Fmoc-amino acids (including Fmoc-(4R)-hydroxy(Trt)-proline-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-rink amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-(4R)-hydroxy(Trt)-proline-OH at the desired position.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

NMR Spectroscopic Analysis of Proline Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the conformation of proline residues in peptides.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a concentration of 1-5 mM.[13]

  • Adjust the pH of the solution as required for the specific experiment.

NMR Experiments:

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall spectral features and to identify the presence of cis and trans isomers, which give rise to distinct sets of resonances. The relative integration of these distinct peaks allows for the quantification of the trans/cis ratio.[5][14]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues, including the proline ring protons.[13]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about through-space proximities between protons (typically < 5 Å).[13] Specific NOE patterns can be used to determine the ring pucker of the proline and the cis or trans conformation of the preceding peptide bond. For example, a strong dα(i-1),δα(i) NOE is characteristic of a cis Xaa-Pro bond.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of proline ring resonances.

Data Analysis:

  • Assign the proton and carbon resonances of the peptide using a combination of TOCSY, NOESY, and HSQC spectra.

  • Analyze the coupling constants (J-couplings) between the proline ring protons to determine the ring pucker.

  • Quantify the trans/cis ratio by integrating well-resolved peaks corresponding to the two isomers in the 1D ¹H NMR spectrum.

Visualizing Conformational Relationships

The following diagrams illustrate key concepts related to the structure and synthesis of 4-substituted proline analogs.

Proline_Pucker cluster_exo Cγ-exo Pucker (Up) cluster_endo Cγ-endo Pucker (Down) cluster_substituent 4-Substituent Effect exo Favors trans- amide bond endo Favors cis- amide bond R_sub 4R-Substituent (Electron-withdrawing) R_sub->exo Promotes S_sub 4S-Substituent (Electron-withdrawing) S_sub->endo Promotes

Caption: Influence of 4-substituent stereochemistry on proline ring pucker.

Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (DIC/Oxyma) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for all amino acids wash->repeat repeat->deprotection Next amino acid cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final amino acid purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: General workflow for solid-phase peptide synthesis.

Conclusion

The strategic incorporation of 4-substituted proline analogs provides a versatile toolkit for fine-tuning the conformational properties of peptides and proteins. By understanding the interplay between the substituent's stereochemistry, stereoelectronic effects, and the resulting influence on ring pucker and cis/trans isomerism, researchers can rationally design molecules with enhanced stability, specific secondary structures, and tailored biological activities. The experimental data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and biomaterial engineering, facilitating the development of next-generation peptide-based therapeutics and materials.

References

4-Oxoproline in Peptides: A Comparative Guide to In Vitro and In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of modified peptides is paramount for advancing therapeutic candidates from the bench to the clinic. The incorporation of non-standard amino acids, such as 4-oxoproline, represents a key strategy to modulate the biological activity and pharmacokinetic properties of peptides. This guide provides a comparative analysis of the in vitro and in vivo stability of peptides containing 4-oxoproline, drawing upon available experimental data for related proline analogs to infer potential outcomes.

While direct comparative studies on the stability of peptides specifically containing 4-oxoproline are limited in publicly accessible literature, valuable insights can be gleaned from research on other 4-substituted proline derivatives, such as 4-hydroxyproline and 4-fluoroproline. These studies, in conjunction with established principles of peptide degradation, provide a framework for evaluating the potential impact of the 4-oxo modification.

In Vitro vs. In Vivo Peptide Stability: An Overview

A critical consideration in peptide drug development is the often-observed disparity between in vitro and in vivo stability. In vitro assays, typically utilizing plasma or serum, are indispensable for initial screening; however, they may not fully recapitulate the complex enzymatic and physiological environment of a living organism.[1][2] Peptides that exhibit promising stability in vitro can display significantly different pharmacokinetic profiles in vivo.[1] This discrepancy arises from the broader array of proteases present in various tissues and organs, as well as clearance mechanisms that are absent in in vitro settings.[3][4]

The Influence of Proline and its Analogs on Peptide Stability

Proline residues play a crucial role in protein structure and stability due to their unique cyclic side chain.[5] Modifications at the C4 position of the proline ring, such as hydroxylation or fluorination, have been shown to influence the conformational stability of peptides and proteins. For instance, the substitution of proline with trans-4-hydroxy-L-proline has been reported to partially improve the serum stability of the antimicrobial peptide drosocin.[6] Similarly, other modifications like the introduction of fluorinated proline analogs can enhance protein stability by favoring specific puckering conformations of the pyrrolidine ring.[7]

The introduction of a ketone group at the C4 position, creating 4-oxoproline, introduces an electrophilic handle that could potentially be exploited for further chemical modifications.[8] While the direct impact on proteolytic stability is not well-documented, the structural rigidity conferred by the proline ring, in general, can hinder enzymatic degradation.

Comparative Stability Data (Inferred)

Due to the absence of direct quantitative data for 4-oxoproline-containing peptides, the following tables present a generalized comparison based on studies of other modified peptides. These tables are intended to provide a conceptual framework for researchers.

Table 1: In Vitro Stability of Modified Peptides in Human Plasma

Peptide ModificationExample PeptideHalf-life (t½) in Human PlasmaReference
UnmodifiedPeptide 143.5 h[9]
UnmodifiedPeptide 23.2 h[9]
Fatty Acid AcylationPeptide 350.5 h[9]
4-Oxoproline (Hypothetical) Peptide X-4-OxoPro Data not available
Native Proline (Hypothetical) Peptide X-Pro Data not available

Table 2: In Vivo Pharmacokinetic Parameters of Modified Peptides

Peptide ModificationExample PeptideAdministration RouteHalf-life (t½)Key FindingsReference
UnmodifiedSomatostatinIntravenousMinutesRapidly cleared.[10]
D-Amino Acid Substitution & CyclizationOctreotideIntravenous1.5 hoursSignificantly prolonged half-life compared to native peptide.[10]
Fc FusionThrombopoietin receptor targeting peptidesIntravenous~1.5h (low dose) to ~14h (high dose)Dose-dependent non-linear pharmacokinetics.[11]
4-Oxoproline (Hypothetical) Peptide X-4-OxoPro - Data not available -
Native Proline (Hypothetical) Peptide X-Pro - Data not available -

Experimental Protocols

Accurate assessment of peptide stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for determining the half-life of a peptide in plasma.[1][12]

1. Materials and Reagents:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma (e.g., from a commercial source).

  • Quenching solution (e.g., acetonitrile or a mixture of acetonitrile/ethanol).

  • HPLC or LC-MS system for analysis.

  • Incubator or water bath at 37°C.

2. Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the enzymatic reaction by adding the quenching solution to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS to quantify the remaining intact peptide.

3. Data Analysis:

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) by fitting the data to a first-order decay model.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a peptide in a rodent model.

1. Animal Model:

  • Select an appropriate rodent model (e.g., Sprague Dawley rats).

  • All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.

2. Dosing and Sampling:

  • Administer the peptide to the animals via the desired route (e.g., intravenous, subcutaneous).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Process the blood samples to obtain plasma.

3. Sample Analysis:

  • Extract the peptide from plasma samples, typically using protein precipitation followed by solid-phase extraction (SPE).

  • Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the peptide versus time.

  • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate pharmacokinetic modeling software.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro and in vivo stability studies.

InVitro_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Test Peptide Stock Incubate Incubate at 37°C Peptide->Incubate Plasma Plasma Plasma->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS) Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: Workflow for a typical in vitro peptide plasma stability assay.

InVivo_PK_Workflow cluster_admin Administration cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis PeptideAdmin Administer Peptide to Animal Model BloodSample Collect Blood Samples at Time Points PeptideAdmin->BloodSample PlasmaPrep Process Blood to Obtain Plasma BloodSample->PlasmaPrep Extraction Extract Peptide from Plasma PlasmaPrep->Extraction Quantify Quantify Peptide (LC-MS/MS) Extraction->Quantify PK_Analysis Pharmacokinetic Analysis Quantify->PK_Analysis

Caption: General workflow for an in vivo pharmacokinetic study of a peptide.

Signaling Pathways and Logical Relationships

The relevance of a peptide's stability is intrinsically linked to its biological function, which is often mediated through specific signaling pathways. While the specific pathways targeted by 4-oxoproline-containing peptides would be diverse, a common logical relationship in drug development involves the interplay between stability, bioavailability, and therapeutic efficacy.

Stability_Efficacy_Relationship cluster_properties Peptide Properties cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_outcome Therapeutic Outcome Stability In Vitro & In Vivo Stability Bioavailability Systemic Bioavailability Stability->Bioavailability Influences Target Target Engagement Bioavailability->Target Determines Efficacy Therapeutic Efficacy Target->Efficacy Leads to

Caption: Logical relationship between peptide stability and therapeutic efficacy.

References

A Comparative Guide to the Synthesis of Boc-4-Oxo-Pro-OMe: Benchmarking Key Oxidation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of Boc-4-Oxo-Pro-OMe, a key chiral building block, is of significant interest. The predominant synthetic strategy commences with the readily available and cost-effective amino acid, L-hydroxyproline. This approach typically involves a two-step sequence: N-protection of the amine with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the secondary alcohol to a ketone. The final step, if starting from the corresponding acid, is esterification to yield the methyl ester.

While the N-protection and esterification steps are relatively standard, the choice of oxidation method for converting the hydroxyl group to a ketone is a critical determinant of the overall efficiency, yield, and purity of the synthesis. This guide provides a comparative analysis of three prominent oxidation methods applied to the synthesis of this compound: TEMPO-based oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation.

Quantitative Performance Benchmarking

The following table summarizes key performance indicators for the oxidation of N-Boc-4-hydroxy-L-proline or its methyl ester to the corresponding 4-oxo derivative using the three distinct protocols. It is important to note that the data is compiled from various sources and reaction conditions may not be identical, thus the values should be considered representative.

ParameterTEMPO-based OxidationSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Typical Yield 65% - 96%[1][2]Generally high, often >90%[3]High, typically >90%[4]
Reported Purity High (e.g., HPLC: 99.5%, ee: 99.9%)[2]High, though purification may be required to remove sulfur byproductsHigh, with easy workup to remove iodine byproducts[5]
Reaction Temperature -10°C to 30°C[1][2]Very low (-78°C)[3][6][7]Room temperature[5][7]
Key Reagents TEMPO (catalyst), TCCA or NaOCl (oxidant)DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Primary Byproducts Chloroform, Iso-cyanuric acid derivativesDimethyl sulfide (malodorous), CO, CO2, Triethylammonium chloride[6]2-Iodoxybenzoic acid (IBX) and acetic acid[5]
Scalability Well-suited for large-scale synthesis[2]Can be challenging on a large scale due to gas evolution and low temperaturesMore suitable for small to medium scale due to reagent cost and potential safety concerns with the periodinane reagent.
Safety & Handling Requires careful handling of oxidants like TCCA or bleach.Requires strict temperature control to avoid side reactions; produces toxic CO and malodorous dimethyl sulfide.[6]The periodinane reagent can be explosive under certain conditions and should be handled with care.[5][8]

Experimental Protocols

The following are detailed methodologies for the key oxidation step in the synthesis of Boc-4-Oxo-Proline derivatives.

Method 1: TEMPO-based Oxidation

This protocol utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst and trichloroisocyanuric acid (TCCA) as the stoichiometric oxidant. This method is known for its high efficiency and scalability.

Protocol:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in a suitable organic solvent such as ethyl acetate.

  • Cool the solution to a temperature between -5°C and 0°C.

  • Add trichloroisocyanuric acid (TCCA) (approximately 0.7 equivalents) to the cooled solution.

  • Slowly add a solution of TEMPO (catalytic amount, e.g., 0.03 equivalents) in the same solvent while maintaining the low temperature.

  • Allow the reaction mixture to stir at low temperature for a short period (e.g., 20 minutes), then warm to room temperature and continue stirring for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Filter the reaction mixture to remove any solid byproducts.

  • Separate the organic phase, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude Boc-4-oxo-L-proline.

  • The crude product can be further purified by recrystallization.[1]

Method 2: Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol. This method is known for its mild conditions and high yields, but requires cryogenic temperatures and produces a malodorous byproduct.

Protocol:

  • In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in a dry, non-protic solvent like dichloromethane (DCM) and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 15-30 minutes.

  • Add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) in DCM to the reaction mixture, again ensuring the temperature remains at -78°C. Stir for 30-60 minutes.

  • Add triethylamine (5 equivalents) to the mixture and stir for an additional 30 minutes at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is then purified, typically by flash chromatography, to remove sulfur-containing byproducts and yield the pure this compound.[3][9]

Method 3: Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), for a mild and selective oxidation that can be performed at room temperature.

Protocol:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) in a dry, chlorinated solvent such as dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate containing sodium thiosulfate to reduce the excess DMP and its byproduct.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography to yield the pure this compound.[4][5]

Visualizing the Synthesis and Mechanisms

To further elucidate the synthetic process and the key differences between the oxidation methods, the following diagrams are provided.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_methods Alternative Oxidation Methods L-Hydroxyproline L-Hydroxyproline N-Boc-4-hydroxy-L-proline N-Boc-4-hydroxy-L-proline L-Hydroxyproline->N-Boc-4-hydroxy-L-proline Boc Anhydride, Base Boc-4-Oxo-L-proline Boc-4-Oxo-L-proline N-Boc-4-hydroxy-L-proline->Boc-4-Oxo-L-proline Oxidation (See Methods Below) This compound This compound Boc-4-Oxo-L-proline->this compound Esterification (e.g., MeI, Base or TMS-CHN2) TEMPO-based TEMPO-based Swern Oxidation Swern Oxidation DMP Oxidation DMP Oxidation

Caption: Overall synthetic workflow for this compound.

G cluster_tempo TEMPO-based Oxidation cluster_swern Swern Oxidation cluster_dmp Dess-Martin Periodinane Oxidation TEMPO_Start N-Boc-4-hydroxy-L-proline TEMPO_Product Boc-4-Oxo-L-proline TEMPO_Start->TEMPO_Product Oxidation TEMPO_Oxidant TCCA or NaOCl TEMPO_Oxidant->TEMPO_Product TEMPO_Catalyst TEMPO (catalyst) TEMPO_Catalyst->TEMPO_Product Swern_Start N-Boc-4-hydroxy-L-proline Methyl Ester Swern_Product This compound Swern_Start->Swern_Product Oxidation at -78°C Swern_Reagents 1. (COCl)2, DMSO 2. Triethylamine Swern_Reagents->Swern_Product DMP_Start N-Boc-4-hydroxy-L-proline Methyl Ester DMP_Product This compound DMP_Start->DMP_Product Oxidation at RT DMP_Reagent Dess-Martin Periodinane DMP_Reagent->DMP_Product

Caption: Comparison of key reagents and conditions.

References

Safety Operating Guide

Navigating the Disposal of Boc-4-Oxo-Pro-OMe: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of Boc-4-Oxo-Pro-OMe (CAS Number: 102195-80-2), a common reagent in organic synthesis and pharmaceutical research. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Hazard Identification and Safety Precautions

While specific hazard information for this compound can vary between suppliers, it is crucial to handle it with care. A related compound, N-Boc-4-oxo-L-proline, is classified as an irritant and harmful if swallowed. Therefore, as a precautionary measure, similar handling procedures should be adopted for this compound.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are important for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol
Appearance Solid
Melting Point 35-40 °C
Boiling Point 333.1 °C at 760 mmHg
Flash Point 155.2 °C
Density 1.21 g/cm³

Note: Physical properties can vary slightly between different suppliers and batches.

III. Step-by-Step Disposal Protocol

The following protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing papers).

  • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.

Step 2: Waste Collection and Labeling

  • Collect the waste in a chemically compatible, leak-proof container with a secure lid.

  • The container must be clearly labeled with the full chemical name ("this compound"), the CAS number (102195-80-2), and any other information required by your institution's waste management guidelines (e.g., hazard symbols).

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be located at or near the point of waste generation and must be under the control of the laboratory personnel.[2]

  • Ensure the SAA is a secondary containment system to prevent spills from spreading.

Step 4: Arrange for Professional Disposal

  • Do not dispose of this compound in the regular trash or down the sewer drain. [3]

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]

  • Professional disposal services will use approved methods, such as high-temperature incineration, to safely destroy the chemical waste.

Step 5: Decontamination of Empty Containers

  • Once the original container of this compound is empty, it must be properly decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate and treat it as chemical waste, adding it to the designated this compound waste container.

  • After triple-rinsing, deface or remove the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound & Contaminated Materials) B Segregate Waste (Dedicated, Labeled Container) A->B F Empty Container Decontamination (Triple Rinse) A->F C Store in Satellite Accumulation Area (SAA) (Secondary Containment) B->C D Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor C->D E Professional Disposal (e.g., Incineration) D->E G Dispose of Rinsate as Chemical Waste F->G H Dispose of Decontaminated Container (Non-Hazardous Waste) F->H

Caption: Disposal Workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling Boc-4-Oxo-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-4-Oxo-Pro-OMe

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound (CAS No. 102195-80-2), a key intermediate in various synthetic applications. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Immediate Safety and Handling Precautions

This compound, also known as (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is harmful if swallowed or in contact with skin, and can cause serious eye damage.[1]

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary to prevent inhalation.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Chemical Name (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
CAS Number 102195-80-2
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 102-105°C (decomposes)
Storage Temperature 2-8°C
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment.

  • Weighing and Transfer:

    • Handle the solid compound in a well-ventilated area to avoid dust formation.

    • Use a spatula or other appropriate tool for transferring the powder. Avoid creating dust clouds.

    • If dissolving in a solvent, add the solid to the solvent slowly while stirring.

  • Reaction Setup:

    • Conduct all reactions involving this compound within a fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, weigh paper, and empty containers, in a designated and clearly labeled hazardous waste container.

    • Liquid waste, such as reaction mixtures or solutions containing the compound, should be collected in a separate, compatible, and labeled hazardous waste container.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound Waste." Avoid using abbreviations.

  • Storage:

    • Store waste containers in a designated satellite accumulation area with secondary containment.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and disposal.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Boc Deprotection of this compound

This protocol details a common procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group, a fundamental step in peptide synthesis and other organic transformations.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Rotary evaporator

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for extraction

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in dichloromethane (DCM).

  • Deprotection:

    • Cool the solution to 0°C using an ice bath.

    • Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product.

    • Further purification can be achieved by chromatography if necessary.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean and Prepare Fume Hood check_safety Verify Eyewash and Shower Access prep_area->check_safety don_ppe Don PPE: Goggles, Gloves, Lab Coat, Respirator check_safety->don_ppe weigh Weigh Compound in Ventilated Area don_ppe->weigh transfer Transfer and Dissolve with Care weigh->transfer react Conduct Reaction in Fume Hood transfer->react clean_area Clean Work Area react->clean_area collect_waste Collect Solid and Liquid Waste Separately react->collect_waste decontaminate Decontaminate Equipment clean_area->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands label_waste Label as 'Hazardous Waste' collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.